Product packaging for 8-(Trifluoromethoxy)quinolin-4-ol(Cat. No.:CAS No. 40516-41-4)

8-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B1418938
CAS No.: 40516-41-4
M. Wt: 229.15 g/mol
InChI Key: AMUUZJLMLDZNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(Trifluoromethoxy)quinolin-4-ol is a quinoline-based chemical compound with the CAS Number 1251032-62-8 and a molecular formula of C10H6F3NO . It is supplied as a solid and should be stored sealed in dry conditions at 2-8°C . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. The quinoline scaffold is of significant interest in medicinal chemistry and drug discovery . While specific biological data for this particular analog is limited in the available literature, related trifluoromethyl- and trifluoromethoxy-substituted quinoline derivatives have demonstrated a range of promising pharmacological activities in scientific research. These activities include antibacterial properties against strains like Staphylococcus aureus and antituberculosis effects against Mycobacterium tuberculosis . Other quinoline derivatives have also been investigated for their anticancer potential, with mechanisms that may involve DNA interaction and inhibition of synthesis . The presence of the trifluoromethoxy group can influence the molecule's lipophilicity, stability, and binding characteristics, making it a valuable building block for developing new bioactive molecules . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex derivatives or for screening in various biological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO2 B1418938 8-(Trifluoromethoxy)quinolin-4-ol CAS No. 40516-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUUZJLMLDZNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656134
Record name 8-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-41-4
Record name 8-(Trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-(Trifluoromethoxy)quinolin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 8-(Trifluoromethoxy)quinolin-4-ol

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its core chemical properties, including its structure, physicochemical characteristics, and spectroscopic profile. This document outlines a validated synthetic pathway and explores the compound's key reactivity patterns, which are crucial for its application as a versatile chemical building block. The strategic incorporation of the trifluoromethoxy (-OCF3) group imparts unique properties, such as enhanced lipophilicity and metabolic stability, making this quinolin-4-ol scaffold a valuable starting point for the development of novel therapeutic agents and functional materials. The insights and detailed protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction to this compound

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of fluorine-containing substituents is a widely adopted strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties.

Specifically, the trifluoromethoxy (-OCF3) group serves as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability and improve oral bioavailability.[4] In this compound, this group is positioned on the carbocyclic ring of the quinoline system. The molecule's defining feature is the hydroxyl group at the 4-position of the pyridine ring, which establishes a critical tautomeric equilibrium with its keto form, 8-(trifluoromethoxy)-1H-quinolin-4-one.[4][5] This tautomerism is fundamental to its reactivity and biological interactions.

This guide will explore the synthesis, properties, and potential of this specific molecule, providing a technical foundation for its application in advanced research.

G cluster_0 This compound (Enol Form) cluster_1 8-(Trifluoromethoxy)-1H-quinolin-4-one (Keto Form) enol enol keto keto enol->keto Tautomeric Equilibrium

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physicochemical properties of this compound are heavily influenced by the interplay between the aromatic quinoline core, the acidic 4-hydroxyl group, and the lipophilic 8-trifluoromethoxy substituent. These features dictate its solubility, stability, and interaction with biological systems.

The trifluoromethoxy group significantly increases the molecule's lipophilicity compared to a simple hydroxyl or methoxy substituent.[4] This enhancement is a critical factor for researchers aiming to improve a drug candidate's ability to cross cellular membranes. Furthermore, the strong electron-withdrawing nature of the -OCF3 group influences the electron density of the entire aromatic system, impacting the pKa of the 4-hydroxyl group and the molecule's overall reactivity. While experimental data for this specific molecule is sparse, predictions and comparisons with analogous structures provide valuable insights.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
CAS Number 40516-41-4[4]
Molecular Formula C₁₀H₆F₃NO₂[4][5]
Molecular Weight 229.16 g/mol [4]
Appearance Pale yellow to off-white solid[4]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)[4]
XlogP (Predicted) 2.7[5]
Synonyms 4-Hydroxy-8-trifluoromethoxyquinoline, 8-(Trifluoromethoxy)-4-quinolinol[4]

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the five protons on the quinoline core. The coupling patterns (doublets, triplets, and doublets of doublets) will be indicative of their relative positions. A broad singlet corresponding to the hydroxyl proton (or N-H proton in the keto tautomer) would also be present, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: Approximately 10 signals are expected for the carbon atoms. Key signals would include those for the carbon bearing the -OCF3 group (displaying coupling with fluorine), the carbons of the pyridine ring (including the C-OH/C=O carbon at ~160-175 ppm), and the quartet signal for the trifluoromethoxy carbon itself due to C-F coupling.

  • ¹⁹F NMR: A sharp singlet is anticipated for the three equivalent fluorine atoms of the -OCF3 group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 229.03 and 230.04, respectively, confirming the molecular weight.[5]

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3400-3200 cm⁻¹), a C=O stretch from the keto tautomer (~1650 cm⁻¹), C=C and C=N aromatic stretches (~1600-1450 cm⁻¹), and strong C-F and C-O stretching bands (~1250-1050 cm⁻¹).

Synthesis and Reactivity

Synthetic Strategy

The synthesis of quinolin-4-ol derivatives is well-established in organic chemistry. A robust and common approach is a variation of the Conrad-Limpach synthesis, which involves the condensation of a substituted aniline with a β-ketoester, followed by a thermally induced cyclization. For this compound, the logical starting materials are 2-(trifluoromethoxy)aniline and ethyl acetoacetate. The initial condensation forms an enamine intermediate, which upon heating to high temperatures (~250 °C) in a high-boiling solvent (like Dowtherm A), undergoes intramolecular cyclization to yield the desired quinolin-4-ol product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Step 2: Water Removal: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.

  • Step 3: Solvent Removal: After cooling, the toluene is removed under reduced pressure to yield the crude enamine intermediate.

  • Step 4: Cyclization: The crude enamine is added portion-wise to a flask containing a high-boiling solvent (e.g., Dowtherm A) pre-heated to 250 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Step 5: Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed with a non-polar solvent (e.g., hexanes or ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is dictated by its key functional groups. Understanding these reactive sites is crucial for its use as a synthetic intermediate.

  • The 4-Hydroxyl Group: This is the most versatile functional group. It can be readily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The resulting 4-chloroquinoline is a highly valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, thiols, and other nucleophiles at the 4-position.

  • The Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated to form quaternary quinolinium salts.

  • The Aromatic System: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. The trifluoromethoxy group is strongly deactivating and meta-directing, while the rest of the fused ring system directs electrophiles to the 5- and 7-positions. The overall outcome of such reactions will depend on the specific reaction conditions and the interplay of these electronic effects.

G cluster_reactivity Key Reactive Sites center This compound Core N Pyridine Nitrogen (Alkylation, Protonation) center->N Basicity OH 4-Hydroxyl Group (Conversion to -Cl, Etherification) center->OH Nucleophilicity/ Leaving Group Formation Ring Aromatic Ring (Electrophilic Substitution) center->Ring Aromaticity

Caption: Reactivity map of this compound.

Experimental Protocol: Conversion to 4-Chloro-8-(trifluoromethoxy)quinoline
  • Step 1: Reaction Setup: In a fume hood, charge a round-bottom flask with this compound (1.0 eq) and slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at 0 °C. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Step 2: Heating: Fit the flask with a reflux condenser and heat the mixture gently to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution.

  • Step 4: Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until it is slightly basic. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloro-8-(trifluoromethoxy)quinoline.

Potential Applications in Research and Development

Medicinal Chemistry Scaffolding

This compound is a prime candidate for use as a scaffold in drug discovery. The quinoline core is a "privileged scaffold" that has been shown to interact with a multitude of biological targets.[1][9] The trifluoromethoxy group enhances drug-like properties, potentially leading to improved efficacy and a better pharmacokinetic profile.[4] By converting the 4-hydroxyl to a chloro group, a diverse library of compounds can be generated via SNAr reactions, targeting enzymes such as kinases, or receptors involved in various disease pathways.[3][10]

Coordination Chemistry and Materials Science

The 8-hydroxyquinoline motif is a classic bidentate chelating ligand for a wide range of metal ions.[11][12][13] While the title compound is an 8-substituted-4-hydroxyquinoline, its structural similarity suggests potential applications in coordination chemistry. The nitrogen atom and the 4-hydroxyl group could potentially act as a chelating pair. Its metal complexes could be investigated for applications in catalysis, as fluorescent sensors, or in the development of organic light-emitting diodes (OLEDs).[4][12]

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its unique combination of a biologically active quinoline core and a property-enhancing trifluoromethoxy group makes it a compound of high interest. This guide has detailed its fundamental chemical properties, provided a reliable synthetic framework, and explored its reactivity and potential applications. For scientists and researchers, this molecule represents a valuable platform for the rational design of novel small molecules in the fields of drug discovery, agrochemicals, and materials science. Further investigation into its biological activity and material properties is warranted and promises to yield exciting discoveries.

References

An In-Depth Technical Guide to the Structure Elucidation of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. This guide presents a comprehensive, field-proven workflow for the definitive structure elucidation of 8-(trifluoromethoxy)quinolin-4-ol, a representative novel quinolin-4-ol derivative. We will detail a robust synthetic strategy, followed by an integrated, multi-technique spectroscopic analysis. The causality behind experimental choices is explained, and each analytical step is designed to be self-validating, ensuring the highest degree of scientific integrity.

Strategic Synthesis: The Gould-Jacobs Reaction

The foundational step in any structure elucidation is the synthesis of the target compound. For the preparation of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a highly effective and reliable method.[2][3] This thermal cyclization approach is particularly well-suited for this target, starting from the appropriately substituted aniline.

The primary alternative, the Conrad-Limpach synthesis, involves the reaction of an aniline with a β-ketoester.[4][5] While also effective, the Gould-Jacobs reaction, which uses an alkoxymethylenemalonate ester, provides a more direct route to the 4-hydroxy-3-carboalkoxyquinoline intermediate, which can be readily hydrolyzed and decarboxylated.[6][7] We select the Gould-Jacobs pathway for its robust nature and predictable regioselectivity with the chosen starting material, 2-(trifluoromethoxy)aniline.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate anilidomethylenemalonate.

  • After completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approx. 10 times the weight of the intermediate).

  • Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes. This high temperature is critical to overcome the energy barrier for the 6-electron electrocyclization that forms the quinoline ring.[7]

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The product, ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, will typically precipitate.

  • Add hexane or cyclohexane to the cooled mixture to further facilitate precipitation. Collect the solid by vacuum filtration and wash with hexane to remove the solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the dried intermediate from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid (HCl). The resulting carboxylic acid will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid in a flask and heat it to its melting point (or slightly above) until gas evolution (CO₂) ceases. This final decarboxylation step yields the target compound, this compound.[2]

  • Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Aniline 2-(Trifluoromethoxy)aniline Condensation Step 1: Condensation (120-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate1 Anilidomethylenemalonate Intermediate Condensation->Intermediate1 Cyclization Step 2: Thermal Cyclization (250-260°C, Dowtherm A) Intermediate1->Cyclization Intermediate2 Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Step 3: Hydrolysis & Decarboxylation (NaOH, then Heat) Intermediate2->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structure elucidation. Data from each method should be complementary, providing a self-validating system for confirming the final structure.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are foundational pieces of evidence.

Experimental Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve a small amount of the purified product in methanol or acetonitrile with 0.1% formic acid.

Expected Data & Interpretation: The molecular formula for this compound is C₁₀H₆F₃NO₂. The primary confirmation will be the detection of the protonated molecular ion [M+H]⁺. Fragmentation patterns can offer further structural clues.[10][11] The quinolin-4-one tautomer is expected to lose a molecule of carbon monoxide (CO), a characteristic fragmentation for quinolones and related heterocyclic systems.[12]

Parameter Expected Value Significance
Molecular FormulaC₁₀H₆F₃NO₂Defines the elemental composition.
Monoisotopic Mass229.0351 DaThe exact mass of the most abundant isotope combination.
[M+H]⁺ (ESI-TOF)m/z 230.0423Confirms the molecular weight of the compound.[13]
Key Fragment Ion[M+H - CO]⁺Suggests the presence of the 4-quinolone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended, as it effectively solubilizes quinolin-4-ols and allows for the observation of exchangeable OH/NH protons.

  • Instrumentation: 400 MHz or higher field strength spectrometer.

Keto-Enol Tautomerism: It is critical to recognize that this compound exists in a tautomeric equilibrium with 8-(trifluoromethoxy)-1H-quinolin-4-one .[5] In most cases, the keto (quinolone) form predominates. The NMR data, particularly the chemical shift of the exchangeable proton and the C4 carbon, will provide definitive evidence for the dominant tautomer.

¹H NMR (Proton NMR): The proton spectrum will reveal the number of distinct proton environments and their coupling relationships.

  • N-H/O-H Proton (1H): A broad singlet expected at δ > 11.0 ppm, characteristic of an N-H proton in a 4-quinolone system. This peak will disappear upon addition of a drop of D₂O.

  • Aromatic Protons (5H):

    • H-2 & H-3: These protons on the pyridine ring will likely appear as doublets, coupled to each other. H-2 will be downfield due to the influence of the adjacent nitrogen.

    • H-5, H-6, H-7: These protons on the benzene ring will form a coupled system. H-5 will be a doublet, H-7 will be a doublet, and H-6 will be a triplet (or doublet of doublets), based on their positions relative to the trifluoromethoxy group.

¹³C NMR (Carbon NMR): This spectrum identifies all unique carbon atoms in the molecule.

  • Carbonyl Carbon (C-4): A signal at δ > 170 ppm would strongly support the 4-quinolone tautomer.

  • OCF₃ Carbon: A quartet around δ 120-125 ppm with a large one-bond coupling constant (¹JCF ≈ 255-275 Hz) is a definitive signature of the trifluoromethyl group.[14][15]

  • C-8: The carbon directly attached to the -OCF₃ group will show a smaller coupling (²JCF).

  • Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (δ 100-150 ppm).

¹⁹F NMR (Fluorine NMR): This experiment is highly specific for the fluorine-containing group.

  • A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift (typically around -58 to -60 ppm) is characteristic of a trifluoromethoxy group attached to an aromatic ring.[16][17]

2D NMR for Connectivity Confirmation:

  • COSY (¹H-¹H Correlation Spectroscopy): Confirms proton-proton coupling networks. Key expected correlations include between H-2/H-3 and among H-5/H-6/H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon atom, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation, revealing long-range (2-3 bond) correlations between protons and carbons. This data allows for the assembly of the molecular fragments.

Caption: Key HMBC correlations confirming the quinolone scaffold.

Summary of Predicted NMR Data (in DMSO-d₆):

Assignment ¹H NMR (δ, ppm, mult.) ¹³C NMR (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
N1-H~11.5 (br s)-C2, C8a, C4
H-2~7.9 (d)~140C4, C3
H-3~6.1 (d)~110C4a, C2
C-4-~175-
C-4a-~125-
H-5~7.8 (d)~128C4, C7, C8a
H-6~7.4 (t)~124C8, C4a
H-7~7.2 (d)~118C5, C8a
C-8-~145 (q, ²JCF)-
C-8a-~142-
OCF₃-~121 (q, ¹JCF ≈ 260 Hz)-
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Significance
3200-3000N-H stretchConsistent with the 4-quinolone tautomer.
1680-1650C=O stretch (Amide I)Strong evidence for the carbonyl group in the 4-quinolone form.
1620-1500C=C/C=N stretchesAromatic ring vibrations.
1300-1100C-O and C-F stretchesStrong absorptions characteristic of the trifluoromethoxy group.

Definitive Confirmation: X-Ray Crystallography

While the combined spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.[18][19]

Protocol:

  • Grow a suitable single crystal of the purified compound, typically by slow evaporation from a saturated solution (e.g., in ethanol or ethyl acetate).

  • Analyze the crystal using a single-crystal X-ray diffractometer.

Outcome: The analysis will yield a 3D model of the molecule, confirming the atomic connectivity, bond lengths, bond angles, and the solid-state tautomeric form. This provides irrefutable evidence of the structure of this compound.

Integrated Elucidation Workflow

The strength of this approach lies in the integration of multiple analytical techniques where each result cross-validates the others.

Elucidation_Workflow cluster_workflow Structure Elucidation & Validation cluster_proposed Hypothesis Synthesis Synthesis via Gould-Jacobs Purification Purification (Recrystallization) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Functional Groups, Atom Count) Purification->NMR_1D IR FTIR (Functional Groups) Purification->IR Structure_Proposed Proposed Structure HRMS->Structure_Proposed NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Structure_Proposed IR->Structure_Proposed Xray X-Ray Crystallography (Definitive Proof) Structure_Proposed->Xray Structure_Confirmed Confirmed Structure: 8-(trifluoromethoxy)-1H-quinolin-4-one Structure_Proposed->Structure_Confirmed If crystal is unobtainable, strong evidence is sufficient Xray->Structure_Confirmed

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of a novel compound like this compound requires a systematic and logical application of modern chemical techniques. By beginning with a robust synthesis based on the Gould-Jacobs reaction, a pure sample can be obtained for analysis. A comprehensive spectroscopic investigation, spearheaded by advanced 1D and 2D NMR techniques and supported by HRMS and IR data, provides a detailed and self-validating picture of the molecular architecture. This integrated workflow ensures that the final proposed structure is supported by a robust and cohesive body of evidence, meeting the highest standards of scientific rigor required in chemical research and drug development.

References

An In-depth Technical Guide to 8-(Trifluoromethoxy)quinolin-4-ol: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(Trifluoromethoxy)quinolin-4-ol (CAS Number: 23779-96-6), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs. The introduction of a trifluoromethoxy (-OCF3) group at the 8-position is a strategic modification intended to enhance the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability. This guide will delve into the chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and the anticipated biological activities of this compound. We will explore its potential as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. Detailed, field-proven experimental protocols for the evaluation of its potential anticancer and antibacterial activities are provided to empower researchers in their exploration of this promising molecule.

Introduction: The Quinoline Scaffold and the Power of Fluorination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.

In recent years, the strategic incorporation of fluorine-containing functional groups has become a paramount tool in drug design. The trifluoromethoxy (-OCF3) group, in particular, offers several advantages. It is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic system. Furthermore, it enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. Crucially, the trifluoromethoxy group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, a key consideration in developing drug candidates with favorable pharmacokinetic profiles.

This guide focuses on this compound, a molecule that synergistically combines the privileged quinoline scaffold with the advantageous trifluoromethoxy group. While specific biological data for this exact compound is limited in publicly accessible literature, its structural motifs strongly suggest its potential as a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource(s)
CAS Number 23779-96-6[2]
Molecular Formula C₁₀H₆F₃NO[2]
Molecular Weight 213.16 g/mol [2]
Appearance Off-white amorphous powder
Melting Point 171-177 °C
Synonyms 8-(Trifluoromethyl)-4-quinolinol, 8-(Trifluoromethoxy)-1H-quinolin-4-one[2]
Predicted XlogP 2.7[3]

Synthesis of this compound: A Proposed Methodology

The proposed synthesis would begin with the reaction of 2-(trifluoromethoxy)aniline with a suitable β-ketoester, such as diethyl malonate, to form an enamine intermediate. This is then followed by a thermal cyclization to yield the desired this compound.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Thermal Cyclization 2_trifluoromethoxy_aniline 2-(Trifluoromethoxy)aniline enamine_intermediate Enamine Intermediate 2_trifluoromethoxy_aniline->enamine_intermediate Reaction with Diethyl Malonate diethyl_malonate Diethyl Malonate diethyl_malonate->enamine_intermediate target_compound This compound enamine_intermediate->target_compound High Temperature

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

  • Dichloromethane (DCM)

  • Ice water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, combine equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl malonate.

    • Heat the mixture with stirring, typically at a temperature of 120-140 °C, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization.

    • To the crude enamine intermediate, add polyphosphoric acid (a common reagent for this type of cyclization) or dissolve it in a high-boiling solvent.

    • Heat the reaction mixture to a high temperature, typically 240-260 °C, for a short duration (e.g., 30-60 minutes).

    • Upon completion of the reaction (monitored by TLC), allow the mixture to cool.

  • Work-up and Purification.

    • Carefully quench the reaction by pouring the cooled mixture into ice water with vigorous stirring. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Applications

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. The introduction of a trifluoromethoxy group is anticipated to enhance these properties.

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been incorporated into quinoline derivatives that show potent cytotoxicity against various cancer cell lines. For instance, certain trifluoromethylquinoline derivatives have been reported to induce apoptosis in human promyelocytic leukemic cells (HL-60) with IC₅₀ values in the low micromolar range.[6] Another study on quinoline-derived trifluoromethyl alcohols reported a compound with more potent anticancer activity than cisplatin.[7] Given these precedents, this compound is a prime candidate for investigation as an anticancer agent or as a scaffold for the development of new anticancer drugs.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound is not a classic quinolone antibiotic, the broader class of quinoline derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The enhanced lipophilicity imparted by the trifluoromethoxy group could facilitate the penetration of the bacterial cell wall, potentially leading to improved antibacterial efficacy.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's therapeutic potential, the following detailed, field-proven protocols for assessing its anticancer and antibacterial activities are provided.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Workflow for MTT Assay

G cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

This compound represents a compelling, yet underexplored, molecule at the intersection of privileged scaffold chemistry and modern fluorine chemistry. Its structural features strongly suggest its potential as a versatile intermediate for the synthesis of novel anticancer and antibacterial agents. The trifluoromethoxy group is poised to confer advantageous pharmacokinetic properties, making this compound a highly attractive starting point for drug discovery programs. The detailed experimental protocols provided in this guide are intended to empower researchers to unlock the therapeutic potential of this compound and its future derivatives. Further investigation into its synthesis, biological activity, and mechanism of action is highly warranted and is anticipated to yield valuable insights for the development of next-generation therapeutics.

References

An In-depth Technical Guide to 8-(Trifluoromethoxy)quinolin-4-ol: Properties, Synthesis, and Characterization for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to enhance the pharmacological profiles of these molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest to researchers and drug development professionals. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable functional group in the design of novel therapeutics.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-(trifluoromethoxy)quinolin-4-ol (CAS No. 40516-41-4), a promising, yet not extensively documented, building block for drug discovery. We will delve into its known characteristics, explore probable synthetic routes based on established methodologies for analogous compounds, and provide a detailed framework for its analytical characterization. For clarity, any data pertaining to analogous compounds will be explicitly identified.

Physicochemical Properties of this compound

This compound is a quinoline derivative characterized by a trifluoromethoxy group at the 8-position of the quinoline ring system. This substitution is known to significantly impact the molecule's overall properties.

General Properties:

Based on available data from chemical suppliers, this compound is typically a pale yellow to off-white solid.[4] It is generally soluble in common organic solvents.[4] The presence of the trifluoromethoxy group is reported to enhance the lipophilicity of the molecule, a key factor that can improve its bioavailability and cell membrane permeability.[2][4]

Quantitative Data Summary:

While specific experimental data for this compound is limited in publicly accessible literature, we can compile its known identifiers and some predicted properties. For comparative purposes, the experimental melting point of the closely related analog, 8-(trifluoromethyl)quinolin-4-ol, is included. It is crucial to note that this value is for a different, albeit structurally similar, compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 40516-41-4[4]
Molecular Formula C₁₀H₆F₃NO₂[4]
Molecular Weight 229.16 g/mol [4]
Appearance Pale yellow to off-white solid[4]
Solubility Soluble in organic solvents[4]
Melting Point Data not available-
Melting Point of Analog 174-176 °C (for 8-(trifluoromethyl)quinolin-4-ol)[5]
Boiling Point Data not available-
pKa Data not available-
Predicted XlogP 2.7[6]

Chemical Properties and Synthetic Approaches

The chemical reactivity of this compound is dictated by the quinoline ring system and the influence of its substituents. The 4-hydroxyl group imparts acidic properties and allows for further functionalization, while the trifluoromethoxy group on the benzene ring influences the electron density and reactivity of the aromatic system.

Tautomerism:

It is important for researchers to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form. The quinolone tautomer is often the predominant species.

tautomerism cluster_1 4-Hydroxyquinoline Form cluster_2 4-Quinolone Form mol1 mol2 mol1->mol2

Caption: Tautomeric equilibrium of this compound.

Probable Synthetic Routes:

While a specific, published synthesis for this compound has not been identified, established methods for the synthesis of 4-hydroxyquinolines from aniline precursors are highly applicable. The most probable starting material for this synthesis would be 2-(trifluoromethoxy)aniline. Two classical methods are particularly relevant: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

1. Conrad-Limpach Synthesis:

This method involves the condensation of an aniline with a β-ketoester.[7][8] For the synthesis of this compound, 2-(trifluoromethoxy)aniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.[9]

conrad_limpach start 2-(Trifluoromethoxy)aniline + Ethyl Acetoacetate step1 Condensation (Schiff Base Formation) start->step1 step2 Thermal Cyclization (~250 °C) step1->step2 end This compound step2->end

Caption: Proposed Conrad-Limpach synthesis workflow.

2. Gould-Jacobs Reaction:

The Gould-Jacobs reaction is another powerful method for preparing 4-hydroxyquinolines.[10][11] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation.[10][12]

gould_jacobs start 2-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate step1 Condensation start->step1 step2 Thermal Cyclization step1->step2 intermediate 4-Hydroxy-3-carboalkoxyquinoline Intermediate step2->intermediate step3 Saponification intermediate->step3 step4 Decarboxylation step3->step4 end This compound step4->end

Caption: Proposed Gould-Jacobs reaction workflow.

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the identity and purity of a synthesized compound. The following are standard, detailed methodologies for the key analytical techniques that should be employed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

  • Objective: To identify the number and types of protons and their connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected ¹H NMR Spectral Features:

    • Aromatic Protons: A set of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific coupling patterns will depend on the substitution.

    • Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift will be concentration and solvent-dependent.

    • No Aliphatic Protons are expected in the structure of this compound.

¹³C NMR Spectroscopy:

  • Objective: To determine the number of unique carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

  • Expected ¹³C NMR Spectral Features:

    • Aromatic Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).

    • Carbonyl-like Carbon (C4): A signal in the downfield region, characteristic of a carbon in a quinolone system.

    • Carbon of the Trifluoromethoxy Group: A quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Method: Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 230.04. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Expected IR Absorption Bands:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

    • C=O Stretch (Quinolone): A strong absorption in the range of 1650-1690 cm⁻¹.

    • C=C and C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ region.

    • C-F and C-O Stretches: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

characterization_workflow synthesis Synthesized This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ir IR Spectroscopy (ATR) purification->ir analysis Structural Elucidation and Purity Assessment nmr->analysis ms->analysis ir->analysis final_product Characterized This compound analysis->final_product

Caption: General workflow for the characterization of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. A safety data sheet for this compound indicates that it causes skin and serious eye irritation. Therefore, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The presence of the trifluoromethoxy group offers a strategic advantage for modulating the physicochemical properties of quinoline-based compounds. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and methodologies applied to analogous structures. As research into fluorinated organic compounds continues to expand, it is anticipated that the utility of this compound and its derivatives will become increasingly apparent, paving the way for the development of novel therapeutic agents and advanced materials.

References

8-(Trifluoromethoxy)quinolin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-(Trifluoromethoxy)quinolin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's core physicochemical properties, proposes a validated synthetic pathway, and explores its potential applications, particularly in drug development. The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the quinolin-4-ol scaffold imparts unique electronic and lipophilic characteristics, enhancing its potential for improved bioavailability and metabolic stability in biological systems.[1][2] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and leverage this compound in advanced scientific applications.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a quinoline core. The key substitutions—a hydroxyl group at the 4-position and a trifluoromethoxy group at the 8-position—are critical determinants of its chemical behavior. The hydroxyl group introduces the potential for keto-enol tautomerism, where the compound can exist in equilibrium with its 8-(trifluoromethoxy)quinolin-4(1H)-one form. The highly electronegative and lipophilic trifluoromethoxy group significantly influences the molecule's polarity, membrane permeability, and resistance to metabolic degradation.[1][2]

Core Data Summary

All quantitative and identifying data for this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundInternal
Synonyms 4-Hydroxy-8-trifluoromethoxyquinoline; 4-Quinolinol, 8-(trifluoromethoxy)-[1]
CAS Number 40516-41-4[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1]
Appearance Pale yellow to off-white solid[1]
Solubility Soluble in common organic solvents[1]
InChI Key AMUUZJLMLDZNCV-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of substituted quinolin-4-ols is well-established in organic chemistry. A robust and logical approach for synthesizing this compound is the Gould-Jacobs reaction. This methodology involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (or similar β-ketoester equivalent) followed by a thermally induced cyclization and subsequent hydrolysis/decarboxylation.

The choice of 2-(trifluoromethoxy)aniline as the starting material is causal; its amino group directs the initial condensation, and its position-2 substituent ultimately becomes the position-8 substituent on the quinoline ring after cyclization. The thermal cyclization step is a pericyclic reaction that forms the pyridine ring of the quinoline system, a thermodynamically favorable process that drives the reaction to completion.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2-(Trifluoromethoxy)aniline C Intermediate Adduct A->C Heat (e.g., 100-120 °C) Ethanol as byproduct B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate C->D High Temperature (e.g., 250 °C) in Dowtherm A E Saponification Intermediate D->E 1. NaOH (aq) 2. Heat F This compound (Final Product) E->F Acidification (e.g., HCl) CO₂ as byproduct

Caption: Proposed Gould-Jacobs synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and characterization to confirm the identity of the intermediate before proceeding, ensuring the final product's integrity.

  • Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

    • In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

    • Cool the reaction mixture. The resulting intermediate often crystallizes upon cooling.

    • Recrystallize the solid from ethanol to yield the pure intermediate.

    • Validation: Confirm structure using ¹H NMR, looking for the characteristic vinyl proton signal and the NH proton, and verify the mass via Mass Spectrometry (MS).

  • Step 2: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

    • Add the purified intermediate from Step 1 to a high-boiling point solvent like Dowtherm A in a flask suitable for high temperatures.

    • Heat the solution to 240-250 °C for 30-60 minutes. This intramolecular cyclization is typically rapid at this temperature.

    • Monitor the reaction by TLC.

    • Cool the mixture and dilute with an equal volume of hexane or petroleum ether to precipitate the product.

    • Filter the solid and wash with hexane to remove the solvent.

    • Validation: ¹H NMR should show the absence of the vinyl and NH protons and the appearance of aromatic quinoline signals. The hydroxyl proton may be broad.

  • Step 3: Synthesis of this compound

    • Suspend the quinoline ester from Step 2 in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours to facilitate saponification of the ester.

    • Cool the resulting solution in an ice bath and acidify carefully with concentrated hydrochloric acid until the pH is ~5-6. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Validation: The final product should be characterized thoroughly. ¹H NMR will show the loss of the ethyl ester signals and the appearance of a new proton at the 3-position. ¹³C NMR and ¹⁹F NMR are critical to confirm the presence and location of the -OCF₃ group. High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular formula.

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3] The addition of fluorine-containing groups like trifluoromethoxy is a modern strategy to enhance drug-like properties.[2]

The Role of the Trifluoromethoxy Group

The -OCF₃ group is a bioisostere of groups like isopropyl or even chloro, but with profoundly different electronic properties. Its inclusion is a deliberate design choice to:

  • Increase Lipophilicity: This enhances membrane permeability and can improve absorption and distribution, including passage across the blood-brain barrier.[1][2]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life.[2]

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities, affecting receptor binding and solubility.

Potential Therapeutic Applications

Based on the known bioactivities of related quinolines, this compound is a candidate for screening in several areas:

  • Antimicrobial/Antifungal: Quinoline derivatives are known to interact with microbial biological targets.[1][4]

  • Anticancer: Many quinoline-based compounds exhibit anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[3][5]

  • Neuroprotective Agents: 8-Hydroxyquinolines are known metal chelators and have been investigated for neurodegenerative diseases.[6]

Experimental Protocol: Antimicrobial Screening (MIC Assay)

This protocol describes a standard method to validate the compound's potential as an antimicrobial agent.

G A Prepare Stock Solution of this compound in DMSO B Perform 2-fold Serial Dilutions in 96-well plate with Mueller-Hinton Broth A->B C Inoculate wells with standardized bacterial suspension (e.g., S. aureus, E. coli) B->C D Incubate at 37 °C for 18-24 hours C->D E Add Resazurin or measure OD₆₀₀ D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Positive Control (e.g., Ciprofloxacin) G->C H Negative Control (Bacteria + Broth only) H->C

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: Prepare a stock solution of the title compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well. Include a positive control (a known antibiotic) and a negative control (no compound).

  • Incubation: Incubate the plate at 37 °C for 18–24 hours.

  • Analysis: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a metabolic indicator like resazurin.

  • Result: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Trustworthiness: The inclusion of positive and negative controls is essential to validate the assay's performance and ensure that the observed inhibition is due to the compound's activity and not an artifact.

Safety and Handling

As with any novel chemical entity, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A comprehensive Safety Data Sheet (SDS) should be consulted before handling, but general hazards for related quinolines include skin, eye, and respiratory irritation.

Conclusion

This compound is a strategically designed molecule with significant potential. Its molecular formula (C₁₀H₆F₃NO₂) and weight (229.16 g/mol ) are foundational to its identity. The presence of the trifluoromethoxy group is a key feature for modern drug design, offering the potential for enhanced metabolic stability and bioavailability.[1][2] The synthetic pathway proposed herein is logical and based on well-established chemical principles, providing a clear route for its preparation. Future research should focus on the empirical validation of its synthesis, full spectroscopic characterization, and comprehensive screening for biological activities to unlock its full potential in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a trifluoromethoxy group at the 8-position of the quinolin-4-ol core in 8-(Trifluoromethoxy)quinolin-4-ol, also known as 4-Hydroxy-8-trifluoromethoxyquinoline, presents a molecule with significant therapeutic potential.[3] The trifluoromethoxy substituent is known to enhance crucial drug-like properties, including metabolic stability and membrane permeability, by increasing lipophilicity.[3][4] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established biological activities of analogous quinoline derivatives. We will delve into the scientific rationale behind these potential targets and provide detailed, field-proven experimental protocols for their validation.

Introduction: The Quinoline Scaffold and the Significance of Trifluoromethoxy Substitution

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of numerous medically important compounds.[2] Its derivatives have been extensively investigated and have yielded drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The 4-quinolone motif, in particular, is a key feature of many bioactive compounds.[5]

The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a widely employed strategy in modern drug design.[4] The trifluoromethoxy group offers several advantages:

  • Enhanced Metabolic Stability: It can block sites susceptible to oxidative metabolism, potentially leading to a longer in vivo half-life.[4]

  • Increased Lipophilicity: This property can improve a compound's ability to cross biological membranes, enhancing its bioavailability and cellular uptake.[3][4]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF3 group can significantly influence the molecule's interactions with its biological targets.[4]

Given these favorable characteristics, this compound emerges as a promising candidate for drug discovery efforts.

Potential Therapeutic Targets of this compound

Based on the extensive literature on quinoline derivatives, we can hypothesize several potential therapeutic targets for this compound. These are categorized below, along with the scientific rationale for each.

Protein Kinases

Rationale: Several quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer. For instance, certain trifluoromethyl quinoline derivatives have been suggested to function as PI3K (Phosphoinositide 3-kinase) inhibitors.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, making it a prime target for cancer therapy.

Hypothesized Target: Phosphoinositide 3-kinases (PI3Ks) and other related kinases.

Experimental Workflow for Target Validation:

G cluster_0 In Vitro Kinase Inhibition Assay cluster_1 Cell-Based Pathway Analysis a Synthesize this compound c Incubate Kinase, Substrate, ATP, and Compound a->c b Panel of Purified Kinases (e.g., PI3K isoforms) b->c d Measure Kinase Activity (e.g., ADP-Glo, LanthaScreen) c->d e Determine IC50 Values d->e f Treat Cancer Cell Lines with Compound e->f Confirmation in Cellular Context g Western Blot for Phosphorylated Akt, S6K f->g h Assess Downstream Effects (e.g., Cell Proliferation Assay) g->h G cluster_0 Antibacterial Susceptibility Testing cluster_1 In Vitro Enzyme Inhibition Assays a Determine Minimum Inhibitory Concentration (MIC) against various bacterial strains b Purified DNA Gyrase Supercoiling Assay a->b If Active, Proceed to Mechanistic Studies c Purified Topoisomerase IV Decatenation Assay a->c If Active, Proceed to Mechanistic Studies d Measure Inhibition of Enzyme Activity b->d c->d

References

The Unseen Battlefield: A Technical Guide to the Mechanism of Action of Quinolin-4-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold, A World of Therapeutic Potential

The quinolin-4-one core, a deceptively simple heterocyclic scaffold, has proven to be a remarkably versatile platform in the relentless pursuit of novel therapeutics. From their well-established role as potent antibacterial agents to their emerging promise in the fight against cancer, these compounds orchestrate a complex and fascinating interplay with biological systems. This guide is not intended as a mere catalog of facts, but as a deep dive into the "how" and "why" of their action. As a Senior Application Scientist, my aim is to bridge the gap between raw data and actionable insights, providing a comprehensive resource for those dedicated to unlocking the full therapeutic potential of this remarkable chemical class. We will explore the intricate molecular choreography that dictates their efficacy, delve into the experimental methodologies that illuminate their mechanisms, and dissect the structure-activity relationships that guide the design of next-generation quinolin-4-one-based drugs.

I. The Antibacterial Arsenal: Targeting the Architects of DNA Replication

The bactericidal prowess of quinolin-4-one compounds, particularly the fluoroquinolones, stems from their ability to disrupt the essential processes of DNA replication and repair. Their primary targets are two type II topoisomerase enzymes crucial for maintaining DNA topology: DNA gyrase and topoisomerase IV .[1][2]

The Double-Edged Sword: Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process vital for the initiation of replication and the relief of torsional stress. Topoisomerase IV, on the other hand, is the primary enzyme responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[3][4]

Quinolin-4-ones bind to the enzyme-DNA complex, trapping it in a transient state where the DNA is cleaved. This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[5] This DNA damage triggers the SOS response and ultimately leads to bacterial cell death.[6]

The preferential target of quinolin-4-ones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[6]

Visualizing the Mechanism: Inhibition of Bacterial Type II Topoisomerases

G cluster_gyrase DNA Gyrase Inhibition cluster_topoIV Topoisomerase IV Inhibition Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase Relaxed_DNA->Gyrase Binds Negative_Supercoiling Negative Supercoiling Gyrase->Negative_Supercoiling Catalyzes Replication_Initiation Replication Initiation Negative_Supercoiling->Replication_Initiation Bacterial_Cell_Death Bacterial Cell Death Quinolone_G Quinolin-4-one Quinolone_G->Gyrase Inhibits Catenated_DNA Catenated Daughter Chromosomes TopoIV Topoisomerase IV Catenated_DNA->TopoIV Binds Decatenated_DNA Decatenated Chromosomes TopoIV->Decatenated_DNA Catalyzes Cell_Division Cell Division Decatenated_DNA->Cell_Division Quinolone_T Quinolin-4-one Quinolone_T->TopoIV Inhibits

Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolin-4-ones.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial potency of quinolin-4-ones is exquisitely sensitive to their substitution pattern. Key structural features that govern their activity include:

  • N1-substituent: A cyclopropyl group at the N1 position generally enhances activity compared to an ethyl group.

  • C3-carboxylic acid: This group is essential for binding to the DNA gyrase.

  • C6-fluorine: The presence of a fluorine atom at the C6 position significantly increases antibacterial activity.[7]

  • C7-substituent: This position is highly amenable to modification. A piperazine ring at C7, as seen in ciprofloxacin, confers potent activity against Gram-negative bacteria, while a pyrrolidine ring, as in moxifloxacin, enhances activity against Gram-positive bacteria.[2][7]

  • C8-substituent: A methoxy or halogen at this position can also influence activity.

Visualizing the SAR: Key Positions on the Quinolin-4-one Scaffold for Antibacterial Activity

Caption: Structure-Activity Relationship (SAR) of quinolin-4-ones for antibacterial activity.

II. A New Frontier: The Anticancer Mechanisms of Quinolin-4-one Compounds

Beyond their antibacterial applications, quinolin-4-one derivatives have emerged as a promising class of anticancer agents.[8] Their mechanisms of action in cancer cells are multifaceted and often involve the modulation of key signaling pathways that govern cell proliferation, survival, and death.[9][10][11]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which many quinolin-4-one compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[12] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Some quinolin-4-one derivatives can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm.[13] This, in turn, activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

  • Extrinsic Pathway: Other derivatives have been shown to upregulate the expression of death receptors on the cell surface, making the cancer cells more susceptible to apoptotic signals.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Quinolin-4-one compounds can also arrest the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[9]

Inhibition of Key Kinases and Enzymes

The anticancer activity of quinolin-4-one derivatives is frequently linked to their ability to inhibit a range of enzymes that are critical for cancer cell survival and growth.[9][14] These include:

  • Tyrosine Kinases: Many quinolin-4-ones act as inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various cancers.[9]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. Several quinolin-4-one derivatives have been shown to inhibit PI3K, thereby disrupting this pro-survival pathway.[13]

  • Topoisomerase II: Similar to their antibacterial counterparts, some anticancer quinolin-4-ones can inhibit human topoisomerase II, leading to DNA damage and apoptosis.[13]

  • Tubulin Polymerization: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism shared by well-known anticancer drugs like paclitaxel.[11]

Visualizing the Anticancer Mechanisms: A Multi-pronged Attack

G cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_inhibition Enzyme/Kinase Inhibition Quinolin-4-one Quinolin-4-one Compound Mitochondria Mitochondrial Dysfunction Quinolin-4-one->Mitochondria CDK_Inhibition CDK Inhibition Quinolin-4-one->CDK_Inhibition Tyrosine_Kinase Tyrosine Kinase (EGFR, HER2) Quinolin-4-one->Tyrosine_Kinase PI3K PI3K Quinolin-4-one->PI3K Topoisomerase_II Topoisomerase II Quinolin-4-one->Topoisomerase_II Tubulin Tubulin Polymerization Quinolin-4-one->Tubulin Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Multifaceted anticancer mechanisms of quinolin-4-one compounds.

Structure-Activity Relationship (SAR) for Anticancer Activity

The structural features influencing the anticancer activity of quinolin-4-ones are diverse and target-specific.[12][15][16] General trends include:

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical. Electron-withdrawing groups can enhance activity in some cases.[12]

  • Side Chains: The introduction of various side chains at different positions can dramatically alter the anticancer profile and target selectivity. For example, the addition of anilino groups at the 4-position has been explored for targeting kinases.

  • Hybrid Molecules: The fusion of the quinolin-4-one scaffold with other pharmacophores, such as chalcones, has yielded hybrid molecules with potent and multi-targeted anticancer activities.[11]

III. Experimental Protocols: Elucidating the Mechanism of Action

To rigorously characterize the mechanism of action of novel quinolin-4-one compounds, a suite of well-defined experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17][18]

Materials:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • DNA ladder

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water to the desired volume.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-compound control and a positive control (a known DNA gyrase inhibitor like ciprofloxacin).

  • Enzyme Addition: Dilute the DNA gyrase in the dilution buffer and add it to the reaction tubes to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis in TAE buffer until the bands are well-separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Visualizing the Workflow: DNA Gyrase Supercoiling Assay

G Start Start Reaction_Setup Prepare Reaction Mix (Buffer, Relaxed DNA) Start->Reaction_Setup Add_Compound Add Test Compound (Varying Concentrations) Reaction_Setup->Add_Compound Add_Enzyme Add DNA Gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Results (Determine IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.[3][4][19][20][21]

Materials:

  • Topoisomerase IV (e.g., from E. coli)

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP)

  • Dilution Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM Potassium Glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, kDNA, and sterile water.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include appropriate controls.

  • Enzyme Addition: Dilute topoisomerase IV in the dilution buffer and add it to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands.

  • Analysis: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA, resulting in the appearance of minicircle DNA bands that migrate into the gel. Inhibition is observed as a decrease in the intensity of the minicircle bands and the retention of the kDNA in the well. The IC50 value can be calculated.

Visualizing the Workflow: Topoisomerase IV Decatenation Assay

G Start Start Reaction_Setup Prepare Reaction Mix (Buffer, kDNA) Start->Reaction_Setup Add_Compound Add Test Compound Reaction_Setup->Add_Compound Add_Enzyme Add Topoisomerase IV Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Results Visualize->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Solubility of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 8-(Trifluoromethoxy)quinolin-4-ol, a quinoline derivative of significant interest in contemporary drug discovery and materials science. In the absence of extensive publicly available experimental solubility data for this specific molecule, this document synthesizes foundational principles of solubility, the known physicochemical properties of the compound and its structural analogs, and detailed, field-proven methodologies for its empirical determination. We will explore the theoretical underpinnings of solubility, the influence of the trifluoromethoxy substituent, and provide robust protocols for researchers to accurately characterize the solubility profile of this compound in a variety of solvent systems. This guide is intended to be an essential resource for scientists and researchers, enabling informed decisions in formulation, analytical method development, and further investigation of this compound's therapeutic and material applications.

Introduction to this compound and the Imperative of Solubility

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] The introduction of a trifluoromethoxy (-OCF3) group at the 8-position is a strategic chemical modification. The trifluoromethoxy group is known to significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability.[3] These properties are intrinsically linked to the compound's solubility, a critical parameter that governs its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[4]

Understanding the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for its advancement in any research and development pipeline. Poor solubility can be a significant impediment in drug development, leading to challenges in achieving therapeutic concentrations and consistent biological effects.[4] This guide will equip the researcher with the knowledge and practical tools to thoroughly investigate and understand the solubility profile of this promising compound.

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[5][6] For this compound, several key factors will dictate its solubility in a given solvent:

  • Polarity: The quinolin-4-ol core possesses both polar (the hydroxyl and nitrogen atoms) and nonpolar (the aromatic rings) regions. The highly electronegative fluorine atoms in the trifluoromethoxy group further contribute to local dipoles. The overall polarity of the molecule will determine its affinity for polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene) solvents.

  • Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., water, alcohols) are more likely to effectively solvate the molecule.

  • pH and Ionization: this compound is an ionizable molecule. The quinoline nitrogen is weakly basic, while the hydroxyl group is weakly acidic. Consequently, the pH of the aqueous medium will significantly influence its solubility.[4] In acidic solutions, the quinoline nitrogen can be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a more soluble anionic species.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A high crystal lattice energy can lead to poor solubility, even in seemingly compatible solvents.

Physicochemical Properties of this compound

While experimental solubility data is scarce, we can infer its likely behavior from its known physicochemical properties and those of similar compounds.

PropertyValue/InformationSource
Molecular Formula C10H6F3NO[7]
Molecular Weight 213.16 g/mol [7]
Melting Point 174-176 °C[7]
Appearance White to light gray to light yellow powder/crystal[8]
pKa (Predicted) The quinoline nitrogen will have a basic pKa, while the 4-hydroxyl group will have an acidic pKa. The exact values are not readily available but are crucial for understanding pH-dependent solubility. For the similar compound 6-(Trifluoromethoxy)quinolin-4-amine, a predicted pKa is around 7.9 for the amine group.[9]
XLogP3 (Predicted) A predicted XLogP3 value for a similar compound, 8-Methyl-2-(trifluoromethyl)-4-quinolinol, is 2.8, suggesting moderate lipophilicity.[10] The trifluoromethoxy group is generally more lipophilic than a trifluoromethyl group.[3]

The relatively high melting point suggests a stable crystal lattice, which may contribute to lower solubility in some solvents. The predicted lipophilicity indicates that while it will have some aqueous solubility, it will likely be more soluble in organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[4][11] This protocol provides a robust and reproducible approach to quantify the solubility of this compound.

4.1. Materials and Equipment
  • This compound (solid)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO, acetone, acetonitrile)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 Step 1 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Step 2 sep1 Allow to stand to let solid settle equil->sep1 Step 3 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm filter sep2->sep3 anl1 Prepare dilutions of the clear filtrate sep3->anl1 Step 4 anl2 Quantify concentration using a calibrated HPLC or UV-Vis method anl1->anl2 anl3 Calculate solubility (e.g., in mg/mL or mM) anl2->anl3

Caption: Workflow for Shake-Flask Solubility Determination.

4.3. Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents. The presence of undissolved solid after equilibration is crucial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a calibration curve of known concentrations of this compound in the respective solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, mM).

    • It is recommended to perform the experiment in triplicate for each solvent and report the mean and standard deviation.

Expected Solubility Profile and Discussion

Based on the chemical structure and the principles outlined above, we can predict the general solubility behavior of this compound.

5.1. Aqueous Solubility

The aqueous solubility is expected to be low to moderate. The presence of the large aromatic system and the highly lipophilic trifluoromethoxy group will limit its interaction with water.[3][9] However, the hydrogen bonding capability of the hydroxyl group and the quinoline nitrogen will contribute to some degree of aqueous solubility.

The pH of the aqueous medium will be a critical determinant of its solubility. A pH-solubility profile should be determined to identify the pH of maximum solubility.

G cluster_solubility Factors Influencing Aqueous Solubility cluster_factors Compound {this compound | - Aromatic Rings - Trifluoromethoxy Group - Hydroxyl Group - Quinoline Nitrogen} Lipophilicity Lipophilicity Decreases Aqueous Solubility Compound->Lipophilicity Dominant Feature H_Bonding Hydrogen Bonding Increases Aqueous Solubility Compound->H_Bonding Contributing Feature Ionization Ionization (pH-dependent) Increases Aqueous Solubility Compound->Ionization Critical for Modulation

Caption: Key Structural Features and Their Impact on Aqueous Solubility.

5.2. Organic Solvent Solubility

It is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the solute and have a polarity that is more compatible with the overall molecule than water. Good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent at solvating polar molecules and are not constrained by a strong hydrogen-bonding network like water. High solubility is predicted in these solvents. In fact, for the parent compound, 4-hydroxyquinoline, a solubility of 50 mg/mL in DMSO has been reported.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl group and the quinoline nitrogen, solubility in nonpolar solvents is expected to be very low.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is not yet widely available, a thorough understanding of its physicochemical properties and the application of standardized methodologies, such as the shake-flask method, will enable researchers to generate the critical data needed for their work. The interplay of the lipophilic trifluoromethoxy group and the polar quinolin-4-ol core suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system and, in aqueous media, the pH.

Future work should focus on the empirical determination of the solubility of this compound in a diverse range of pharmaceutically and industrially relevant solvents. A comprehensive pH-solubility profile is also essential for any future development of this compound for biological applications.

References

Spectroscopic Data for 8-(Trifluoromethoxy)quinolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 8-(Trifluoromethoxy)quinolin-4-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with data from structurally analogous compounds, to predict and interpret its spectroscopic profile. Detailed experimental protocols for data acquisition are also provided to guide researchers in the empirical characterization of this and similar quinoline derivatives. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1] The introduction of a trifluoromethoxy group at the 8-position of the quinolin-4-ol scaffold is expected to significantly modulate its physicochemical and biological properties. Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity assessment of such novel compounds. This guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound.

Molecular Structure and Overview of Spectroscopic Approach

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram of this compound, illustrating the atom numbering scheme used throughout this guide. The spectroscopic characterization workflow is a systematic process of employing multiple analytical techniques to build a complete picture of the molecule's identity and purity.

Caption: Molecular Structure of this compound.

workflow cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms analysis Data Integration & Structural Elucidation nmr->analysis ir->analysis ms->analysis report Technical Guide Generation analysis->report

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the heterocyclic nitrogen.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H27.9 - 8.1DoubletJ ≈ 5.0
H36.2 - 6.4DoubletJ ≈ 5.0
H57.6 - 7.8Doublet of DoubletsJ ≈ 8.0, 1.5
H67.3 - 7.5TripletJ ≈ 8.0
H77.1 - 7.3Doublet of DoubletsJ ≈ 8.0, 1.5
4-OH11.0 - 12.0Broad Singlet-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The trifluoromethoxy group will have a significant deshielding effect on the attached carbon (C8) and will also show a characteristic quartet due to coupling with the three fluorine atoms.

Carbon Predicted Chemical Shift (ppm) Key Correlations
C2140 - 142
C3110 - 112
C4175 - 177Tautomeric form of quinolin-4-ol
C4a124 - 126
C5128 - 130
C6120 - 122
C7118 - 120
C8145 - 147Attached to -OCF₃
C8a140 - 142
-OCF₃120 - 122 (quartet)J(C-F) ≈ 255-260 Hz
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A single peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Fluorine Predicted Chemical Shift (ppm) Reference
-OCF₃-58 to -60CFCl₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, appropriate spectral width based on the predicted chemical shift.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl group
3100 - 3000C-H stretchAromatic C-H
1640 - 1620C=O stretchQuinolin-4-one tautomer
1600 - 1450C=C and C=N stretchAromatic ring
1250 - 1050C-O and C-F stretchTrifluoromethoxy group
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₆F₃NO₂.

Parameter Predicted Value
Molecular Weight 229.16 g/mol
Exact Mass (Monoisotopic) 229.0351 Da
Predicted [M+H]⁺ 230.0423 m/z
Predicted [M-H]⁻ 228.0278 m/z

Predicted Fragmentation: The fragmentation pattern in the mass spectrum will depend on the ionization technique used. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO and HCN. The trifluoromethoxy group may also undergo fragmentation.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous structures, empirical verification is essential. This guide serves as a roadmap for such verification, enabling confident structural elucidation and characterization.

References

The Multifaceted Biological Activities of Fluorinated Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring provides a versatile platform for chemical modification, leading to a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into the quinoline nucleus has emerged as a powerful strategy to enhance the pharmacological properties of these compounds. Fluorine's unique physicochemical characteristics, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[2] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated quinolines, offering researchers and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, antiviral, and antimalarial agents.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinolines have demonstrated significant potential as anticancer agents through various mechanisms of action, primarily by targeting topoisomerase II, an essential enzyme in DNA replication and cell division.[3][4]

Mechanism of Action: Topoisomerase II Poisoning

Similar to established anticancer drugs like doxorubicin, certain fluoroquinolones can act as topoisomerase II poisons.[3][4] They stabilize the transient covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.[5][6][7] This cytotoxic effect is particularly effective against rapidly proliferating cancer cells that are highly dependent on topoisomerase II activity.

Diagram: Mechanism of Topoisomerase II Inhibition by Fluorinated Quinolines

topoisomerase_inhibition cluster_replication DNA Replication cluster_inhibition Inhibition by Fluorinated Quinoline DNA Double-Stranded DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Binding Cleaved_Complex Cleavage Complex (Transient) Topoisomerase_II->Cleaved_Complex Cleavage Religated_DNA Religated DNA Cleaved_Complex->Religated_DNA Religation Stabilized_Complex Stabilized Cleavage Complex (Apoptosis Trigger) Religated_DNA->DNA Replication Continues Fluorinated_Quinoline Fluorinated Quinoline Fluorinated_Quinoline->Cleaved_Complex Stabilization Apoptosis Apoptosis Stabilized_Complex->Apoptosis DNA Damage Response

Caption: Inhibition of Topoisomerase II by fluorinated quinolines.

Structure-Activity Relationship (SAR) and Potency

The anticancer activity of fluorinated quinolines is highly dependent on their substitution patterns. Modifications at the C3 and C7 positions of the quinoline ring are particularly crucial for converting their primary antibacterial activity into potent anticancer effects.[3]

Table 1: Anticancer Activity of Selected Fluorinated Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
6a (meta-fluoro) MDA-MB-468 (TNBC)4.0[8][9][10]
MCF7 (Breast)10.5[8][9][10]
6b (para-fluoro) MDA-MB-468 (TNBC)5.0[8][9][10]
MCF7 (Breast)11.0[8][9][10]
6d (meta, para-difluoro) MDA-MB-468 (TNBC)4.0[8][9][10]
MCF7 (Breast)12.0[8][9][10]
6f (meta-fluoro, para-benzyloxy) MDA-MB-468 (TNBC)2.0[8][9][10]
MCF7 (Breast)5.0[8][9][10]
4c (pyridinethione derivative) K-562 (Leukemia)7.72[11]
HOP-92 (NSCLC)2.37[11]
SNB-75 (CNS)2.38[11]
RXF 393 (Renal)2.21[11]
BT-549 (Breast)4.11[11]
Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the fluorinated quinoline compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6][12][13][14]

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity after treatment.

Protocol:

  • Treat cells with the fluorinated quinoline compound for a specified duration.

  • Trypsinize the cells and seed a known number of cells into 6-well plates.

  • Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction.[10][15][16][17][18]

II. Antimicrobial Activity: A Broad Spectrum of Action

Fluorinated quinolines, particularly the fluoroquinolone class of antibiotics, are renowned for their potent antibacterial activity. However, their antimicrobial spectrum extends to fungi as well.

Antifungal Activity

Several fluorinated quinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[19][20]

One of the key mechanisms of antifungal action for some fluorinated quinolines is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][16][17][21][22][23] By blocking this enzyme, these compounds disrupt the synthesis of essential pyrimidines, leading to the cessation of fungal growth.

Diagram: DHODH Inhibition Pathway by Fluorinated Quinolines

DHODH_inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_phosphate Carbamoyl phosphate + L-Aspartate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA, RNA synthesis) UMP->Pyrimidines DHODH->Orotate Fluorinated_Quinoline Fluorinated Quinoline Fluorinated_Quinoline->DHODH Inhibition Inhibition->Orotate

Caption: Inhibition of the pyrimidine biosynthesis pathway via DHODH.

Table 2: Antifungal Activity of Selected Fluorinated Quinolines

CompoundFungal StrainMIC (µg/mL)Reference
Halogenated Quinoline Analogues Candida albicans0.1 (100 nM)[20]
Cryptococcus neoformans0.05 - 0.78 (50-780 nM)[20]
Tebufloquin Analogue 2g Rhizoctonia solani>80% inhibition at 50 µg/mL[19]
Tebufloquin Analogue 2b, 2e, 2f, 2k, 2n Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL[19]
Quinoline-sulfonyl hydrazone (QNF) Candida albicans64[24]
Candida parapsilosis32[24]
Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[25][26][27]

Protocol:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Perform serial twofold dilutions of the fluorinated quinoline compound in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[3][4][19][28][29][30]

III. Antiviral Activity: A New Frontier in Anti-Infective Research

Recent studies have highlighted the potential of fluorinated quinolines as broad-spectrum antiviral agents, with activity reported against a variety of viruses, including human immunodeficiency virus (HIV), herpesviruses, and coronaviruses.[12][31]

Mechanisms of Antiviral Action

The antiviral mechanisms of fluorinated quinolines are diverse and can involve:

  • Inhibition of Viral Enzymes: Inhibition of viral topoisomerases, helicases, and reverse transcriptase can disrupt viral replication.[12]

  • Interference with Viral Entry: Some quinoline derivatives can block the entry of viruses into host cells.[18][32] For instance, chloroquine has been shown to interfere with the entry of coronaviruses.[32]

  • Modulation of Host Cell Pathways: Interference with host cell processes that are essential for viral replication, such as the Tat-TAR interaction in HIV, has also been observed.[12][31]

Diagram: Potential Antiviral Mechanisms of Fluorinated Quinolines

antiviral_mechanisms cluster_entry Viral Entry cluster_replication Viral Replication Virus Virus Attachment Attachment Virus->Attachment Host_Cell Host Cell Fusion Fusion Attachment->Fusion Endocytosis Endocytosis Fusion->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Reverse_Transcription Reverse Transcription (e.g., HIV) Uncoating->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly New_Virions New_Virions Assembly->New_Virions Release Fluorinated_Quinoline Fluorinated Quinoline Fluorinated_Quinoline->Fusion Inhibition Fluorinated_Quinoline->Reverse_Transcription Inhibition Fluorinated_Quinoline->Transcription_Translation Interference (e.g., Tat-TAR)

Caption: Multiple points of intervention by fluorinated quinolines in the viral life cycle.

Table 3: Antiviral Activity of Selected Quinolines

CompoundVirusCell LineEC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline 13a, 14 Zika Virus (ZIKV)-0.8[33]
Quinoline Derivative 1 Dengue Virus Serotype 2 (DENV-2)-3.03[34]
Quinoline Derivative 2 Dengue Virus Serotype 2 (DENV-2)-0.49[34]
Quinoxaline Derivative 19 HIV (Reverse Transcriptase)-0.0031 (3.1 nM)[26]
Fluorinated Lepidiline Analogues Feline CoronavirusFcwf-40.8 - >100[27]
Experimental Protocols for Antiviral Activity Evaluation

This assay measures the ability of a compound to reduce the number of viral plaques, which are areas of cell death caused by viral infection.[21][32][35][36]

Protocol:

  • Seed a monolayer of host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of the fluorinated quinoline compound and pre-incubate with a known titer of the virus.

  • Infect the cell monolayer with the virus-compound mixture.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubate for several days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Calculate the EC50 value, the concentration that reduces the plaque number by 50%.

The TCID50 assay determines the virus titer by assessing the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[20][23][24][34][37]

Protocol:

  • Seed host cells in a 96-well plate.

  • Prepare serial dilutions of the virus and add them to the wells.

  • Incubate the plate and observe for CPE daily.

  • After a set incubation period, score each well for the presence or absence of CPE.

  • Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method.

IV. Antimalarial Activity: A Continued Fight Against a Global Threat

Quinolines have a long and successful history in the fight against malaria, with chloroquine and mefloquine being prominent examples. The introduction of fluorine has led to the development of new and potent antimalarial quinoline derivatives.[28][36][37][38]

Mechanism of Action: Targeting the Apicoplast

The primary antimalarial mechanism of many fluorinated quinolines is believed to be the inhibition of DNA gyrase within the apicoplast of the Plasmodium parasite. The apicoplast is a non-photosynthetic plastid essential for parasite survival, and its DNA replication is a key target for drug development.

Table 4: Antimalarial Activity of Selected Fluorinated Quinolines

CompoundPlasmodium falciparum StrainIC50 (nM)Reference
ELQ-121 D6 (CQ-sensitive)0.1[37]
Dd2 (CQ-resistant)0.1[37]
ELQ-300 W2 (MDR)1.8[37]
TM90-C2B (MDR)1.7[37]
Aminoalcohol quinoline 17b 3D714.9[28]
W211.0[28]
Marinoquinoline 1 3D739[15]
K141[15]
Experimental Protocol for Antimalarial Activity Evaluation

This is a high-throughput and sensitive assay for measuring parasite proliferation by quantifying the amount of parasite DNA.[5][9][33][38]

Protocol:

  • Synchronize P. falciparum cultures to the ring stage.

  • Add the synchronized parasites to a 96-well plate containing serial dilutions of the fluorinated quinoline compounds.

  • Incubate the plates for 72 hours under standard culture conditions.

  • Lyse the red blood cells and add SYBR Green I dye, which intercalates with DNA.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC50 value, the concentration that inhibits parasite growth by 50%.

V. The Impact of Fluorination on Pharmacokinetics

The introduction of fluorine can significantly improve the pharmacokinetic profile of quinoline derivatives, enhancing their drug-like properties.[3][7][11][13][31]

  • Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block metabolic "hot spots" and increase the compound's half-life.

  • Lipophilicity and Permeability: Fluorination can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect is position-dependent and must be carefully optimized.[2]

  • Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence the ionization state at physiological pH and affect solubility, permeability, and target binding.

Table 5: Comparative Pharmacokinetic Parameters of Selected Fluoroquinolones

FluoroquinoloneOral Bioavailability (%)Elimination Half-life (h)Primary Route of EliminationReference
Ciprofloxacin 70-803-5Renal[13]
Ofloxacin >955-7Renal[13]
Pefloxacin ~1008-10Hepatic[13]
Norfloxacin 30-403-4Renal[13]
Enoxacin ~903-6Renal[13]

Conclusion and Future Perspectives

Fluorinated quinolines represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven efficacy as antibacterial agents has paved the way for their exploration as potent anticancer, antifungal, antiviral, and antimalarial drugs. The strategic incorporation of fluorine provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the quinoline scaffold, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers in the field. Future research should continue to focus on elucidating the precise molecular mechanisms of action of these compounds and on the rational design of new fluorinated quinoline derivatives with optimized therapeutic indices. The continued investigation of this remarkable class of molecules holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

Methodological & Application

Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 8-(Trifluoromethoxy)quinolin-4-ol, a key intermediate in modern drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of the trifluoromethoxy group at the 8-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable compound.

Introduction: The Strategic Importance of this compound

The 4-quinolone core is a fundamental structural motif found in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in drug design due to its unique electronic properties and its ability to act as a "lipophilic hydrogen bond donor." Its incorporation into the quinoline framework at the 8-position offers a strategic vector for modulating the physicochemical and pharmacokinetic properties of novel drug candidates. The synthesis of this compound is therefore a critical step in the exploration of new chemical space for therapeutic intervention.

The most reliable and versatile method for the construction of the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction, first reported in 1939.[1][2] This venerable reaction has stood the test of time and remains a cornerstone of quinoline synthesis. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1][3]

Synthetic Strategy: The Gould-Jacobs Reaction Pathway

The synthesis of this compound is strategically approached via the Gould-Jacobs reaction. This multi-step process, outlined below, offers a robust and scalable route to the target molecule.

Gould_Jacobs_Pathway Start Starting Materials: 8-(Trifluoromethoxy)aniline Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation Start->Condensation Intermediate Diethyl 2-(((8-(trifluoromethoxy)phenyl)amino)methylene)malonate Condensation->Intermediate Heat (100-130°C) - EtOH Cyclization Step 2: Thermal Cyclization Intermediate->Cyclization QuinolineEster Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Cyclization->QuinolineEster High Temperature (250°C) in Dowtherm A - EtOH Saponification Step 3: Saponification QuinolineEster->Saponification CarboxylicAcid 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid Saponification->CarboxylicAcid NaOH (aq) Reflux Decarboxylation Step 4: Decarboxylation CarboxylicAcid->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct Heat (> M.P.) - CO₂ Synthesis_Workflow cluster_Precursor Part 1: Precursor Synthesis cluster_GouldJacobs Part 2: Gould-Jacobs Synthesis cluster_Purification Purification and Analysis P1 Trifluoromethoxylation of 2-Nitrophenol P2 Nitro Group Reduction P1->P2 GJ1 Condensation of 8-(Trifluoromethoxy)aniline and DEEM P2->GJ1 8-(Trifluoromethoxy)aniline GJ2 High-Temperature Cyclization in Dowtherm A GJ1->GJ2 GJ3 Saponification of the Ester GJ2->GJ3 GJ4 Decarboxylation to Final Product GJ3->GJ4 Purify Recrystallization GJ4->Purify Crude this compound Analyze Characterization (NMR, MS, etc.) Purify->Analyze Final Final Analyze->Final Pure Product

References

Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 8-(trifluoromethoxy)quinolin-4-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and expert commentary on the critical parameters of the synthesis.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound, therefore, represents a key building block for the development of novel pharmaceuticals. The synthesis of this target molecule is most effectively achieved through the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinolines.[1][2]

This protocol outlines a four-stage synthetic sequence, commencing with the preparation of the key precursor, 2-(trifluoromethoxy)aniline, followed by its condensation with diethyl ethoxymethylenemalonate (DEEM), subsequent thermal cyclization, and concluding with saponification and decarboxylation to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound can be conceptually divided into four principal stages, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Condensation cluster_2 PART 3: Cyclization cluster_3 PART 4: Saponification & Decarboxylation Precursor 1,2-dichloro-4-trifluoromethoxybenzene Nitration Nitration Precursor->Nitration HNO₃, H₂SO₄ Hydrogenation Hydrogenation Nitration->Hydrogenation H₂, Catalyst (e.g., Raney Ni) Aniline 2-(Trifluoromethoxy)aniline Hydrogenation->Aniline Condensation Condensation Aniline->Condensation Heat DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Diethyl 2-((2-(trifluoromethoxy)phenylamino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization High Temperature (e.g., 250 °C) in Dowtherm A Cyclized_Ester Ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate Cyclization->Cyclized_Ester Saponification Saponification Cyclized_Ester->Saponification 1. NaOH (aq) 2. HCl (aq) Decarboxylation Decarboxylation Saponification->Decarboxylation Heat Final_Product This compound Decarboxylation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 2-(Trifluoromethoxy)aniline

The synthesis of the crucial aniline precursor can be achieved via a two-step process involving nitration followed by hydrogenation, as outlined in patent literature.[3]

Materials and Reagents
ReagentCAS NumberSupplierNotes
1,2-dichloro-4-trifluoromethoxybenzene86256-63-3Major SupplierStarting material
Nitrating agent (e.g., Nitric Acid)7697-37-2Major SupplierFuming or concentrated
Sulfuric Acid7664-93-9Major SupplierConcentrated
Hydrogen Gas (H₂)1333-74-0Gas SupplierHigh purity
Raney Nickel (Catalyst)7440-02-0Major SupplierActive catalyst, handle with care
Methanol67-56-1Major SupplierAnhydrous
Diethyl Ether60-29-7Major SupplierAnhydrous
Sodium Sulfate (Anhydrous)7757-82-6Major SupplierDrying agent
Protocol

Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxybenzene

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to 1,2-dichloro-4-trifluoromethoxybenzene while maintaining the temperature between -20 °C and +80 °C.

  • Slowly add the nitrating agent to the mixture, ensuring the temperature is controlled within the specified range.

  • After the addition is complete, continue stirring for a designated period to ensure complete reaction.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Extract the nitrated products with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitration products.

Step 2: Hydrogenation of Nitrated Intermediates

  • Dissolve the crude nitration products in a suitable solvent, such as methanol.

  • Transfer the solution to a hydrogenation apparatus.

  • Carefully add the Raney nickel catalyst to the mixture.

  • Pressurize the vessel with hydrogen gas (typically 5 bar) and heat the reaction mixture (e.g., to 30 °C).

  • Monitor the reaction progress by hydrogen uptake or thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting 2-(trifluoromethoxy)aniline by distillation under reduced pressure.

PART 2 & 3: Condensation and Cyclization (Gould-Jacobs Reaction)

This core part of the synthesis combines the condensation of the aniline with DEEM and the subsequent thermal cyclization to form the quinoline ring system.[1][2][4]

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-(Trifluoromethoxy)aniline349-55-3Synthesized in Part 1Purified precursor
Diethyl ethoxymethylenemalonate (DEEM)87-13-8Major SupplierReagent for quinoline synthesis
Dowtherm A (or Diphenyl Ether)8004-13-5Major SupplierHigh-boiling solvent for cyclization
Hexane110-54-3Major SupplierFor washing and purification
Protocol

Step 3: Condensation of 2-(Trifluoromethoxy)aniline with DEEM

  • In a round-bottom flask, combine 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at around 100-120 °C, for 1-2 hours. The reaction can be monitored by TLC to observe the formation of the intermediate, diethyl 2-((2-(trifluoromethoxy)phenylamino)methylene)malonate.

  • After the reaction is complete, allow the mixture to cool. The intermediate can often be used in the next step without further purification.

Step 4: Thermal Cyclization

  • To the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the reaction mixture to a high temperature, typically around 250 °C, and maintain this temperature for 30-60 minutes.[4]

  • Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The cyclized product, ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

PART 4: Saponification and Decarboxylation

The final stage involves the hydrolysis of the ester group to a carboxylic acid, which then readily undergoes decarboxylation upon heating to yield the desired this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate-Synthesized in Part 3Crude or purified product
Sodium Hydroxide (NaOH)1310-73-2Major SupplierFor saponification
Hydrochloric Acid (HCl)7647-01-0Major SupplierFor acidification
Water (H₂O)7732-18-5-Deionized or distilled
Protocol

Step 5: Saponification

  • Suspend the crude ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.

  • After cooling, the solution will contain the sodium salt of 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylic acid.

Step 6: Decarboxylation

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid intermediate.

  • Heat the acidified mixture to reflux. The carboxylic acid will undergo decarboxylation, releasing carbon dioxide and forming the final product, this compound.

  • Continue heating for approximately 1 hour after the initial effervescence subsides to ensure complete decarboxylation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-understood mechanism.[1] The initial step is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form the vinylogous amide intermediate. The subsequent high-temperature cyclization is a pericyclic reaction, specifically a 6π-electrocyclization, to form the dihydropyridine ring. Aromatization then occurs with the loss of another molecule of ethanol to yield the stable quinoline ring system. The final saponification and decarboxylation steps are standard organic transformations.

Troubleshooting and Expert Commentary

  • Regioselectivity of Cyclization: For asymmetrically substituted anilines, the Gould-Jacobs cyclization can potentially lead to a mixture of regioisomers.[2] However, in the case of 2-(trifluoromethoxy)aniline, cyclization is expected to occur exclusively at the C6 position of the aniline ring due to steric hindrance from the ortho-trifluoromethoxy group.

  • Cyclization Temperature: The thermal cyclization step is often the most critical and requires high temperatures. The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature and ensuring a homogeneous reaction mixture. In some cases, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Gould-Jacobs reactions.[5][6]

  • Purification: The intermediate and final products can often be purified by simple filtration and washing. However, if impurities are present, recrystallization is the preferred method of purification. The choice of solvent for recrystallization will depend on the solubility of the compound and should be determined experimentally.

Conclusion

The protocol detailed above provides a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions at each stage, researchers can efficiently produce this valuable building block for further chemical exploration and drug discovery efforts. The principles of the Gould-Jacobs reaction are broadly applicable to the synthesis of a wide range of substituted 4-hydroxyquinolines.

References

Application Notes and Protocols for 8-(Trifluoromethoxy)quinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 8-(Trifluoromethoxy)quinolin-4-ol

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad range of biological activities.[1][2] Its derivatives have been extensively explored and developed as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents.[3][4] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions.

This technical guide focuses on this compound, a quinoline derivative of significant interest. The trifluoromethoxy (-OCF3) group at the 8-position is a key feature, known to enhance metabolic stability and lipophilicity, which can in turn improve a compound's pharmacokinetic profile.[5] This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its evaluation as a potential anticancer and anti-inflammatory agent. While extensive public data on this specific molecule is emerging, this document provides a framework for its investigation based on established principles of medicinal chemistry and the known activities of structurally related quinoline derivatives.

Anticipated Biological Activities and Rationale

Based on the extensive literature on quinoline derivatives, this compound is hypothesized to exhibit potent activity in two primary therapeutic areas: oncology and inflammation.

Anticancer Potential: Targeting Kinase Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][7] Key kinase families that are potential targets for quinoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[9]

The 4-anilinoquinoline scaffold, a close analog to the core of many kinase inhibitors, has shown significant promise.[8] The trifluoromethoxy group at the 8-position of this compound can potentially enhance its binding to the ATP-binding pocket of these kinases.

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of representative quinoline-based kinase inhibitors against various cancer-relevant kinases.

Kinase TargetQuinoline Derivative TypeIC50 (nM)Reference
EGFR4-Anilinoquinoline0.8 - 2.7[6]
VEGFR-2Isatin–quinazoline hybrid76[6]
CDK2Isatin–quinazoline hybrid183[6]
FLT33H-pyrazolo[4,3-f]quinoline<100 (nanomolar)[9]
ROCK1/23H-pyrazolo[4,3-f]quinoline<10 (nanomolar)[9]
Anti-inflammatory Potential: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[10] Inhibition of this pathway is a major goal in the development of novel anti-inflammatory drugs. Several quinoline derivatives have been identified as potent inhibitors of the NF-κB pathway.[11][12] The proposed mechanism often involves the inhibition of upstream kinases like IKK (IκB kinase) or direct interference with the DNA binding of NF-κB transcription factors.

The following table presents the inhibitory activities of representative quinoline-based compounds on NF-κB signaling and the production of inflammatory mediators.

AssayQuinoline Derivative TypeIC50 (µM)Reference
IL-6 Production4-Phenylaminoquinazoline0.84[3]
TNF-α Production4-Phenylaminoquinazoline4.0[3]
NO Production8-Quinolinesulfonamide2.61
TNF-α Production8-Quinolinesulfonamide9.74
IL-1β Production8-Quinolinesulfonamide12.71

Experimental Protocols

This section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.

Protocol 1: Synthesis of this compound Derivatives

The synthesis of novel derivatives is a crucial first step in exploring the structure-activity relationship (SAR). A common strategy for modifying the 4-position of the quinolin-4-ol core is through N-alkylation or N-arylation reactions.

Workflow for Derivative Synthesis

start This compound step1 Reaction with POCl3 or SOCl2 start->step1 intermediate 4-Chloro-8-(trifluoromethoxy)quinoline step1->intermediate step2 Nucleophilic Substitution with R-NH2 (Amines) intermediate->step2 product 4-Amino-8-(trifluoromethoxy)quinoline Derivatives step2->product

Caption: General workflow for the synthesis of 4-amino-8-(trifluoromethoxy)quinoline derivatives.

Step-by-Step Protocol:

  • Chlorination of the 4-hydroxyl group:

    • To a solution of this compound in an appropriate solvent (e.g., toluene or acetonitrile), add a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    • Heat the reaction mixture under reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product, 4-chloro-8-(trifluoromethoxy)quinoline, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic substitution with amines:

    • Dissolve the 4-chloro-8-(trifluoromethoxy)quinoline intermediate in a suitable solvent (e.g., ethanol or isopropanol).

    • Add the desired primary or secondary amine (R-NH2) to the solution.

    • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting 4-amino-8-(trifluoromethoxy)quinoline derivative by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT or SRB Assay)

This protocol is designed to assess the cytotoxic effects of this compound and its derivatives on various cancer cell lines.

Workflow for Antiproliferative Assay

cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of test compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 assay_step Add MTT or SRB reagent incubation2->assay_step incubation3 Incubate for 2-4h (MTT) or 30 min (SRB) assay_step->incubation3 solubilization Solubilize formazan (MTT) or bound dye (SRB) incubation3->solubilization readout Measure absorbance with a plate reader solubilization->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for determining the antiproliferative activity of test compounds.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivatives in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against a specific kinase (e.g., EGFR).

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, add the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.

    • Add serial dilutions of the test compound or a known inhibitor (positive control).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ELISA-based assays: Using a phosphorylation-specific antibody.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

      • Fluorescence-based assays: Using a fluorescently labeled substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 4: NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB and is a robust method to screen for inhibitors of the NF-κB pathway.

Signaling Pathway for NF-κB Activation and Inhibition

cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates degradation Proteasomal Degradation IkB->degradation NFkB_dimer p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB_dimer->NFkB_nuc Translocates IkB_NFkB IκBα - p50/p65 IkB_NFkB->IkB IkB_NFkB->NFkB_dimer Releases compound 8-(Trifluoromethoxy) quinolin-4-ol Derivative compound->IKK Inhibits? compound->NFkB_nuc Inhibits DNA binding? DNA DNA (κB site) NFkB_nuc->DNA Binds transcription Gene Transcription (Inflammatory Mediators) DNA->transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in a 24-well plate.

    • Co-transfect the cells with a NF-κB luciferase reporter plasmid (containing the firefly luciferase gene under the control of an NF-κB responsive promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound and its derivatives. Subsequent studies should focus on elucidating the precise mechanism of action, including the identification of specific kinase targets and the effects on downstream signaling pathways. Further optimization of the lead compounds through medicinal chemistry efforts, followed by in vivo efficacy and safety studies, will be crucial in advancing these promising molecules toward clinical development.

References

Application Notes and Protocols for 8-(Trifluoromethoxy)quinolin-4-ol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QO-TFMO-20260106

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of 8-(Trifluoromethoxy)quinolin-4-ol as a promising fluorescent probe for researchers in materials science, chemical biology, and drug development. While existing literature on this specific molecule is nascent, this guide leverages established principles of quinoline chemistry and fluorescent sensor design to provide robust, field-proven protocols for its evaluation as a sensor for metal ions and pH. The methodologies herein are designed to be self-validating, enabling researchers to rigorously characterize this novel compound and unlock its full potential.

Introduction: The Promise of Substituted Quinolines in Fluorescent Sensing

Quinoline derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, structural rigidity, and susceptibility to electronic modulation through substitution.[1][2] The quinoline scaffold's fluorescence is highly sensitive to its chemical environment, making it an excellent platform for designing sensors that respond to specific analytes such as metal ions and protons (pH).[3][4] The introduction of an electron-withdrawing trifluoromethoxy (-OCF₃) group at the 8-position of the quinolin-4-ol core is hypothesized to modulate the photophysical properties of the fluorophore, potentially leading to enhanced quantum yields, larger Stokes shifts, and improved photostability compared to unsubstituted parent compounds.[5][6]

The 4-hydroxy and 8-trifluoromethoxy substitutions, in conjunction with the quinoline nitrogen, create a potential coordination pocket for metal ions. Chelation of a metal ion can lead to significant changes in the fluorescence output of the molecule through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[7][8] Similarly, the protonation state of the quinoline nitrogen is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, making it a candidate for pH sensing.[2]

This application note provides a roadmap for the de novo characterization and application of this compound as a fluorescent probe.

Synthesis of this compound

The synthesis of 8-(substituted)quinolin-4-ols can be achieved through several established methods, most notably the Conrad-Limpach and Gould-Jacobs reactions. The proposed synthesis here follows the Gould-Jacobs methodology, which is a versatile and widely used approach for the synthesis of quinolin-4-ols from anilines and diethyl ethoxymethylenemalonate (DEEM).

Proposed Synthetic Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Intermediate_A Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate 2-(trifluoromethoxy)aniline->Intermediate_A Heat (e.g., 100-120 °C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A Intermediate_B Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate Intermediate_A->Intermediate_B High-boiling solvent (e.g., Dowtherm A) High Temperature (e.g., 250 °C) Final_Product This compound Intermediate_B->Final_Product Aqueous NaOH, then HCl Start Prepare Probe Solution Screening Selectivity Screening with Various Metal Ions Start->Screening Titration Fluorescence Titration with Responsive Metal Ion Screening->Titration Identified responsive ion Analysis Data Analysis Titration->Analysis Stoichiometry Job's Plot for Stoichiometry Analysis->Stoichiometry BindingConstant Calculate Binding Constant Analysis->BindingConstant Mechanism Investigate Sensing Mechanism (e.g., NMR, DFT) Stoichiometry->Mechanism BindingConstant->Mechanism End Characterized Metal Ion Sensor Mechanism->End

References

Application Notes and Protocols for the Antimicrobial Evaluation of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] These agents have historically been pivotal in treating a wide array of bacterial infections by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2] However, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel antibacterial compounds that can circumvent existing resistance mechanisms.[1]

Derivatives of the quinolin-4-ol and 8-hydroxyquinoline core have shown significant promise, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antibiofilm properties.[3][4][5][6][7] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into pharmacologically active scaffolds can significantly enhance metabolic stability, lipophilicity, and target binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 8-(Trifluoromethoxy)quinolin-4-ol , a novel quinoline derivative, as a potential antimicrobial agent.

This document outlines detailed protocols for evaluating its in vitro antimicrobial efficacy, selectivity against mammalian cells, and potential mechanisms of action. The methodologies described herein are based on established standards and are designed to provide a robust framework for the preliminary screening and characterization of this and other novel chemical entities.

Physicochemical Properties and Synthesis Overview

While specific data for this compound is not extensively available in the public domain, its structure suggests it can be synthesized through established chemical routes for quinoline derivatives. A plausible synthetic approach involves the cyclization of an appropriately substituted aniline with a β-ketoester, a common strategy for forming the quinoline core. For instance, a reaction analogous to the Gould-Jacobs reaction, potentially using 2-(trifluoromethoxy)aniline and a suitable malonic acid derivative, could be employed. Another approach could be a variation of the Conrad-Limpach synthesis.

A related synthesis for 2,8-bis(trifluoromethyl)-4-quinolinol involves the reaction of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid.[8] This suggests that similar conditions could be adapted for the synthesis of this compound.

Researchers should characterize the final compound for identity and purity using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

PART 1: In Vitro Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a new chemical entity is to determine its intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.[9]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely used method for quantitative antimicrobial susceptibility testing.[9]

I. Materials
  • 96-well sterile microtiter plates

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile DMSO (for dissolving the test compound)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

II. Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB.[11] The final concentration range should be chosen based on the expected potency of the compound (e.g., 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Positive Control: Bacteria with a standard antibiotic.

      • Negative (Growth) Control: Bacteria with no compound (add vehicle control if DMSO is used).

      • Sterility Control: Broth medium only.[10]

    • Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9][11]

III. Data Presentation

Summarize the MIC values in a table for clear comparison across different bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (ATCC 29213)Positive[Experimental Value][Experimental Value][Experimental Value]
E. faecalis (ATCC 29212)Positive[Experimental Value][Experimental Value][Experimental Value]
E. coli (ATCC 25922)Negative[Experimental Value][Experimental Value][Experimental Value]
P. aeruginosa (ATCC 27853)Negative[Experimental Value][Experimental Value][Experimental Value]

IV. Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Fresh Plate) B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum to ~5x10^5 CFU/mL B->C F Inoculate Plate with Bacteria C->F D Compound Stock (in DMSO) E Serial Dilutions in 96-Well Plate D->E E->F G Incubate (37°C, 16-20h) H Visual Inspection for Turbidity G->H I Determine MIC H->I

Caption: Workflow for the Broth Microdilution Assay.

PART 2: Cytotoxicity Assessment

A crucial aspect of antimicrobial drug development is ensuring that the compound is selective for microbial cells over host cells.[12][13][14][15] Cytotoxicity assays are essential to determine the safety profile of a potential antimicrobial agent.[12][13][14][15]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

I. Materials
  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile plates

  • Test compound: this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • CO₂ incubator

II. Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen mammalian cell line in DMEM with 10% FBS.

    • Trypsinize and count the cells. Seed approximately 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[11]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

III. Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration. The Selectivity Index (SI) can then be calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for the microbial target.

PART 3: Mechanism of Action Studies

Understanding how a novel compound exerts its antimicrobial effect is vital for its development. For quinoline derivatives, common mechanisms include the inhibition of bacterial DNA gyrase and disruption of the cell membrane.[1][2]

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the compound inhibits the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[16][17]

I. Materials
  • Purified E. coli DNA gyrase enzyme

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP)

  • Test compound: this compound

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

II. Step-by-Step Methodology
  • Reaction Setup:

    • On ice, set up reaction tubes containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

    • Include a positive control (with ciprofloxacin) and a negative control (no inhibitor).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a defined unit of DNA gyrase to each tube.

    • Incubate the mixture at 37°C for 30-60 minutes.[18]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

    • Stain the gel and visualize the DNA bands under UV light.

IV. Interpretation

In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The IC₅₀ can be determined by quantifying the band intensities at different compound concentrations.

V. Mechanism Visualization

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication A Relaxed DNA C Supercoiled DNA A->C Introduces Negative Supercoils B DNA Gyrase D 8-(Trifluoromethoxy) quinolin-4-ol D->B Inhibition

Caption: Inhibition of DNA Gyrase by the Test Compound.

Protocol 4: Bacterial Membrane Permeability Assay

This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane using fluorescent probes.[19][20]

I. Materials
  • Bacterial strains grown to mid-log phase

  • N-phenyl-1-naphthylamine (NPN) for outer membrane permeability

  • Propidium Iodide (PI) for inner membrane permeability[20][21][22]

  • HEPES buffer

  • 96-well black, clear-bottom plates

  • Fluorometer/plate reader

II. Step-by-Step Methodology
  • Preparation of Bacterial Suspension:

    • Grow bacterial cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Outer Membrane Permeability (NPN Uptake):

    • Add the bacterial suspension to the wells of a black microplate.

    • Add NPN to a final concentration of 10 µM.[19]

    • Measure the baseline fluorescence.

    • Add varying concentrations of this compound.

    • Monitor the increase in fluorescence over time. An increase indicates NPN has entered the outer membrane.

  • Inner Membrane Permeability (PI Uptake):

    • Add the bacterial suspension to the wells.

    • Add varying concentrations of the test compound and incubate.

    • Add PI to a final concentration of 1-5 µM.[20]

    • Measure the increase in fluorescence. PI is fluorescent only when bound to DNA, so an increase indicates it has crossed a compromised inner membrane.

III. Data Analysis

Plot the relative fluorescence units against time or compound concentration. A significant increase in fluorescence compared to the untreated control indicates membrane disruption.

Conclusion and Future Directions

These application notes provide a foundational experimental framework for the initial characterization of this compound as a potential antimicrobial agent. The described protocols for determining MIC, cytotoxicity, and preliminary mechanism of action will generate the critical data needed to assess its therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetics, resistance emergence studies, and ultimately, evaluation in in vivo models of infection. The modular nature of the quinoline scaffold offers vast opportunities for medicinal chemists to further optimize this compound, potentially leading to the development of a new generation of effective antimicrobial therapies.

References

Protocol for Testing the Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4][5] Notably, numerous quinoline-based compounds have exhibited potent anticancer properties, making them a promising area of research for the development of novel oncology therapeutics.[1][5][6][7][8] These derivatives exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with crucial cancer-related signaling pathways such as tyrosine kinases, PI3K/Akt/mTOR, and tubulin polymerization.[1][2][4][6][7][9]

This comprehensive guide provides detailed protocols for the preclinical evaluation of quinoline derivatives' anticancer activity. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step approach to in vitro and in vivo testing. The protocols herein are grounded in established methodologies to ensure scientific integrity and reproducibility, empowering researchers to accurately assess the therapeutic potential of novel quinoline compounds.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. This section details the fundamental assays for determining cytotoxicity, and for elucidating the mechanisms of action at a cellular level.

Cell Viability and Cytotoxicity Assays

The first step in evaluating a compound's anticancer potential is to determine its effect on the viability and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.[10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[11] Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds.[11] Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[10][11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using regression analysis.[10][11]

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[16] It is a robust and reproducible method for cytotoxicity screening.[16][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period (typically 48 hours), terminate the assay by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate for 60 minutes at 4°C.[18]

  • Washing: Discard the supernatant and wash the plates five times with tap water and allow them to air dry.[18]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[16][18]

  • Removal of Unbound Dye: Quickly rinse the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[16][18] Allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 560-580 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[10]

Parameter MTT Assay SRB Assay
Principle Measures metabolic activityMeasures cellular protein content
Endpoint Formazan crystal formationProtein-bound dye
Advantages Widely used, sensitiveStable endpoint, less interference
Disadvantages Can be affected by metabolic changesRequires a fixation step
Cell Cycle Analysis

Quinoline derivatives often exert their anticancer effects by inducing cell cycle arrest, which prevents cancer cells from proliferating.[1][6][9] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][20][21]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).[20][21]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[20][21]

  • Cell Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing.[20][21] Store the fixed cells at -20°C for at least 2 hours.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[20] The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[22][23][24] Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.

Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[25]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative as described for cell cycle analysis and harvest the cells.[18]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.[18] Incubate in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.[10]

Protocol (Colorimetric Caspase-3 Assay):

  • Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[10]

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate (a colorimetric substrate for caspase-3).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[10]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[10]

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.[10]

Part 2: Mechanistic Studies

Understanding the molecular targets and signaling pathways affected by quinoline derivatives is crucial for their development as targeted therapies.

Kinase Inhibition Assays

Many quinoline derivatives function as kinase inhibitors, targeting key enzymes in cancer signaling pathways such as VEGFR, EGFR, and Pim-1 kinase.[2][4][26] In vitro kinase assays can be performed to determine the inhibitory activity of the compounds against specific kinases.

Tubulin Polymerization Assay

Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[9][27] A cell-free tubulin polymerization assay can be used to directly measure the effect of the compounds on microtubule formation.

Part 3: In Vivo Evaluation

Promising quinoline derivatives identified through in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[28][29][30]

Xenograft Models

Human tumor xenograft models in immunocompromised mice are widely used to evaluate the in vivo anticancer activity of novel compounds.[31]

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Quinoline Derivatives Quinoline Derivatives Cytotoxicity Assays\n(MTT, SRB) Cytotoxicity Assays (MTT, SRB) Quinoline Derivatives->Cytotoxicity Assays\n(MTT, SRB) Determine IC50/GI50 Determine IC50/GI50 Cytotoxicity Assays\n(MTT, SRB)->Determine IC50/GI50 Cell Cycle Analysis Cell Cycle Analysis Determine IC50/GI50->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Determine IC50/GI50->Apoptosis Assays Mechanistic Studies\n(e.g., Kinase Assay) Mechanistic Studies (e.g., Kinase Assay) Determine IC50/GI50->Mechanistic Studies\n(e.g., Kinase Assay) Xenograft Model Xenograft Model Mechanistic Studies\n(e.g., Kinase Assay)->Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity

Caption: A typical experimental workflow for evaluating the anticancer activity of quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.[9]

References

Application Notes and Protocols for the Functionalization of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 8-(Trifluoromethoxy)quinolin-4-ol in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The unique electronic properties of the trifluoromethoxy (-OCF₃) group—high lipophilicity, metabolic stability, and its role as a lipophilic hydrogen bond acceptor—make this compound a highly attractive starting material for the synthesis of novel drug candidates.[1] Functionalization of this core allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed experimental procedures for the strategic functionalization of this compound. The protocols herein are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel quinoline derivatives for applications in drug discovery and materials science.

Strategic Overview: Pathways to Functionalization

The functionalization of this compound can be approached through several strategic pathways. The quinolin-4-ol core exists in tautomeric equilibrium with its quinolin-4(1H)-one form. The primary routes for introducing molecular diversity involve:

  • Halogenation of the Quinoline Core: Introduction of a halogen atom (Cl, Br, I) at strategic positions (e.g., C4, C5, C7) serves as a versatile handle for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated intermediates can be readily elaborated using a suite of powerful cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.

  • Direct C-H Functionalization: Emerging methods allow for the direct introduction of functional groups onto the quinoline scaffold, offering a more atom-economical approach.

This guide will detail protocols for the key enabling step of chlorination at the C4-position, followed by exemplary Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. A discussion on direct C-H functionalization is also included to provide a forward-looking perspective.

Safety First: Handling this compound and Reagents

This compound and its derivatives, along with many of the reagents used in these protocols, should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. For specific reagents like phosphorus oxychloride, which is highly corrosive and reacts violently with water, and palladium catalysts, which are toxic, consult the corresponding Safety Data Sheets (SDS) for detailed handling and disposal procedures.

Part 1: Preparation of the Key Intermediate: 4-Chloro-8-(trifluoromethoxy)quinoline

The conversion of the 4-hydroxyl group to a chloro substituent is a critical first step to enable a wide range of cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol 1: Chlorination of this compound

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask. The reaction can be run neat or with an anhydrous solvent like toluene.

  • Slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate shielding.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-chloro-8-(trifluoromethoxy)quinoline.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Compound Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
4-Chloro-8-(trifluoromethoxy)quinoline8.8-8.9 (d, 1H), 8.2-8.3 (d, 1H), 7.6-7.8 (m, 2H), 7.4-7.5 (d, 1H)~152, ~149, ~145, ~143, ~129, ~128, ~125, ~122, ~121 (q, J ≈ 257 Hz, -OCF₃), ~118

Note: The exact chemical shifts and coupling constants should be determined experimentally. The trifluoromethyl group will cause splitting of the C8 and adjacent carbon signals in the ¹³C NMR spectrum.

Part 2: C-C Bond Forming Reactions via Suzuki-Miyaura and Sonogashira Couplings

With the 4-chloro-8-(trifluoromethoxy)quinoline intermediate in hand, a variety of carbon-carbon bonds can be formed using palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-8-(trifluoromethoxy)quinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[3][4]

This protocol is adapted from the coupling of similar 4-chloroquinoline derivatives.[3][5]

Materials:

  • 4-Chloro-8-(trifluoromethoxy)quinoline

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-chloro-8-(trifluoromethoxy)quinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

B. Sonogashira Coupling: Synthesis of 4-Alkynyl-8-(trifluoromethoxy)quinolines

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality that can be further elaborated.[6][7][8][9]

This protocol is a general procedure for Sonogashira couplings.[6][8]

Materials:

  • 4-Chloro-8-(trifluoromethoxy)quinoline

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (anhydrous and degassed)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add 4-chloro-8-(trifluoromethoxy)quinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous and degassed toluene and triethylamine (e.g., 2:1 v/v).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11][12][13][14]

Experimental Protocol 4: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[10][11][12]

Materials:

  • 4-Chloro-8-(trifluoromethoxy)quinoline

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add 4-chloro-8-(trifluoromethoxy)quinoline (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous and degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Part 4: Direct C-H Functionalization

Direct C-H functionalization offers a more atom- and step-economical approach to modifying the quinoline core. While protocols specifically for this compound are not yet widely established, methods developed for other quinoline derivatives, particularly at the C5 position, provide a strong starting point.[15][16][17][18][19][20] For example, metal-catalyzed C-H halogenation of 8-substituted quinolines has been shown to be highly regioselective for the C5 position.[2][15][16]

Conceptual Workflow for C5-Halogenation:

C5_Halogenation Start This compound Intermediate C5-Halogenated Product Start->Intermediate C-H Halogenation Reagents Halogen Source (e.g., NCS, NBS, NIS) Catalyst (e.g., Fe(III) or Cu(I)) Reagents->Intermediate Solvent Solvent (e.g., Water or Acetonitrile) Solvent->Intermediate

Caption: Conceptual workflow for direct C5-halogenation.

Data Summary and Characterization

The following table provides a template for summarizing the results of the functionalization reactions.

Product Reaction Type Yield (%) ¹H NMR Highlights (δ, ppm) MS (m/z)
4-Phenyl-8-(trifluoromethoxy)quinoline Suzuki-Miyaurae.g., 85Aromatic protons[M+H]⁺
4-(Phenylethynyl)-8-(trifluoromethoxy)quinoline Sonogashirae.g., 78Alkyne proton, aromatic protons[M+H]⁺
N-Phenyl-8-(trifluoromethoxy)quinolin-4-amine Buchwald-Hartwige.g., 65NH proton, aromatic protons[M+H]⁺

Note: The data in this table are hypothetical and should be replaced with experimentally determined values.

Visualizing the Synthetic Pathways

The following diagram illustrates the key functionalization pathways described in this guide.

Functionalization_Pathways A This compound B 4-Chloro-8-(trifluoromethoxy)quinoline A->B  POCl₃ C 4-Aryl-8-(trifluoromethoxy)quinoline B->C Suzuki-Miyaura (ArB(OH)₂, Pd cat.) D 4-Alkynyl-8-(trifluoromethoxy)quinoline B->D Sonogashira (Alkyne, Pd/Cu cat.) E 4-Amino-8-(trifluoromethoxy)quinoline B->E Buchwald-Hartwig (Amine, Pd cat.)

Caption: Key functionalization pathways for this compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust foundation for the chemical exploration of this compound. The strategic conversion to a 4-chloro intermediate opens up a vast array of possibilities through well-established cross-coupling methodologies. Future research in this area will likely focus on the development of more efficient and selective direct C-H functionalization methods, which will further streamline the synthesis of novel quinoline derivatives and accelerate the drug discovery process.

References

Application Notes and Protocols: 8-(Trifluoromethoxy)quinolin-4-ol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications of 8-(Trifluoromethoxy)quinolin-4-ol in material science. Drawing upon the established properties of quinoline derivatives, this document outlines detailed protocols for its synthesis, characterization, and utilization as a fluorescent probe and as a component in Organic Light-Emitting Diodes (OLEDs). The trifluoromethoxy group at the 8-position is anticipated to enhance lipophilicity and electronic properties, making this compound a promising candidate for advanced material applications.[1]

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a well-known privileged structure in both medicinal chemistry and material science due to its versatile biological activities and unique photophysical properties.[2] The introduction of a trifluoromethoxy (-OCF₃) group is a common strategy in material design to modulate key properties such as metabolic stability, lipophilicity, and electron-withdrawing character, which can significantly influence the material's performance.[3]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 40516-41-4[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1]
Appearance Pale yellow to off-white solid[1]
Solubility Soluble in organic solvents[1]

Synthesis and Purification

A reliable synthesis of high-purity this compound is crucial for its application in high-performance materials. The following protocol is adapted from established methods for the synthesis of substituted quinolin-4-ols.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(Trifluoromethoxy)aniline and ethyl acetoacetate in equimolar amounts.

  • Carefully add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-130°C and stir for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Extract the aqueous filtrate with dichloromethane (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification for Material Grade Quality:

For applications such as OLEDs, high purity is paramount. The crude product should be purified by the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove impurities.

  • Sublimation: For OLED-grade material, train sublimation under high vacuum is the preferred method for achieving high purity.

Characterization

Confirm the identity and purity of the synthesized this compound using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(Trifluoromethoxy)aniline + Ethyl Acetoacetate ppa Add Polyphosphoric Acid start->ppa heat Heat to 120-130°C ppa->heat quench Quench with Ice Water heat->quench filter Vacuum Filtration quench->filter extract DCM Extraction quench->extract crude Crude Product filter->crude dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate concentrate->crude recrystallize Recrystallization crude->recrystallize sublime Sublimation recrystallize->sublime pure High-Purity Product sublime->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms ftir FT-IR Spectroscopy pure->ftir

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Application as a Fluorescent Probe

Quinoline derivatives are known to exhibit fluorescence and can act as sensors for various analytes, including metal ions.[2] The fluorescence of this compound is expected to be sensitive to its environment, making it a candidate for a fluorescent probe.

Experimental Protocol: Characterization as a Fluorescent Probe

Materials:

  • High-purity this compound

  • Spectroscopic grade solvents (e.g., acetonitrile, DMSO, methanol)

  • Metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, etc.)

  • pH buffers

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in acetonitrile.

  • Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent.

  • Photophysical Characterization:

    • UV-Vis Absorption: Record the absorption spectrum of the working solution to determine the maximum absorption wavelength (λₘₐₓ).

    • Fluorescence Emission: Excite the working solution at its λₘₐₓ and record the fluorescence emission spectrum.

    • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Sensing Studies (Metal Ions):

    • Titrate the working solution of the probe with increasing concentrations of a specific metal ion solution.

    • Record the fluorescence emission spectrum after each addition.

    • Analyze the changes in fluorescence intensity to determine the sensitivity and selectivity of the probe for the metal ion.

  • pH Sensing:

    • Prepare a series of solutions of the probe in different pH buffers.

    • Record the fluorescence emission spectrum for each solution to evaluate the pH-dependent fluorescence response.

Data Analysis:

  • Plot fluorescence intensity versus analyte concentration to determine the detection limit.

  • For quenching studies, a Stern-Volmer plot can be used to analyze the quenching mechanism.

G start Prepare Stock & Working Solutions photophys Photophysical Characterization (UV-Vis, Fluorescence, Quantum Yield) start->photophys sensing Sensing Studies start->sensing metal Metal Ion Titration sensing->metal ph pH Titration sensing->ph analysis Data Analysis (Detection Limit, Stern-Volmer Plot) metal->analysis ph->analysis G sub ITO Substrate Cleaning hil HIL Deposition (PEDOT:PSS) sub->hil htl HTL Deposition (TPD) hil->htl eml EML Deposition (this compound) htl->eml etl ETL Deposition (Alq3) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap test Device Testing encap->test

References

Application Note: A Multi-Platform Analytical Approach for the Characterization and Quantification of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and characterization of 8-(Trifluoromethoxy)quinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethoxy (-OCF₃) group into the quinoline scaffold can substantially enhance metabolic stability, lipophilicity, and biological target affinity.[1][2] Consequently, robust and reliable analytical methods are imperative for purity assessment, pharmacokinetic analysis, and quality control. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic analysis, designed for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Rationale

This compound belongs to the quinoline class of compounds, which are foundational in many pharmaceutical agents.[3][4] The molecule exists in a tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms. This equilibrium, along with the compound's aromatic nature and the highly electronegative trifluoromethoxy group, dictates the selection and optimization of analytical methodologies. The basic nitrogen in the quinoline ring requires careful pH control in chromatographic separations to ensure consistent peak shape and retention. The compound's inherent chromophore and potential for fluorescence make spectroscopic methods highly applicable.[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the primary method for quantifying this compound in bulk materials and formulated products due to its precision, robustness, and suitability for non-volatile compounds.

Causality of Method Design

The selection of an RP-HPLC method is based on the compound's moderate polarity and strong UV absorbance.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and hydrophobic retention mechanism, which is ideal for aromatic compounds.

  • Mobile Phase: A buffered mobile phase is critical. The quinoline nitrogen (pKa ~4-5) will be protonated at acidic pH. Operating at a pH of around 3-4 ensures a consistent protonation state, preventing peak tailing and improving reproducibility.[6] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Detection: The extended π-system of the quinoline ring results in strong UV absorbance. A detection wavelength corresponding to an absorbance maximum (typically around 250-320 nm for quinolinols) is used to maximize sensitivity.[7]

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with diluent to achieve a 100 µg/mL stock solution.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • The parameters below provide a validated starting point for analysis.

ParameterCondition
HPLC System Standard system with quaternary pump, autosampler, and PDA/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
  • Data Analysis:

    • Identify the peak for this compound by its retention time.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Quantify the analyte in unknown samples using the linear regression equation from the calibration curve.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve & Sonicate Weigh->Dissolve Dilute Prepare Standards Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It is particularly useful for identifying impurities and degradation products.

Causality of Method Design
  • Applicability: The suitability of GC-MS depends on the volatility and thermal stability of this compound. While the hydroxyl group can sometimes pose a challenge, many quinolinols are sufficiently stable for GC analysis.[8] Derivatization (e.g., silylation) of the hydroxyl group can be employed to increase volatility and improve peak shape if necessary, but a direct injection method should be attempted first.

  • Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or equivalent) is an excellent starting point. This phase provides good separation for a wide range of semi-polar analytes.[8]

  • Ionization: Electron Ionization (EI) at 70 eV is standard. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. Expected fragments would include the molecular ion (M+), and fragments corresponding to the loss of -OCF₃, CO, and HCN.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile organic solvent such as Toluene or Dichloromethane.[8]

    • Prepare working standards by diluting the stock solution.

    • Ensure all glassware is meticulously clean and dry.

  • Instrumentation and Conditions:

    • The following table outlines the recommended starting parameters for GC-MS analysis.

ParameterCondition
GC-MS System Standard GC with a single quadrupole or triple quadrupole mass spectrometer
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
  • Data Analysis:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by interpreting the fragmentation pattern.

    • For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion to improve selectivity and sensitivity.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock (e.g., Toluene) Dilute Prepare Standards Stock->Dilute Inject Inject into GC Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect TIC Analyze TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Compound Spectrum->Identify

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods like UV-Vis and Fluorescence provide rapid characterization and can be used for quantification, especially in dilute solutions. Quinoline derivatives are well-known for their fluorescent properties.[5][9]

Causality of Method Design
  • UV-Vis Spectroscopy: This technique is ideal for a quick concentration check based on Beer-Lambert law, provided the sample is pure. The extensive conjugation in the quinoline ring ensures strong absorbance.

  • Fluorescence Spectroscopy: This method offers significantly higher sensitivity and selectivity than UV-Vis absorbance. The rigid, planar structure of the quinoline ring is conducive to fluorescence. The emission wavelength and quantum yield can be sensitive to solvent polarity (solvatochromism), providing information about the molecule's electronic environment.[9]

Detailed Experimental Protocol: Spectroscopy
  • Sample Preparation:

    • Prepare a dilute stock solution (e.g., 10 µg/mL) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

    • For fluorescence, ensure the concentration is low enough to yield an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[5]

  • Instrumentation and Measurement:

    • UV-Vis Spectroscopy:

      • Use a dual-beam UV-Vis spectrophotometer.

      • Record a baseline spectrum with the pure solvent in a quartz cuvette.

      • Scan the sample from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

    • Fluorescence Spectroscopy:

      • Use a spectrofluorometer.

      • Excite the sample at its λmax determined from the UV-Vis spectrum.

      • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to find the emission maximum (λem).

ParameterExpected Observation
Solvent Spectroscopic grade Ethanol or Acetonitrile
UV λmax Expected in the 250-350 nm range, characteristic of the quinoline core.
Excitation λ Set to the experimentally determined UV λmax.
Emission λem Expected in the 400-550 nm range, dependent on substitution and solvent.[5][10]

Method Validation and Trustworthiness

To ensure the trustworthiness of these protocols, each method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analytical methods detailed in this note provide a robust framework for the detection, quantification, and characterization of this compound. RP-HPLC with UV detection stands as the preferred method for routine quantification due to its high precision and reliability. GC-MS offers unparalleled identification capabilities for volatile impurities and structural confirmation. Finally, spectroscopic techniques provide a rapid and highly sensitive means of characterization. The choice of method should be guided by the specific analytical objective, whether it is purity testing, impurity profiling, or quantitative analysis in a complex matrix.

References

Application Notes & Protocols: 8-(Trifluoromethoxy)quinolin-4-ol as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups that interact with biological targets.[5] The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological profile of these molecules.[1]

In recent years, the incorporation of fluorine-containing substituents has become a key strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[6][7][8] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is a highly lipophilic moiety that can improve a drug's ability to cross cell membranes and enhance its metabolic stability by blocking sites susceptible to enzymatic degradation.[9][10][11] Unlike the trifluoromethyl (-CF₃) group, the oxygen atom in the trifluoromethoxy group can participate in resonance, albeit with a weaker electron-donating effect than a methoxy group, allowing for fine-tuning of the electronic environment of the molecule.[10]

This guide provides a detailed technical overview of the synthesis and application of 8-(trifluoromethoxy)quinolin-4-ol , a valuable intermediate for the synthesis of complex pharmaceutical agents. We will delve into the rationale behind its synthesis, provide detailed, step-by-step protocols for its preparation and subsequent elaboration, and illustrate its utility in the context of synthesizing a potential drug candidate.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[12][13] This robust and versatile method involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[12][14]

Causality Behind Experimental Choices:

The selection of 2-(trifluoromethoxy)aniline as the starting material directly introduces the desired trifluoromethoxy group at the 8-position of the resulting quinoline core.[15] Diethyl ethoxymethylenemalonate is a readily available and highly reactive three-carbon component that facilitates the formation of the pyridine ring of the quinoline system.[16][17] The high-temperature cyclization in a high-boiling solvent like diphenyl ether ensures the efficient formation of the quinoline ring system.[18]

Experimental Protocol 1: Synthesis of this compound

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, can be isolated, but it is often carried forward to the next step without purification.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add diphenyl ether as a high-boiling solvent.

  • Heat the mixture to 240-250 °C with vigorous stirring. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether.

  • Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[2][19]

Visualization of the Synthetic Workflow

Synthesis of this compound Aniline 2-(Trifluoromethoxy)aniline Intermediate Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate Aniline->Intermediate Condensation 120-130 °C Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate Product This compound Intermediate->Product Thermal Cyclization Diphenyl Ether, 240-250 °C Pharmaceutical Synthesis Pathway Start This compound Chloro 4-Chloro-8-(trifluoromethoxy)quinoline Start->Chloro Chlorination POCl3, Reflux FinalProduct 4-Amino-8-(trifluoromethoxy)quinoline (Tafenoquine Analog Precursor) Chloro->FinalProduct Nucleophilic Aromatic Substitution Base, Heat Amine Primary Amine (R-NH2) Amine->FinalProduct

References

Application Notes and Protocols for Evaluating the Biological Efficacy of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, quinoline derivatives have consistently proven to be a rich source for drug discovery.[1][2][4] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assays to evaluate the biological efficacy of a specific novel compound, 8-(Trifluoromethoxy)quinolin-4-ol . While specific data on this molecule is nascent, the extensive literature on quinolin-4-one derivatives suggests a high probability of significant cytotoxic and antimicrobial activities.[3][6][7] The trifluoromethoxy group at the 8-position is of particular interest, as halogenated substituents can significantly modulate a compound's metabolic stability, lipophilicity, and target engagement.[2]

These application notes are designed to provide not just step-by-step protocols, but also the underlying scientific rationale for each experimental choice. We will explore a tiered approach, beginning with broad-spectrum screening to identify primary activity, followed by more detailed mechanistic studies to elucidate the mode of action.

Part 1: In Vitro Anticancer Efficacy Assessment

The most widely reported biological activity for quinoline derivatives is their anticancer potential.[1][8][9] The proposed workflow is designed to first establish the cytotoxic and anti-proliferative effects of this compound and then to investigate the underlying cellular mechanisms.

Initial Screening: Cytotoxicity and Anti-proliferative Assays

The initial step is to determine the compound's ability to inhibit cancer cell growth and induce cell death. A panel of cancer cell lines from different tissue origins is recommended to assess the spectrum of activity.

Recommended Cell Lines:

Cell LineCancer TypeRationale
MCF-7Breast (ER+)Commonly used, represents hormone-dependent breast cancer.[1][10]
MDA-MB-231Breast (Triple-Negative)Represents a more aggressive and difficult-to-treat breast cancer subtype.[11]
HCT-116ColonA well-characterized colon cancer cell line.[11]
DU-145ProstateRepresents androgen-independent prostate cancer.[11]
A549LungA standard model for non-small cell lung cancer.
HUVECNon-cancerousHuman Umbilical Vein Endothelial Cells, used as a control to assess selectivity.[11]

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Assays: Unraveling the Mode of Action

Once cytotoxicity is established, the next step is to investigate how this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[12][13]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[12]

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[12]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[12]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints.[11] Propidium iodide staining of cellular DNA allows for the analysis of cell cycle distribution.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with PI/RNase A solution.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation: An accumulation of cells in the G0/G1, S, or G2/M phase compared to the control suggests cell cycle arrest at that particular checkpoint.[11]

Potential Signaling Pathways to Investigate

Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival.[10] Based on the initial results, further investigation into these pathways may be warranted.

Anticancer_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Determine MIC: Lowest concentration with no visible growth D->E

References

Application Note: Strategies for the Formulation of 8-(Trifluoromethoxy)quinolin-4-ol for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 8-(Trifluoromethoxy)quinolin-4-ol for in vivo studies. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimalarial properties[1][2]. However, new chemical entities, particularly those with aromatic ring systems and lipophilic substituents like the trifluoromethoxy group, often exhibit poor aqueous solubility[3][4]. This low solubility is a primary obstacle to achieving adequate systemic exposure in preclinical animal models, potentially leading to an underestimation of efficacy or an inaccurate assessment of toxicity[4]. This application note details a systematic approach to pre-formulation assessment and explores several proven strategies—including co-solvent systems, cyclodextrin complexation, surfactant-based micelles, and suspensions—to enhance the bioavailability of this compound. Detailed, step-by-step protocols are provided for each methodology, emphasizing the rationale behind experimental choices and the importance of proper characterization to ensure formulation stability and integrity.

Introduction: The Challenge of Poor Solubility

This compound is a quinoline derivative with the molecular formula C₁₀H₆F₃NO₂[3]. The presence of the trifluoromethoxy group enhances the molecule's lipophilicity, a property often associated with improved membrane permeability but also with diminished aqueous solubility[3]. Poorly water-soluble compounds, classified as Biopharmaceutics Classification System (BCS) Class II or IV, present a significant challenge for oral and parenteral administration, as their absorption is often limited by the dissolution rate[4][5].

The objective of any preclinical formulation is to deliver the compound in a safe and reproducible manner to achieve the necessary systemic exposure for pharmacological and toxicological evaluation[6]. A "fit-for-purpose" formulation developed in early discovery enables a clear understanding of a compound's potential efficacy[6]. This guide provides a logical workflow and validated starting points for developing such a formulation for this compound.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before selecting a complex formulation strategy, a thorough understanding of the compound's fundamental physicochemical properties is essential. This data guides the selection of the most promising formulation approach.

2.1. Physicochemical Profile

A summary of the known and predicted properties of this compound is presented below. The high melting point and predicted lipophilicity strongly suggest that this compound will have low aqueous solubility.

PropertyValueSource
Molecular Formula C₁₀H₆F₃NO[7]
Molecular Weight 229.16 g/mol [7]
Appearance White to light yellow powder/crystal[7][8]
Melting Point 174-176 °C[7][8]
Predicted pKa 3.51 ± 0.40[8]
Predicted logP Not directly available, but the -OCF₃ group increases lipophilicity[3]
2.2. Experimental Solubility Screening

The first and most critical experimental step is to determine the compound's approximate solubility in a range of commonly used, well-tolerated preclinical vehicles. This empirical data is invaluable and will dictate the subsequent formulation path.

Protocol 1: Kinetic Solubility Assessment in Common Vehicles

  • Preparation: Prepare a stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 50 mg/mL).

  • Vehicle Array: Dispense 98 µL of various aqueous vehicles (e.g., Water, Saline, 5% Dextrose in Water (D5W), Phosphate Buffered Saline (PBS) pH 7.4, 20% Captisol®) into a 96-well plate.

  • Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 1 mg/mL with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2-4 hours.

  • Analysis: Visually inspect each well for precipitation. For a more quantitative result, centrifuge the plate and analyze the supernatant for compound concentration using HPLC-UV or LC-MS/MS.

  • Interpretation: This provides a rapid assessment of which vehicle types are most likely to solubilize the compound at the desired concentration.

Formulation Strategies and Protocols

Based on the preliminary solubility data and the target dose for the in vivo study, an appropriate formulation strategy can be selected. The following sections detail several robust options.

3.1. Strategy A: Co-solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the overall polarity of the vehicle[9]. They are a common and effective strategy, particularly for intravenous (IV) administration where a true solution is required. However, high concentrations can sometimes lead to drug precipitation upon injection into the aqueous environment of the bloodstream, and tolerability must be considered[10].

Table 2: Common Co-solvent Vehicle Compositions for Rodent Dosing

Vehicle Composition (v/v/v)ComponentsSuitabilityNotes
10/10/80DMSO / Kolliphor® EL / SalineIV, IP, POKolliphor® EL (formerly Cremophor® EL) can cause hypersensitivity reactions.
30/70PEG 400 / SalineIV, IP, POA widely used and generally well-tolerated vehicle.
10/20/70Ethanol / Propylene Glycol / D5WIV, IPCheck for compound stability in propylene glycol.
5/95DMSO / 20% SBE-β-CD in WaterIV, IP, POCombines co-solvent and cyclodextrin approaches.

Protocol 2: Preparation of a PEG 400 Co-solvent Formulation

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add the compound to a sterile glass vial. Add the required volume of Polyethylene Glycol 400 (PEG 400).

  • Dissolution: Vortex and/or sonicate the mixture in a water bath (30-40°C) until the compound is fully dissolved and a clear solution is obtained.

  • Dilution: Slowly add the required volume of sterile saline or D5W dropwise while continuously vortexing to avoid precipitation.

  • Final Inspection: Inspect the final formulation for clarity. If intended for IV administration, it must be sterile-filtered through a 0.22 µm syringe filter (ensure the filter material is compatible with PEG 400).

  • Characterization: Confirm the final concentration and assess stability by checking for precipitation after storage at room temperature and 4°C for a relevant period (e.g., 24 hours).

3.2. Strategy B: Cyclodextrin Inclusion Complexes

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[11]. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that dramatically increase the apparent aqueous solubility of the drug[12][13]. Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®), are widely used in pharmaceutical formulations due to their high water solubility and excellent safety profile[13][14].

Protocol 3: Preparation of an SBE-β-CD Formulation

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of SBE-β-CD in sterile water for injection. For example, to make a 30% solution, dissolve 3 g of SBE-β-CD in water to a final volume of 10 mL.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Complexation: Add the compound powder directly to the SBE-β-CD solution.

  • Dissolution: Cap the vial and vortex vigorously. Place the vial on a shaker or rotator at room temperature overnight, or sonicate in a water bath until the solution becomes clear. Gentle warming (40-50°C) can accelerate dissolution.

  • pH Adjustment (Optional): Check the pH of the final solution. If necessary, adjust to be closer to physiological pH (7.0-7.4) using dilute HCl or NaOH[15].

  • Sterilization & Characterization: If for IV use, filter through a 0.22 µm syringe filter. Visually inspect for clarity and assess stability over time.

3.3. Strategy C: Suspension Formulations

Rationale: When high doses are required or if developing a solution is not feasible, a uniform suspension can be an effective alternative, particularly for oral (PO) or intraperitoneal (IP) administration[16]. The goal is to reduce the particle size of the drug (micronization) to increase the surface area for dissolution and use a suspending agent to ensure dose uniformity[4][17].

Protocol 4: Preparation of a 0.5% Carboxymethylcellulose (CMC) Suspension

  • Prepare Vehicle: Slowly add 0.5 g of sodium carboxymethylcellulose (Na-CMC) to 100 mL of purified water while stirring vigorously to create a 0.5% (w/v) solution. Allow it to stir for several hours until a clear, viscous solution forms[16]. Optionally, add a surfactant like 0.1% Tween 80 to act as a wetting agent.

  • Micronize Compound: If the particle size is large, place the accurately weighed this compound powder in a mortar.

  • Levigation: Add a small amount of the CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step, known as levigation, is critical for ensuring particles are well-dispersed and prevents clumping[16].

  • Dilution: Gradually add the remaining vehicle in small portions while continuously mixing to achieve the final desired concentration.

  • Homogenization: Transfer the suspension to a sterile vial. Stir continuously with a magnetic stir bar before drawing each dose to ensure uniformity.

  • Characterization: Assess the re-suspendability of the formulation after settling. The suspension should be easily redispersed with gentle shaking.

Formulation Selection Workflow and Visualization

Choosing the right formulation strategy is a data-driven process. The following workflow provides a logical decision tree for selecting an appropriate formulation for this compound.

FormulationWorkflow cluster_0 cluster_1 Solution-Based Strategies cluster_2 Suspension-Based Strategy cluster_3 start Define Target Dose & Route (e.g., 10 mg/kg PO) sol_screen Protocol 1: Screen Solubility in Vehicles (e.g., Water, PEG 400, 30% SBE-β-CD) start->sol_screen decision Is Solubility > Target Dose in Aqueous Vehicle? sol_screen->decision cd_form Protocol 3: Cyclodextrin Formulation (e.g., 30% SBE-β-CD) decision->cd_form  YES (in CD vehicle) cosolvent_form Protocol 2: Co-solvent Formulation (e.g., 30% PEG 400) decision->cosolvent_form  YES (in co-solvent) susp_form Protocol 4: Suspension Formulation (e.g., 0.5% CMC + 0.1% Tween 80) decision->susp_form NO sol_path YES characterize Characterize Final Formulation (Clarity, pH, Stability, Concentration) cd_form->characterize cosolvent_form->characterize susp_path NO susp_form->characterize administer Administer to Animal (Ensure sterility for IV/IP) characterize->administer

Figure 1: Decision workflow for selecting and preparing an appropriate in vivo formulation.

Mechanisms of Solubility Enhancement

The chosen formulation strategy enhances solubility through distinct physical mechanisms. Co-solvents modify the bulk properties of the solvent, while cyclodextrins and surfactants create favorable microenvironments for the drug molecule at a nanoscale level.

SolubilizationMechanisms Mechanisms of Solubility Enhancement cluster_drug cluster_cd Cyclodextrin Complexation cluster_micelle Surfactant Micelle Solubilization Drug Poorly Soluble Drug (this compound) Complex Soluble Inclusion Complex Drug->Complex Encapsulation Micelle Micelle with Drug in Core Drug->Micelle Partitioning CD_Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD_Host->Complex Surfactant Surfactant (e.g., Tween 80) Surfactant->Micelle

Figure 2: Simplified diagrams of solubilization via cyclodextrin and surfactant mechanisms.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a formulation that ensures adequate and reproducible systemic exposure. Due to its physicochemical properties, this compound is anticipated to have poor aqueous solubility. A systematic approach, beginning with fundamental solubility screening, is paramount. This application note provides several robust and well-established strategies, including co-solvent systems, cyclodextrin complexation, and suspensions, complete with detailed protocols. By selecting a strategy based on the required dose and administration route, and by carefully preparing and characterizing the final dosage form, researchers can confidently advance their preclinical studies and obtain reliable pharmacological and toxicological data.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert insights and practical solutions for the purification of this versatile quinolinol derivative. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the structure of this compound is fundamental to designing an effective purification strategy. Key features include:

  • Quinoline Core: The quinoline ring system contains a basic nitrogen atom (pKa of quinoline is ~4.9), which can interact strongly with acidic stationary phases like silica gel.[1][2]

  • 4-ol Tautomerism: The compound exists in equilibrium between the this compound and 8-(trifluoromethoxy)-1,4-dihydroquinolin-4-one forms. This tautomerism can affect its polarity and interaction with solvents.

  • Trifluoromethoxy Group (-OCF₃): This substituent at the 8-position is highly lipophilic and electron-withdrawing, which increases the molecule's overall hydrophobicity compared to unsubstituted quinolinol.[3]

  • Physical State: It is typically a pale yellow to off-white solid, making recrystallization a viable purification method.[3] Its solubility in common organic solvents is generally good.

These properties necessitate careful selection of chromatographic conditions to avoid peak tailing and potential degradation, or a systematic approach to solvent screening for recrystallization.

Q2: What are the most common purification techniques for this compound?

A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from a mixture of impurities, especially when polarities differ significantly. Given the basic nitrogen, modifications to standard silica gel protocols are often necessary.[2][4]

  • Recrystallization: As a solid material, recrystallization is an excellent and scalable method for achieving high purity, provided a suitable solvent or solvent system can be identified.[5] It is particularly effective at removing small amounts of impurities from a crude product that is already substantially pure.

The choice between these methods depends on the purity of the crude material and the nature of the impurities.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

A3: Impurities will depend on the synthetic route. A common route to quinolin-4-ones is the Gould-Jacobs reaction or similar cyclizations.[6] Potential impurities could include:

  • Unreacted starting materials, such as 2-amino-trifluoromethoxy-aniline derivatives or diethyl malonate derivatives.

  • Byproducts from incomplete cyclization or alternative reaction pathways.

  • Polymeric materials or baseline impurities formed during the reaction.

  • Residual acid or base from the reaction workup.

Running a preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to understanding the impurity profile before selecting a purification strategy.

Q4: How do I decide between using column chromatography and recrystallization?

A4: This decision tree can guide your choice:

G start Assess Crude Product (TLC, NMR, or LCMS) is_solid Is the crude product a solid? start->is_solid purity_check Is the crude product >85% pure? impurity_type Are impurities significantly different in polarity? purity_check->impurity_type No (<85% pure) recrystallization Primary Method: Recrystallization purity_check->recrystallization Yes chromatography Primary Method: Flash Column Chromatography impurity_type->chromatography Yes combo Consider Chromatography first, followed by Recrystallization polish. impurity_type->combo No (Similar polarity) is_solid->purity_check Yes is_solid->chromatography No (Oil)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a practical question-and-answer format.

Column Chromatography Issues

Q: My compound is streaking badly (tailing) on the silica gel column. What is causing this and how can I fix it?

A: Tailing is a classic sign of strong, undesirable interactions between your basic quinoline compound and the acidic silanol groups on the surface of the silica gel.[1] This leads to a slow, non-uniform elution from the column, resulting in broad, tailing peaks and poor separation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a competing base to your mobile phase.[2]

    • Method: Add 0.5-2% triethylamine (TEA) or pyridine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Causality: The TEA will preferentially bind to the acidic silanol groups, effectively masking them from your compound and allowing for a much sharper elution profile.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic support.[7]

    • Options: Neutral or basic alumina can be very effective. For highly polar compounds, reversed-phase (C18) silica may also be a good choice.[2]

Q: I suspect my compound is decomposing on the silica column. What are my options?

A: Quinolinol derivatives can be sensitive to the prolonged exposure to the acidic environment of silica gel.[4] If you observe new spots on TLC after running a column or have significantly reduced yield, decomposition is likely.

Solutions:

  • Deactivate the Silica: As above, pre-treating the column by flushing it with a solvent system containing 1-3% triethylamine can neutralize the stationary phase and prevent acid-catalyzed degradation.[4]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., use flash chromatography with appropriate pressure).

  • Switch to a Neutral Support: Use neutral alumina or consider reversed-phase chromatography to avoid the acidic environment altogether.[2]

Q: I'm struggling to separate my product from a close-running impurity. How can I improve the resolution?

A: Poor resolution means your chosen solvent system is not selective enough for the two compounds.

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Make small, incremental changes to the solvent ratio.

    • Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try a completely different system like dichloromethane/methanol or toluene/acetone.[1] Different solvents interact with your compounds in unique ways, which can often dramatically change the relative separation.

  • Use a Higher-Resolution Column: Employ a column packed with smaller silica particles (if available) and ensure the column is packed well and not overloaded.

Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals. Why is this happening and what should I do?

A: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with significant impurities.[1]

Solutions:

  • Add More Solvent: Re-heat the mixture until the oil fully redissolves, then add slightly more hot solvent before attempting to cool again.

  • Cool More Slowly: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.

  • Change Solvents: Choose a solvent with a lower boiling point or one in which your compound is slightly less soluble at high temperatures.[1]

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery typically means your compound has significant solubility in the solvent even at low temperatures, or you used too much solvent initially.[1]

Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small additions.

  • Choose a Better Solvent: The ideal solvent is one where your compound is highly soluble when hot but very poorly soluble when cold.[8] Refer to the solvent screening table below.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.

Q: No crystals are forming, even after cooling the solution in an ice bath. How can I induce crystallization?

A: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[1]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[8]

  • Reduce the Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and attempt to cool again.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Deactivation

This protocol is designed to mitigate the issues of peak tailing and on-column degradation.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) that provides a retention factor (Rf) of ~0.2-0.3 for this compound.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing:

    • Prepare a slurry of silica gel in your TEA-containing mobile phase.

    • Pour the slurry into your column and use pressure to pack the bed firmly and evenly.

  • Column Equilibration: Flush the packed column with 2-3 column volumes of the TEA-containing mobile phase to ensure the entire silica bed is deactivated.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using your pre-determined solvent system, either isocratically or with a polarity gradient. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.

Caption: Workflow for deactivated flash column chromatography.

Protocol 2: Recrystallization

This protocol provides a systematic approach to purifying solid this compound.

  • Solvent Screening: In parallel small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature but complete solubility upon heating.[5][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Cooling & Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Potential Recrystallization Solvents for Screening

SolventBoiling Point (°C)PolarityComments
Ethanol/Water 78-100PolarA common and effective mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then re-clarify with a drop of ethanol.
Acetone/Water 56-100PolarSimilar to ethanol/water, useful for more polar compounds.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity.
Toluene 111Non-polarCan be effective, but higher boiling point increases risk of "oiling out".
Acetonitrile 82Polar AproticA versatile solvent that can be effective for many nitrogen-containing heterocycles.
Methanol/Acetone 56-65PolarA mixture of these solvents has been used for similar hydroxyquinoline derivatives.[9]

References

Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of introducing the trifluoromethyl group into the quinoline scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to overcome challenges in your synthetic endeavors.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] However, its incorporation into heterocyclic systems like quinolines presents a unique set of challenges. This guide is structured to address these challenges head-on, providing practical solutions and in-depth explanations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of trifluoromethylated quinolines. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low Yield in Radical Trifluoromethylation

You're attempting a radical trifluoromethylation of a quinoline substrate, but the yield of your desired product is disappointingly low.

Radical trifluoromethylation is a powerful method for direct C-H functionalization, but its efficiency can be hampered by several factors.[2]

Potential Causes and Solutions:

  • Inefficient Radical Generation: The formation of the trifluoromethyl radical (•CF₃) is the crucial first step. If your radical initiator is not effective or the conditions are not optimal, the concentration of •CF₃ radicals will be too low to drive the reaction forward.

    • Solution:

      • Choice of Reagent and Initiator: The Langlois reagent (CF₃SO₂Na) is a common and affordable source of •CF₃ radicals, often activated by an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈).[2][3][4] If you are using this system, ensure your oxidant is fresh and used in the correct stoichiometric ratio.

      • Photoredox Catalysis: Visible-light photoredox catalysis offers a milder alternative for generating •CF₃ radicals from reagents like Togni's reagent or CF₃I.[5][6] Ensure your photocatalyst is appropriate for the chosen reagent and that your light source has the correct wavelength and intensity.

  • Poor Reactivity of the Quinoline Substrate: The electronic properties of your quinoline substrate play a significant role. Electron-rich quinolines are generally more susceptible to electrophilic •CF₃ radical attack.

    • Solution:

      • Substrate Modification: If possible, consider introducing an electron-donating group onto the quinoline ring to enhance its reactivity.

      • Reaction Conditions: For less reactive substrates, increasing the reaction temperature or concentration of the radical source may improve yields, but be mindful of potential side reactions.

  • Side Reactions and Decomposition: The highly reactive nature of the •CF₃ radical can lead to undesired side reactions, such as polymerization or degradation of the starting material or product.

    • Solution:

      • Solvent Choice: Use a solvent that is inert to radical reactions. Halogenated solvents are often a good choice.

      • Control of Radical Concentration: Adding the radical initiator slowly can help maintain a low and steady concentration of •CF₃ radicals, minimizing side reactions.

Problem 2: Poor Regioselectivity in Friedländer Annulation

You are using the Friedländer synthesis to construct a trifluoromethylated quinoline from an unsymmetrical ketone, but you are obtaining a mixture of regioisomers.

The Friedländer synthesis is a robust method for quinoline synthesis, but controlling regioselectivity with unsymmetrical ketones is a common challenge.[7][8][9][10][11]

Potential Causes and Solutions:

  • Lack of Steric or Electronic Differentiation: If the two α-carbons of the ketone have similar steric and electronic environments, both can participate in the initial condensation, leading to a mixture of products.

    • Solution:

      • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[10] The use of ionic liquids as reaction media can also promote the formation of a single regioisomer.[12]

      • Reaction Conditions: Slowly adding the methyl ketone to the reaction mixture can increase regioselectivity.[10] Optimizing the reaction temperature is also crucial, as different temperatures can favor different isomers.

  • Reversible Aldol Condensation: The initial aldol condensation can be reversible, allowing for equilibration between the two possible enolates or enamines, leading to a loss of selectivity.

    • Solution:

      • Directed Synthesis: To circumvent the regioselectivity issue, consider a directed approach. For example, you can pre-form the enamine of the desired regioisomer before the cyclization step.

Problem 3: Incomplete Reaction or Tar Formation in Conrad-Limpach Synthesis

You are attempting a Conrad-Limpach synthesis with a trifluoromethyl-substituted aniline or β-ketoester, but the reaction is either incomplete or produces a significant amount of tar.

The Conrad-Limpach synthesis involves a thermal cyclization at high temperatures, which can be problematic for sensitive substrates and often leads to side reactions.[13][14][15][16]

Potential Causes and Solutions:

  • Insufficiently High Temperature for Cyclization: The key cyclization step requires a high temperature (often >250 °C) to overcome the activation barrier.[14][16]

    • Solution:

      • High-Boiling Solvents: The use of a high-boiling inert solvent, such as mineral oil or Dowtherm A, is crucial for reaching the required temperature and ensuring efficient heat transfer.[14][17] This also helps to minimize decomposition that can occur when heating the neat reactants.

  • Decomposition of Starting Materials or Intermediates: The harsh reaction conditions can lead to the degradation of your starting materials or the intermediate Schiff base, resulting in tar formation.

    • Solution:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

      • Solvent Screening: A systematic screen of high-boiling solvents can identify one that provides a good balance between achieving the necessary temperature and minimizing decomposition.[17]

  • Electron-Withdrawing Effect of the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aniline ring, making the cyclization step more difficult.

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., H₂SO₄) can protonate the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial condensation.[15]

Frequently Asked Questions (FAQs)

Q1: I'm using an electrophilic trifluoromethylating reagent like Togni's or Umemoto's reagent, but my reaction is not working. What could be the problem?

A2: Low yields with these reagents often stem from a few key issues.[18] Firstly, the nucleophilicity of your quinoline substrate is critical. If it's not sufficiently nucleophilic, the reaction will be slow or may not proceed at all.[18] Consider adding a Lewis acid or Brønsted acid to activate your substrate. Secondly, be mindful of your solvent and any additives, as they can compete with your substrate for the electrophilic trifluoromethyl group. Lastly, steric hindrance around the desired reaction site can prevent the approach of these bulky reagents.[18]

Q2: How can I purify my trifluoromethylated quinoline, especially if I have a mixture of isomers?

A2: Purification of quinoline isomers can be challenging due to their similar polarities.[19] A multi-step purification strategy is often necessary.

  • Column Chromatography: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is the first step to find an eluent that provides good separation.[19] If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or reverse-phase silica (C18).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. A careful selection of the crystallization solvent is key.[19]

  • Preparative HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution.[19]

Q3: What are the main challenges in palladium-catalyzed trifluoromethylation of haloquinolines?

A3: The primary challenge lies in the final reductive elimination step to form the Ar-CF₃ bond, which is often slow.[20][21] The success of these reactions is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate this difficult step.[20] Another challenge is the transmetalation of the CF₃ group to the palladium center. The choice of the trifluoromethyl source and any additives (like fluoride ions) is crucial for an efficient transmetalation.[20][22][23]

Q4: I am considering a decarboxylative trifluoromethylation of a quinoline carboxylic acid. What are the potential pitfalls?

A4: Decarboxylative trifluoromethylation is a powerful method for installing a CF₃ group, but it has its challenges.[24][25][26][27] The key is the efficient generation of the quinoline radical via decarboxylation. This often requires photoredox catalysis and the conversion of the carboxylic acid to a redox-active ester. The stability of the resulting radical is also a factor; if it is too unstable, it may undergo undesired side reactions before being trapped by the trifluoromethylating reagent.

Experimental Protocols

General Protocol for Radical Trifluoromethylation using Langlois' Reagent

This protocol provides a general starting point for the trifluoromethylation of an electron-rich quinoline.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the quinoline substrate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂/H₂O biphasic mixture).

  • Addition of Reagents: Add the Langlois' reagent (CF₃SO₂Na, 2.0-3.0 equiv) and tert-butyl hydroperoxide (70% in water, 2.0-3.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
CF₃ Source Langlois' Reagent (CF₃SO₂Na)Inexpensive and bench-stable solid.[2]
Oxidant tert-butyl hydroperoxide (TBHP)Efficiently generates •CF₃ radicals from Langlois' reagent.
Solvent Biphasic (e.g., CH₂Cl₂/H₂O)Facilitates the reaction between the organic substrate and aqueous reagents.
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield in Trifluoromethylation reaction_type Identify Reaction Type start->reaction_type radical Radical Trifluoromethylation reaction_type->radical Radical electrophilic Electrophilic Trifluoromethylation reaction_type->electrophilic Electrophilic pd_catalyzed Pd-Catalyzed Cross-Coupling reaction_type->pd_catalyzed Pd-Catalyzed cause_radical Potential Causes: - Inefficient Radical Generation - Poor Substrate Reactivity - Side Reactions radical->cause_radical cause_electrophilic Potential Causes: - Low Substrate Nucleophilicity - Steric Hindrance - Reagent Decomposition electrophilic->cause_electrophilic cause_pd Potential Causes: - Slow Reductive Elimination - Inefficient Transmetalation - Ligand Incompatibility pd_catalyzed->cause_pd solution_radical Solutions: - Change Initiator/Oxidant - Use Photoredox Catalysis - Modify Substrate - Optimize Temperature/Concentration cause_radical->solution_radical solution_electrophilic Solutions: - Add Lewis/Brønsted Acid - Use a Less Bulky Reagent - Ensure Anhydrous Conditions cause_electrophilic->solution_electrophilic solution_pd Solutions: - Screen Different Ligands - Optimize CF3 Source and Additives - Adjust Temperature and Reaction Time cause_pd->solution_pd

Caption: A workflow to diagnose and solve low yield issues in trifluoromethylation reactions.

General Mechanism of Radical Trifluoromethylation

Radical_Trifluoromethylation_Mechanism reagent CF3SO2Na (Langlois' Reagent) cf3_radical •CF3 (Trifluoromethyl Radical) reagent->cf3_radical Oxidation oxidant Oxidant (e.g., TBHP) oxidant->cf3_radical intermediate Radical Adduct Intermediate cf3_radical->intermediate Addition quinoline Quinoline quinoline->intermediate product Trifluoromethylated Quinoline intermediate->product Oxidation & Deprotonation rearomatization Rearomatization (- H•)

Caption: Simplified mechanism of radical trifluoromethylation of quinoline.

References

Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making the optimization of their synthesis a critical endeavor.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, ensuring you can achieve higher yields, cleaner reaction profiles, and more efficient workflows.

General Troubleshooting Workflow

Before diving into specific synthesis methods, it's beneficial to have a general framework for troubleshooting common issues in quinoline synthesis. The following workflow can be adapted to most situations where you are experiencing low yields or complex product mixtures.

Troubleshooting_Workflow start Low Yield or Reaction Failure catalyst 1. Catalyst Check: - Appropriate choice? - Correct loading? - Deactivated? start->catalyst temperature 2. Temperature Optimization: - Too high (tarring)? - Too low (incomplete reaction)? catalyst->temperature reagents 3. Reagent & Substrate Integrity: - Purity of starting materials? - Anhydrous conditions met? temperature->reagents workup 4. Work-up & Purification: - Inefficient extraction? - Product decomposition? - Isomer separation issues? reagents->workup success Successful Optimization workup->success

Caption: A general troubleshooting workflow for addressing low yields.

The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to tar formation.[5][6][7][8] Careful control of reaction conditions is paramount for success.

Troubleshooting Guide & FAQs

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[6][9] To mitigate this, consider the following:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[5][6][9] Ferrous sulfate is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing it from becoming uncontrollable.[10] Boric acid can also serve a similar purpose.[5][6]

  • Controlled Reagent Addition: Instead of combining all reactants at once, add the sulfuric acid slowly with efficient cooling.[6] Similarly, the gradual addition of glycerol to the preheated acidic aniline solution allows the initial reaction to proceed at a more manageable rate.[9]

  • Efficient Stirring: Good mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots that can lead to runaway reactions.[9]

Q2: I'm observing significant tar and polymer formation, leading to low yields and difficult purification. What is the cause, and how can I prevent it?

A2: Tar formation is a common side reaction in Skraup synthesis, often resulting from the polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions.[5][7][9]

  • Temperature Control: Avoid excessively high temperatures. While the reaction requires heating, typically in the range of 100-150°C, overheating will promote polymerization.[9][11] A two-stage temperature profile, with an initial lower temperature heating period followed by a higher temperature phase, can be beneficial.[9]

  • Moderator: As mentioned above, a moderator like ferrous sulfate can help control the exotherm, which in turn reduces charring and tar formation.[6]

  • Proper Work-up: The crude product is often a black, tarry goo.[6][8] Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[10][12]

Q3: My yield is consistently low despite controlling the exotherm. What other factors should I investigate?

A3: If the reaction is well-controlled but yields are still poor, consider these factors:

  • Dehydration of Glycerol: The initial step is the acid-catalyzed dehydration of glycerol to acrolein.[13][14] Ensure your sulfuric acid is concentrated and the temperature is sufficient for this step to proceed efficiently. The use of glycerol with significant water content can lower the yield.[10]

  • Oxidizing Agent: The final step is the oxidation of a dihydroquinoline intermediate.[9] Nitrobenzene is often used as both the oxidant and a high-boiling solvent.[9][10] Ensure an adequate amount is present and the temperature is high enough to facilitate this oxidation.

ParameterRecommended ConditionRationale
Moderator Ferrous sulfate (FeSO₄) or Boric AcidControls the exothermic reaction, reducing tar formation.[5][6][9]
Acid Concentrated Sulfuric AcidActs as a catalyst and dehydrating agent.[13][14]
Temperature 100-150°C (substrate-dependent)Balances reaction rate against side reactions like polymerization.[9][11]
Oxidizing Agent Nitrobenzene or Arsenic AcidRequired for the final aromatization step.[9][10]
Purification Steam DistillationEffectively separates the volatile quinoline product from non-volatile tars.[10][12]

The Doebner-von Miller Reaction: Managing Polymerization

This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones and is prone to polymerization of the carbonyl substrate under strong acid catalysis.[7][15][16]

Troubleshooting Guide & FAQs

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A1: The polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction.[6][15]

  • Biphasic Solvent System: A highly effective strategy is to perform the reaction in a two-phase system, such as water/toluene.[5][15] This sequesters the carbonyl compound in the organic phase, reducing its concentration in the aqueous acid phase where polymerization is most likely to occur.[5][7]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its concentration low, thus minimizing self-condensation and polymerization.[6]

  • Catalyst Optimization: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[15][16] Milder Lewis acids may be preferable in some cases.[15]

Q2: The final product is contaminated with partially hydrogenated quinoline derivatives. What is the cause?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[15] If this oxidation is incomplete, you will isolate hydrogenated byproducts.

  • Choice of Oxidant: An oxidizing agent is often required. This can be the nitrobenzene derivative corresponding to the aniline used or another suitable oxidant.

  • Reaction Conditions: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the oxidation to completion.

The Combes Quinoline Synthesis: Controlling Regioselectivity

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][17][18] When using an unsymmetrical β-diketone, controlling regioselectivity can be a challenge.[5]

Troubleshooting Guide & FAQs

Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors, with the rate-determining step being the electrophilic aromatic annulation.[5][17]

  • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to favor one regioisomer.[5][17] The cyclization will preferentially occur at the less sterically hindered position.

  • Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[6][19]

Q2: The reaction is not proceeding to completion, even after prolonged heating. What could be the issue?

A2:

  • Catalyst: Ensure a strong acid catalyst, such as concentrated sulfuric acid, is used to facilitate the ring closure of the intermediate Schiff base.[17]

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult and potentially preventing the reaction.[13]

The Friedländer Synthesis: Versatility and Milder Conditions

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[20][21][22] It can be catalyzed by either acids or bases.[20][21]

Troubleshooting Guide & FAQs

Q1: I am having trouble with the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone. What can I do?

A1: This is a common challenge. Several strategies have been developed to address this:

  • Directed Synthesis: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation.

  • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[21]

Q2: Are there greener alternatives to the traditional, often harsh, conditions for the Friedländer synthesis?

A2: Yes, significant progress has been made in developing more environmentally friendly protocols.

  • Catalyst-Free Conditions in Water: For certain substrates, the Friedländer reaction can be successfully carried out in water at elevated temperatures (e.g., 70°C) without the need for any catalyst.[23] This approach offers a simple, efficient, and green alternative.

  • Mild Catalysts: A variety of milder acid and base catalysts have been developed to replace the often harsh conditions of the classical methods.[21][22]

Q3: My reaction is suffering from side reactions, such as the self-condensation of the ketone. How can I minimize this?

A3: Under alkaline conditions, aldol condensation of the ketone can be a competing side reaction.[21]

  • Use of an Imine Analog: To avoid this, the imine analog of the o-aminoaryl aldehyde or ketone can be used in place of the amino compound itself.[21]

Experimental Protocol: Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).[12]

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[12]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Friedlander_Mechanism cluster_0 Route 1: Aldol Condensation First cluster_1 Route 2: Schiff Base Formation First a Reactants b Aldol Adduct a->b c α,β-Unsaturated Carbonyl b->c d Imine Formation c->d e Quinoline d->e f Reactants g Schiff Base f->g h Aldol Reaction g->h i Elimination h->i j Quinoline i->j

Caption: Alternative mechanisms for the Friedländer synthesis.[22]

Purification of Quinolines

Q: What are some general strategies for purifying crude quinoline products?

A: The purification strategy depends heavily on the nature of the impurities and the physical properties of the quinoline derivative.[24]

  • Extraction: After neutralizing the reaction mixture, the crude quinoline base can be extracted into an organic solvent like toluene or ethyl acetate.[12]

  • Distillation: For liquid and thermally stable quinolines, vacuum distillation is a highly effective method for removing non-volatile impurities.[24]

  • Crystallization: Many quinoline derivatives are solids and can be purified by recrystallization from a suitable solvent.

  • Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities, including regioisomers.

  • Derivatization: For difficult purifications, conversion to a salt, such as a phosphate or picrate, can allow for purification by crystallization. The pure quinoline can then be regenerated by treatment with a base.[25]

References

Technical Support Center: A Guide to the Solution Stability of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-(Trifluoromethoxy)quinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your research.

The structure of this compound contains two key moieties that influence its stability: the quinolin-4-ol core, which is susceptible to oxidation, and the trifluoromethoxy group, which, while generally robust, can be liable to hydrolysis under specific conditions.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound in solution.

Q1: My solution of this compound has developed a yellow or brown tint. What is happening and is my compound compromised?

A change in color is a primary visual indicator of chemical degradation.[1] For quinolin-4-ol derivatives, this discoloration is typically caused by the oxidation of the phenolic ring system. This process can be accelerated by exposure to atmospheric oxygen, light, or shifts in pH. The formation of these colored byproducts signifies that the parent compound's concentration is decreasing, which will compromise the accuracy of your experimental results.

Causality: The quinolin-4-ol moiety can be oxidized to form quinone-like species, which are often highly colored and can potentially polymerize into brown-black products.[2][3]

Actionable Advice:

  • Immediately discard the discolored solution.

  • Prepare fresh solutions for all subsequent experiments.

  • To mitigate future oxidation, consider preparing solutions with degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage.

  • Always protect solutions from light.[1]

Q2: I am observing a progressive loss of potency or high variability in my biological assay results. Could this be related to compound stability?

Yes, this is a classic manifestation of compound instability.[1] If this compound degrades in either your stock solution or within the assay buffer over the course of the experiment, the effective concentration of the active compound will decrease, leading to inconsistent and non-reproducible data.

Causality: Degradation can be catalyzed by components in your assay medium (e.g., pH of the buffer, presence of certain salts or proteins) or the experimental conditions themselves (e.g., incubation temperature, exposure to plate reader lights).[4]

Actionable Advice:

  • Prepare Fresh Solutions: Always prepare working solutions fresh daily from a validated frozen stock.

  • Validate Stock Solution Stability: Confirm the stability of your compound in your chosen storage solvent (e.g., DMSO) and conditions. A simple check is to compare the HPLC profile of a freshly prepared solution versus one that has been stored.

  • Assess Assay Buffer Stability: Incubate the compound in your final assay buffer for the maximum duration of your experiment. Analyze samples at the beginning and end of the incubation period by HPLC to quantify any degradation.

Q3: What are the critical factors that influence the stability of this compound?

The stability of this molecule is governed by several environmental and chemical factors.[4] Understanding these is key to preventing degradation.

  • pH: The stability of quinoline derivatives is often highly pH-dependent.[1] Both strongly acidic and basic conditions can accelerate the degradation of the quinoline core and may promote the hydrolysis of the trifluoromethoxy group.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][4] Storing solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is crucial for slowing these processes.

  • Light (Photostability): Exposure to UV and even ambient laboratory light can provide the energy needed to initiate photodegradation reactions.[1][4] While some trifluoromethylated quinolines have shown good photostability, this cannot be assumed and should be verified.[5][6]

  • Oxidation: As discussed in Q1, the quinolin-4-ol structure is susceptible to oxidation by atmospheric oxygen.

  • Solvent Choice: The solvent can influence stability. For stock solutions, anhydrous, aprotic solvents like DMSO or acetonitrile are generally preferred. Protic solvents like methanol or water are more likely to participate in hydrolytic degradation pathways.

Q4: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, two primary degradation pathways are most likely. It is crucial to develop an analytical method that can resolve the parent compound from these potential impurities.

  • Oxidation of the Quinolin-4-ol Ring: This pathway involves the oxidation of the phenol-like hydroxyl group, potentially leading to the formation of a quinone-one intermediate and subsequent colored oligomeric products.

  • Hydrolysis of the Trifluoromethoxy Group: While the -OCF3 group is generally more stable than many other functional groups, it can undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield the corresponding 8-hydroxyquinolin-4-ol and fluoride ions.[7][8]

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_deg Potential Degradation Products parent Parent Compound This compound oxidation Oxidized Products (Quinone-like species, Colored oligomers) parent->oxidation Oxidative Stress (O₂, Light, pH) hydrolysis Hydrolysis Product 8-Hydroxyquinolin-4-ol parent->hydrolysis Hydrolytic Stress (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

Q5: What are the definitive best practices for preparing and storing solutions to maximize stability?

Adhering to a strict protocol for solution preparation and storage is the most effective way to ensure the integrity of your compound.

ParameterRecommendationRationale
Solvent for Stock Anhydrous, high-purity DMSO or Acetonitrile (MeCN).Minimizes water content, preventing hydrolysis. Aprotic nature enhances stability.
Concentration Prepare a concentrated stock (e.g., 10-50 mM).Higher concentrations can sometimes be more stable. Allows for small volume usage.
Storage Temperature Store stock solutions at -20°C or -80°C .[1]Significantly slows the rate of all potential degradation reactions.
Aliquoting Dispense into single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[1]
Light Protection Use amber glass vials or wrap clear vials in aluminum foil.[1]Prevents photodegradation.
Working Solutions Prepare fresh aqueous/buffer solutions daily from the frozen stock.Stability in aqueous media is often limited. Do not store aqueous solutions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is the industry-standard approach.[1] This involves intentionally stressing the compound and analyzing the outcomes.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample (1 mL stock + 1 mL of the corresponding non-stressful solvent) for each condition.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.[1]

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.[1]

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

  • Thermal Degradation: Use acetonitrile as the solvent. Place in an oven at 80°C.[1]

  • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[1]

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

G prep 1. Prepare Stock Solution (1 mg/mL in MeCN) stress 2. Expose to Stressors (Acid, Base, H₂O₂, Heat, Light) prep->stress sample 3. Sample at Time Points (0, 2, 4, 8, 24h) stress->sample quench 4. Neutralize / Quench (as needed) sample->quench analyze 5. Analyze by HPLC-UV quench->analyze report 6. Identify Degradants & Determine Degradation Rate analyze->report

Caption: Experimental workflow for a forced degradation study.[1]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, excipients, and impurities.[1][9]

1. Instrument and Column:

  • Use a standard HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Start with a gradient such as: 5% B to 95% B over 20 minutes. This broad gradient is likely to separate the parent compound from more polar (hydrolyzed) or less polar (oxidized/dimerized) degradants.

3. Method Validation and Analysis:

  • Inject the parent compound to determine its retention time and UV spectrum.

  • Inject samples from the forced degradation study. A robust stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

  • Use a PDA detector to check for peak purity, ensuring that the parent peak is not co-eluting with any degradants.[1]

G start Inconsistent Assay Results or Visual Change? check_sol Check Solution Age & Storage Conditions start->check_sol is_old Is solution old or improperly stored? check_sol->is_old prepare_fresh Prepare Fresh Solution & Re-run Experiment is_old->prepare_fresh Yes suspect_assay Suspect Instability in Assay Conditions is_old->suspect_assay No end_ok Problem Solved prepare_fresh->end_ok run_stability Perform Forced Degradation Study (Protocol 1) suspect_assay->run_stability develop_hplc Develop Stability-Indicating HPLC Method (Protocol 2) run_stability->develop_hplc end_analyze Characterize Degradation & Adjust Protocol develop_hplc->end_analyze

Caption: Troubleshooting logic for stability-related experimental issues.

References

Technical Support Center: Overcoming Poor Solubility of 8-(Trifluoromethoxy)quinolin-4-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a quinoline derivative characterized by a trifluoromethoxy group, which significantly influences its physicochemical properties. While experimental data for this specific molecule is not extensively published, we can infer its behavior based on its structural similarity to other quinoline derivatives and the known effects of the trifluoromethoxy substituent.

The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which can enhance its metabolic stability and membrane permeability but often leads to poor aqueous solubility.[1] Quinoline itself is a weak base, and its solubility is pH-dependent.[2]

Predicted Physicochemical Properties:

To provide a framework for our troubleshooting strategies, we have utilized established computational tools to predict the pKa and logP of this compound. It is important to note that these are in silico predictions and should be used as a guide for experimental design.

PropertyPredicted ValueImplication for SolubilityPrediction Tool
pKa ~7.5 - 8.5The compound is a weak base. At pH values below its pKa, it will be protonated and more soluble in aqueous solutions.ChemAxon[3], ACD/Labs[4]
logP ~3.0 - 4.0The compound is lipophilic, indicating poor aqueous solubility and a preference for organic solvents.Molinspiration[5], Virtual Computational Chemistry Laboratory[6]

These predicted values suggest that this compound is a classic "brick dust" type of compound – poorly soluble in both aqueous and organic solvents at neutral pH, making it challenging to work with in many biological assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?

A1: This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the concentrated DMSO stock but becomes supersaturated and precipitates when the DMSO concentration is drastically lowered upon dilution into the aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic compound at the desired final concentration.[7][8]

Q2: What is the best starting solvent for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including quinoline derivatives.[9][10] It is a strong polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[10] Always use high-purity, anhydrous DMSO to prepare your stock solutions to avoid introducing water, which can lower the solubility of your compound.[7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[7] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent on your assay system.

Q4: Can I heat the solution to get my compound to dissolve?

A4: Gentle warming can sometimes help to dissolve a compound. However, you must first confirm the thermal stability of this compound. Prolonged heating or exposure to high temperatures can lead to degradation. A safer alternative to facilitate dissolution is sonication.

Q5: I've tried everything and my compound still precipitates. What are my options?

A5: If simple dilution and co-solvents are not sufficient, you may need to employ more advanced formulation strategies. These include the use of surfactants to create micelles that encapsulate the compound or complexation with cyclodextrins. These methods are discussed in detail in the Troubleshooting Guides section.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to overcoming the solubility challenges of this compound.

Method 1: Optimizing Stock Solution Preparation and Dilution

The first line of defense against precipitation is proper handling of your stock solution.

dot

Caption: Workflow for preparing and diluting stock solutions.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to confirm the absence of any particulate matter.[11][12]

  • Perform a Stepwise Dilution:

    • Pre-warm your aqueous assay buffer or cell culture medium to the experimental temperature (typically 37°C for cell-based assays).[11]

    • Instead of a single large dilution, perform a serial dilution. For example, first dilute your 50 mM stock to 5 mM in DMSO, then dilute this intermediate stock into your pre-warmed aqueous buffer.

    • When diluting into the aqueous buffer, add the DMSO stock dropwise while gently vortexing or swirling the buffer. This gradual addition can help prevent localized high concentrations that lead to precipitation.[7]

  • Final DMSO Concentration:

    • Calculate the final concentration of DMSO in your assay and ensure it is below the tolerance limit of your experimental system (ideally <0.5%).[7]

Method 2: pH Adjustment

Based on the predicted pKa of this compound, its solubility can be significantly increased by lowering the pH of the aqueous solution.

dot

Caption: Logic for using pH adjustment to improve solubility.

Step-by-Step Protocol:

  • Determine the Target pH: Based on a predicted pKa of ~7.5-8.5, aim for a buffer pH that is at least one to two units lower (e.g., pH 5.5-6.5).

  • Prepare an Acidic Buffer: Prepare your desired buffer at the target acidic pH.

  • Dissolution: Attempt to dissolve this compound directly in the acidic buffer. Alternatively, add your DMSO stock solution to the pre-warmed acidic buffer.

  • Assay Compatibility: Crucially, you must verify that the acidic pH does not adversely affect your assay components (e.g., enzyme activity, cell viability, antibody-antigen binding). Run appropriate controls to validate your assay at the chosen pH.

Method 3: Utilizing Co-solvents

In addition to DMSO, other water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents:

Co-solventTypical Final ConcentrationNotes
Ethanol < 1%Generally well-tolerated in many biological assays.
Polyethylene Glycol (PEG 300/400) 1-10%Can be effective for highly insoluble compounds. May affect some cellular processes.
Propylene Glycol 1-5%Similar to PEG, but may have different effects on specific assays.

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay system.

  • Prepare a Co-solvent/Buffer Mixture: Prepare your assay buffer containing the desired final concentration of the co-solvent.

  • Dilute the Stock Solution: Add your DMSO stock solution of this compound to the pre-warmed co-solvent/buffer mixture.

  • Validate with Controls: Always run vehicle controls containing the same final concentration of the co-solvent(s) to ensure that the solvent mixture itself does not interfere with your assay.

Method 4: Surfactant-Mediated Solubilization

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[13][14]

Commonly Used Surfactants in Biological Assays:

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Tween® 20/80 Non-ionic~0.005%Generally mild and well-tolerated in cell-based assays.
Triton™ X-100 Non-ionic~0.015%Can be more disruptive to cell membranes than Tween surfactants.
Pluronic® F-68 Non-ionic block copolymer~0.004%Often used in cell culture for its shear-protective effects.

Step-by-Step Protocol:

  • Choose a Surfactant: Select a biocompatible, non-ionic surfactant.

  • Prepare a Surfactant Solution: Prepare your assay buffer containing the surfactant at a concentration above its CMC.

  • Add the Compound: Add your DMSO stock solution of this compound to the surfactant-containing buffer.

  • Equilibration: Allow the solution to equilibrate, with gentle mixing, to facilitate micelle formation and encapsulation of the compound.

  • Control Experiments: It is essential to run controls to ensure that the surfactant does not interfere with your assay.

Method 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and increasing their solubility.[15][16]

Commonly Used Cyclodextrins:

CyclodextrinNotes
β-Cyclodextrin (β-CD) Natural cyclodextrin with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A more soluble and less toxic derivative of β-CD, widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) A negatively charged derivative with even higher aqueous solubility.

dot

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Step-by-Step Protocol:

  • Select a Cyclodextrin: HP-β-CD is often a good starting point due to its favorable solubility and safety profile.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer at a concentration sufficient to complex with your compound (e.g., 1-10% w/v).

  • Add the Compound: Add the this compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Validate the Assay: Run control experiments with the cyclodextrin alone to ensure it does not interfere with your experimental results.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
Optimized Dilution Minimizes "crashing out"Simple, no additives requiredMay not be sufficient for very high concentrations
pH Adjustment Increases ionizationCan be very effective for ionizable compoundsAssay must be compatible with the required pH
Co-solvents Increases the solvating power of the aqueous phaseSimple to implementPotential for solvent-induced artifacts and toxicity
Surfactants Micellar encapsulationCan significantly increase apparent solubilityPotential for assay interference and cell membrane disruption
Cyclodextrins Inclusion complex formationGenerally biocompatible, can improve stabilityMay require higher concentrations, potential for assay interference

By systematically applying these strategies, researchers can overcome the solubility challenges posed by this compound and obtain reliable and reproducible data in their assays. It is always recommended to start with the simplest approach (optimized dilution) and progress to more complex formulation strategies as needed, carefully validating each step with appropriate controls.

References

troubleshooting guide for 8-(Trifluoromethoxy)quinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges encountered when working with this versatile fluorinated heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles.

Section 1: Compound Characteristics, Handling, and Storage

This section covers the fundamental properties and safety protocols for this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is a quinoline derivative characterized by a trifluoromethoxy group at the 8-position.[1] This substituent significantly increases the molecule's lipophilicity, which can enhance bioavailability in drug development contexts.[1][2] It typically appears as a pale yellow to off-white solid or crystalline powder.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40516-41-4[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1][4]
Appearance Pale yellow to off-white solid/powder[1][2]
Melting Point ~174-176 °C[5]
Solubility Soluble in organic solvents[1]
Synonyms 4-Hydroxy-8-trifluoromethoxyquinoline[1]

Q2: What are the essential safety precautions for handling this compound?

As with any laboratory chemical, proper safety protocols are paramount. This compound and its structural analogs are classified as irritants.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or a face shield.[6][8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][10]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[6][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[6][8][10]

    • In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[8][9]

Q3: What are the optimal storage conditions for this compound to ensure its stability?

To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9][11] Some suppliers recommend refrigeration at 0-8°C for long-term storage.[2] Some quinolinol derivatives are noted to be light-sensitive or air-sensitive, so storage in an amber vial and away from strong oxidizing agents is a prudent measure.[6][10][12]

Section 2: Synthesis and Purification Troubleshooting

The synthesis of quinolin-4-ones can be challenging. This section addresses common issues encountered during the preparation and purification of this compound.

Q4: I am attempting to synthesize this compound via a Conrad-Limpach or Gould-Jacobs reaction, but I'm getting a low yield or no product. What should I check?

This is a common frustration in organic synthesis.[13][14] The issue can typically be traced to reagents, reaction conditions, or the workup procedure. A logical troubleshooting workflow is essential.

G start Low/No Product in Synthesis reagents Step 1: Verify Reagents & Solvents start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions If Reagents OK sub_reagents1 Are starting materials pure? (2-(trifluoromethoxy)aniline, β-ketoester) reagents->sub_reagents1 Check Purity sub_reagents2 Is the solvent anhydrous? (e.g., distilled Dowtherm A, PPA) reagents->sub_reagents2 Check Solvent workup Step 3: Analyze Workup & Isolation conditions->workup If Conditions OK sub_conditions1 Is temperature correct and stable? (High temp, ~120-150°C, is typical) conditions->sub_conditions1 Check Temp sub_conditions2 Is the environment inert? (Use N₂ or Ar atmosphere) conditions->sub_conditions2 Check Atmosphere sub_conditions3 Is stirring adequate? (Ensure homogeneous mixture) conditions->sub_conditions3 Check Mixing end Successful Synthesis workup->end If Workup OK sub_workup1 Is product water-soluble? (Check aqueous layer via TLC/LC-MS) workup->sub_workup1 Check Solubility sub_workup2 Did product precipitate fully? (Quench in ice water with vigorous stirring) workup->sub_workup2 Check Precipitation

Caption: A decision tree for troubleshooting quinolin-4-ol synthesis.

Troubleshooting Table for Synthesis

IssuePotential CauseRecommended Action
No Reaction Reagent Quality: Starting materials may be degraded or impure.Verify the purity of 2-(trifluoromethoxy)aniline and the β-ketoester (e.g., diethyl malonate) by NMR or GC-MS. Purify if necessary.[13]
Insufficient Heat: The cyclization step is typically thermally driven and requires high temperatures.Ensure the reaction reaches and maintains the target temperature (e.g., 120-150°C). Use a high-boiling solvent like Dowtherm A or conduct the reaction neat in polyphosphoric acid (PPA).[13][15]
Low Yield Incomplete Reaction: Reaction time may be insufficient.Monitor the reaction by TLC or LC-MS until the starting material is consumed. Be aware that prolonged heating can sometimes lead to decomposition.[13]
Moisture Contamination: Water can interfere with the condensing agent (e.g., PPA).Use rigorously dried glassware and anhydrous solvents.[13]
Product Loss During Workup: The product may have partial solubility in the aqueous quench solution, or precipitation may be incomplete.Ensure the quench is performed in ice-cold water with vigorous stirring to promote rapid precipitation.[15] Check the aqueous layer for dissolved product before discarding.[16]
Impure Product Side Reactions: Polymerization or formation of isomers can occur.Ensure a controlled rate of heating. The choice of acidic catalyst (PPA vs. H₂SO₄) can influence side reactions.
Inefficient Purification: Simple washing may be insufficient to remove all impurities.Purify the crude solid by recrystallization from a suitable solvent like methanol or ethanol.[17] If impurities persist, consider flash column chromatography.

Q5: What is a reliable protocol for the synthesis and purification of this compound?

The following protocol is a generalized procedure based on the Gould-Jacobs reaction, a standard method for synthesizing 4-quinolinols.[18]

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation: In a round-bottom flask equipped with a condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 140-150°C for 2-3 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • Step 2: Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling point solvent (e.g., Dowtherm A) or polyphosphoric acid (PPA).[15] Heat the mixture to ~250°C (for Dowtherm A) or ~120°C (for PPA) for 30-60 minutes to induce cyclization.

  • Step 3: Quench and Precipitation: After cooling to room temperature, pour the reaction mixture slowly and with vigorous stirring into a beaker of ice water.[15] A solid precipitate of the crude product should form.

  • Step 4: Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst and other water-soluble impurities.[15]

  • Step 5: Purification: Dry the crude solid. For further purification, perform recrystallization. Add the crude product to a minimal amount of hot methanol, stir to dissolve, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[17] Filter the resulting crystals and dry them under a vacuum to yield the purified this compound.

  • Step 6: Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC analysis.

Caption: General workflow for the synthesis and purification of this compound.

Section 3: Experimental and Analytical Issues

Once you have the pure compound, challenges can still arise during its use in downstream experiments.

Q6: My compound is showing poor solubility in my aqueous assay buffer. How can I improve this?

The trifluoromethoxy group makes the molecule quite lipophilic.[1] Poor aqueous solubility is expected.

  • Co-solvents: First, try dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biological system.

  • pH Adjustment: The quinolin-4-ol moiety has a pKa, meaning its ionization state (and thus solubility) is pH-dependent.[11] Systematically adjusting the pH of your buffer may improve solubility.

  • Formulation Aids: For in-vivo studies or challenging in-vitro systems, consider using formulation aids such as cyclodextrins or surfactants, which can encapsulate the compound and improve its apparent solubility.

Q7: I'm observing degradation of my compound during a reaction or workup. What could be the cause?

8-Hydroxyquinoline and its derivatives can be sensitive to certain conditions.

  • Acid/Base Instability: The compound may not be stable to strong acidic or basic conditions, especially during an aqueous workup.[16] If you suspect this, you can test its stability by taking a small aliquot of your reaction mixture and treating it with the acid or base solution you plan to use, then analyzing it by TLC or LC-MS.[16]

  • Oxidative Degradation: Phenolic compounds can be susceptible to oxidation. If your reaction is run in the presence of air for long periods, especially with metal catalysts, degradation can occur. Running reactions under an inert atmosphere (N₂ or Ar) can mitigate this.

  • Photodegradation: Some quinoline derivatives are light-sensitive.[10] Protect your reaction and compound from direct light if you observe unexpected decomposition.

Q8: I am using this compound in a metal-binding study, but the results are inconsistent. Why?

8-Hydroxyquinoline is a classic bidentate chelating agent, binding metal ions through the hydroxyl oxygen and the quinoline nitrogen.[19][20] Inconsistency often stems from experimental variables.

Caption: Chelation of a metal ion by the 8-hydroxyquinoline scaffold.

  • pH Control: Chelation is highly pH-dependent. The hydroxyl group must be deprotonated to bind the metal. Ensure your experiments are conducted in a well-buffered solution at a pH where the compound is in its active, deprotonated form.

  • Stoichiometry: Ensure you are using the correct molar ratios of the ligand to the metal ion. Depending on the metal's coordination number, complexes with 2:1 or 3:1 ligand-to-metal ratios can form.[19]

  • Contaminating Metals: Trace metal contamination in your buffers or glassware can interfere with your experiment. Use high-purity water and reagents, and consider treating buffers with a chelating resin (e.g., Chelex) to remove stray metal ions.

Section 4: Frequently Asked Questions (FAQs)

Q9: What are the primary applications of this compound?

This compound is a valuable building block in several scientific fields:

  • Medicinal Chemistry: The 8-hydroxyquinoline scaffold is known for a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-HIV properties.[19][21] The trifluoromethoxy group is often incorporated to improve drug-like properties such as metabolic stability and cell permeability.[1]

  • Materials Science: As a derivative of 8-hydroxyquinoline, it has potential applications in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent probes for metal ion detection.[2][19] The chelation of metal ions often leads to a significant increase in fluorescence emission.[19]

Q10: How does the trifluoromethoxy (-OCF₃) group differ from the more common trifluoromethyl (-CF₃) group in its effects on the molecule?

While both are fluorine-containing groups, they have distinct properties. The -CF₃ group is strongly electron-withdrawing and increases lipophilicity. The -OCF₃ group is also lipophilic and electron-withdrawing, but its electronic effect is more complex due to the oxygen atom. It is considered a "super-methoxy" group, sharing some properties with the methoxy group but with much greater metabolic stability. Its inclusion can significantly alter the electronic and steric profile of the quinoline ring, influencing its reactivity and biological target interactions.

References

Technical Support Center: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 8-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The most common and established route for synthesizing 4-quinolinol scaffolds is the Gould-Jacobs reaction.[1][2] This thermal cyclization method involves a four-step sequence starting from a substituted aniline. The following workflow outlines the typical pathway for preparing this compound.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 2-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate (DEEMM) B Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate A->B EtOH, Δ C Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate B->C High T (~250°C) High-boiling solvent D 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid C->D 1. NaOH (aq) 2. H+ E This compound (Final Product) D->E Δ

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Section 1: Condensation Step Issues

Question 1: My initial condensation reaction to form the malonate intermediate is sluggish, and the yield is low. What are the common causes and solutions?

Answer: This is a common hurdle. The nucleophilicity of the aniline nitrogen is paramount for an efficient reaction with diethyl ethoxymethylenemalonate (DEEMM).

  • Causality: The trifluoromethoxy (-OCF₃) group at the ortho position is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen, making the initial Michael-type addition slower than with electron-rich anilines. Impurities in the starting materials, especially moisture, can also hinder the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled aniline and DEEMM. Dry your reaction solvent (typically ethanol) and glassware thoroughly. Moisture can hydrolyze DEEMM.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The intermediate, diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, is significantly less polar than the starting aniline.

    • Increase Reaction Time/Temperature: Refluxing in ethanol is standard. If the reaction is slow, consider extending the reflux time to 4-6 hours.

    • Consider Microwave Assistance: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields for this step by providing efficient and uniform heating.[3][4] A typical starting point would be 10-20 minutes at 120°C in a sealed microwave vial.

Section 2: Thermal Cyclization Issues

Question 2: The thermal cyclization step results in a very low yield and a significant amount of black tar. How can I optimize this critical step?

Answer: The high-temperature intramolecular cyclization is often the lowest-yielding step and is highly susceptible to side reactions. The goal is to achieve the required activation energy for cyclization without causing widespread thermal decomposition.

  • Causality: The reaction requires temperatures of approximately 250°C to proceed effectively.[1][5] At these temperatures, organic molecules, especially those with sensitive functional groups, can easily decompose, leading to charring and polymerization. Insufficient heat transfer or localized overheating can exacerbate this issue.

  • Optimization Strategies:

    • Choice of Solvent: The solvent must have a high boiling point and be inert. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are standard choices.[1] These solvents provide a stable and uniform temperature bath. See Table 1 for options.

    • Controlled Temperature: Use a high-temperature thermometer and a heating mantle with a temperature controller. Pre-heat the solvent to the target temperature (e.g., 250°C) before adding the malonate intermediate dropwise as a solution in a minimal amount of the same high-boiling solvent. This prevents the intermediate from sitting at intermediate temperatures where decomposition might be favored over cyclization.

    • Reaction Time: This step is often complete within 15-30 minutes. Over-heating for extended periods will drastically reduce the yield.[5] Monitor the reaction by taking small aliquots (if safe and practical) and analyzing by TLC or HPLC-MS.

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A 257Excellent thermal stability, inertCan be difficult to remove, expensive[1]
Mineral Oil >300Inexpensive, readily availableDifficult to remove from product[1]
Diphenyl Ether 259Good thermal stabilityCan be difficult to remove

Table 1: Common high-boiling solvents for Gould-Jacobs cyclization.

Question 3: I am observing an unexpected isomer in my crude product. What is its likely identity and how can I prevent its formation?

Answer: Regioselectivity is a known consideration in the Gould-Jacobs reaction.[1] For an ortho-substituted aniline, two cyclization pathways are theoretically possible.

  • Mechanistic Insight: The cyclization is an electrophilic aromatic substitution, where the aniline ring attacks a transient ketene intermediate. With 2-(trifluoromethoxy)aniline, the desired cyclization occurs at the C6 position, leading to the 8-substituted quinolinol. However, a competing cyclization can occur at the sterically hindered C2 position, which would lead to the 5-(trifluoromethoxy)quinolin-4-ol isomer.

Isomer_Formation cluster_desired Desired Pathway (C6 Attack) cluster_side Side Reaction (C2 Attack) Intermediate Malonate Intermediate Heat Δ (~250°C) Intermediate->Heat DesiredProduct This compound Heat->DesiredProduct Sterically favored SideProduct 5-(Trifluoromethoxy)quinolin-4-ol (Isomer) Heat->SideProduct Sterically hindered (minor product)

Caption: Competing cyclization pathways leading to potential isomer formation.

  • Prevention and Mitigation:

    • Steric Control: Fortunately, the cyclization is generally controlled by sterics. The bulky malonate-derived side chain will preferentially react at the less hindered C6 position. The formation of the 5-substituted isomer is typically minor.

    • Temperature Control: Adhering to the lowest effective temperature (~250°C) can help maximize selectivity. Excessive temperatures may provide enough energy to overcome the steric barrier, potentially increasing the amount of the undesired isomer.

    • Purification: If the isomer does form, it must be removed chromatographically. Reverse-phase HPLC or careful column chromatography on silica gel can be effective for separation.

Section 3: Saponification & Decarboxylation Issues

Question 4: My saponification is incomplete, and I still see the ester intermediate. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is usually a matter of reaction conditions or solubility.

  • Causality: The ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate intermediate may have poor solubility in aqueous base, especially as the sodium salt of the product begins to form and potentially precipitate.

  • Troubleshooting Protocol:

    • Use a Co-solvent: Perform the saponification using a mixture of aqueous NaOH and a water-miscible organic solvent like ethanol or dioxane. This will improve the solubility of the starting ester.

    • Increase Temperature: Heat the reaction mixture to reflux to increase the rate of hydrolysis.

    • Use Excess Base: Employ a larger excess of NaOH (3-5 equivalents) to ensure the reaction goes to completion.

    • Monitor the Reaction: Follow the disappearance of the starting ester by TLC. The product carboxylic acid will be much more polar and may remain at the baseline.

Question 5: The final decarboxylation step is inefficient or is causing my product to decompose. What are the recommended conditions?

Answer: Similar to the cyclization, decarboxylation requires high heat, which risks product degradation.

  • Causality: The thermal elimination of CO₂ from the 3-carboxylic acid requires overcoming a significant activation barrier. The temperature needed can be close to the decomposition point of the quinolinol product itself.

  • Optimization Strategies:

    • Solvent Choice: The decarboxylation can often be performed in the same high-boiling solvent used for cyclization, such as Dowtherm A.[1] After acidification and isolation of the carboxylic acid, it can be re-dissolved in Dowtherm A and heated to ~250-260°C until gas evolution (CO₂) ceases.

    • Neat Reaction: If the carboxylic acid intermediate is a solid with a suitable melting point, it can sometimes be decarboxylated by heating it carefully just above its melting point without a solvent. This simplifies workup but requires very careful temperature control to avoid charring.

    • Monitor Gas Evolution: The most direct way to monitor the reaction is to observe the cessation of CO₂ bubbling.

Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative, lower-temperature methods for the cyclization step?

Yes, while the thermal Gould-Jacobs reaction is classic, modern methods have been developed to avoid the harsh temperatures. Transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylation or C-H activation strategies, can construct the quinoline core under milder conditions.[1][6] However, these methods may require more specialized catalysts and starting materials and may not be as cost-effective for large-scale synthesis.

FAQ 2: How can I effectively remove high-boiling solvents like Dowtherm A or mineral oil after the reaction?

Removing these solvents is a notorious challenge.

  • For Mineral Oil: After cooling, dilute the reaction mixture significantly with a non-polar solvent like hexanes or heptane. The product, being more polar, should precipitate and can be collected by filtration.[7] Multiple washes of the precipitate with hexanes are necessary.

  • For Dowtherm A: Vacuum distillation is the most effective method, but it requires high vacuum and high temperatures. Alternatively, the product can often be precipitated by diluting the cooled reaction mixture with a solvent in which the product is insoluble but Dowtherm A is soluble (e.g., hexanes). A subsequent recrystallization or chromatographic purification is almost always required.

FAQ 3: What analytical techniques are best for monitoring the reaction and confirming the final product?

  • TLC: Indispensable for routine monitoring of reaction progress.

  • HPLC-MS: The best technique for accurately tracking the consumption of starting materials and the formation of products, intermediates, and side products (like isomers). It provides both retention time and mass-to-charge ratio data.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates. The presence of the -OCF₃ group makes ¹⁹F NMR a particularly powerful tool for confirming the presence of the trifluoromethoxy group and for checking for impurities containing fluorine.

  • Elemental Analysis: Provides confirmation of the empirical formula and overall purity of the final, isolated compound.

References

Technical Support Center: Scaling Up the Production of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 8-(Trifluoromethoxy)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

I. Introduction to the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is most commonly achieved through a Gould-Jacobs reaction.[1][2][3] This well-established method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinolin-4-one skeleton.[1][2] Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.[2]

While the Gould-Jacobs reaction is a powerful tool, its scale-up presents several challenges, including managing exothermic reactions, ensuring regioselectivity, and minimizing side product formation.[2][4][5] This guide provides practical solutions to these and other issues you may encounter.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis and scale-up of this compound.

Reaction & Synthesis

Question 1: My initial condensation reaction is sluggish and gives a low yield of the anilidomethylenemalonate intermediate. What are the likely causes and how can I improve it?

Answer: A slow or low-yielding initial condensation can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The initial condensation is typically performed at a moderate temperature. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions. A systematic temperature optimization study is recommended.

  • Catalyst: While the Gould-Jacobs reaction can proceed without a catalyst, the addition of a mild acid catalyst can sometimes accelerate the initial condensation step.

Question 2: During the thermal cyclization step, I'm observing significant charring and the formation of tar-like side products. How can I mitigate this?

Answer: Tar formation is a common issue in high-temperature cyclizations and is often due to polymerization and degradation of reactants and intermediates.[5] Here are some strategies to minimize it:

  • Precise Temperature Control: This is the most critical parameter.[6] Use a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure uniform heat distribution and prevent localized overheating.[2][6] The cyclization typically requires temperatures around 250 °C.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

  • Reaction Time: Optimize the reaction time. Prolonged heating, even at the correct temperature, can lead to product degradation.[4] Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

Question 3: The cyclization of my substituted aniline is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring.[2]

  • Steric Hindrance: Cyclization generally occurs at the less sterically hindered ortho position.

  • Electronic Effects: Electron-donating groups on the aniline ring can influence the site of cyclization.

  • Alternative Synthetic Routes: If achieving the desired regioselectivity with the Gould-Jacobs reaction proves difficult, consider alternative quinoline synthesis methods like the Conrad-Limpach-Knorr or Combes syntheses, which may offer better control over the substitution pattern.[7][8][9]

Purification & Isolation

Question 4: My crude product is a dark, oily substance that is difficult to purify. What are the best methods for isolating pure this compound?

Answer: The purification of quinoline derivatives can be challenging due to their basic nature and potential for decomposition on acidic stationary phases.

  • Crystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallizing quinoline derivatives include ethanol, acetic acid, and DMF.[6]

  • Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography can be employed.

    • Deactivate Silica Gel: To prevent decomposition of the basic quinoline derivative on the acidic silica gel, pre-treat the silica with a basic solution, such as an eluent containing 0.5-2% triethylamine.[10]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[10]

  • Salt Formation: Converting the quinoline derivative to a salt (e.g., hydrochloride) can facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.

Question 5: I'm observing significant product loss during column chromatography. What could be the cause?

Answer: Product loss on a silica gel column is often due to the irreversible adsorption of the basic quinoline derivative to the acidic silanol groups.[10]

  • Use a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine to your eluent can significantly reduce tailing and prevent product loss.[10]

  • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible.[10]

Safety

Question 6: What are the primary safety concerns when working with trifluoromethoxy compounds and scaling up this synthesis?

Answer: Working with trifluoromethoxy-containing compounds and scaling up chemical reactions requires strict adherence to safety protocols.

  • Handling Trifluoromethoxy Compounds: These compounds can be volatile and potentially toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13][14][15]

  • High-Temperature Reactions: The thermal cyclization step involves high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects. Have a plan for controlling the reaction temperature and for cooling the reaction in case of an emergency.

  • Exothermic Reactions: Be aware that some steps, particularly the initial condensation, can be exothermic.[16] Scale up in manageable increments and ensure adequate cooling capacity.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound? A1: The yield can vary significantly depending on the scale and optimization of the reaction conditions. On a laboratory scale, yields for the Gould-Jacobs reaction can range from moderate to good. With careful optimization during scale-up, it is possible to achieve yields of 70-80% or higher.

Q2: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product? A2:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is excellent for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q3: Are there any "greener" alternatives to the high-boiling solvents typically used in the cyclization step? A3: Yes, research into more environmentally friendly high-boiling solvents is ongoing. Some potential alternatives that may offer good yields include 1,2,4-trichlorobenzene and 2-nitrotoluene.[6] However, their effectiveness for this specific synthesis would need to be experimentally verified.

Q4: What are some common impurities I might encounter in my final product? A4: Common impurities can include unreacted starting materials, the intermediate anilidomethylenemalonate, regioisomers (if applicable), and byproducts from side reactions like polymerization or degradation.[5][17]

IV. Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate (Intermediate)

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in toluene.

  • Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the aniline is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound

Materials:

  • Crude Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • Dowtherm A (or another high-boiling solvent)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for decarboxylation and precipitation)

Procedure:

  • In a reaction vessel suitable for high temperatures, add the crude intermediate.

  • Add Dowtherm A (approximately 10-15 mL per gram of intermediate).

  • Heat the mixture with stirring to 240-250 °C. Maintain this temperature and monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to below 100 °C.

  • Hydrolysis: Carefully add a solution of sodium hydroxide to hydrolyze the ester.

  • Decarboxylation and Precipitation: Acidify the mixture with hydrochloric acid to induce decarboxylation and precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and then a small amount of a cold, non-polar solvent (e.g., hexanes) to remove residual Dowtherm A.

  • Dry the product under vacuum.

Data Summary: Solvent Effects on Cyclization Yield

The choice of solvent in the thermal cyclization step can significantly impact the yield. The following table provides a general comparison of common high-boiling solvents.

SolventBoiling Point (°C)Typical Yield (%)
Mineral Oil>30060-75
Dowtherm A25775-90
Diphenyl Ether25970-85

Note: These are typical yields for Gould-Jacobs cyclizations and may vary for the specific synthesis of this compound.

V. Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Hydrolysis cluster_step3 Step 3: Purification A 2-(Trifluoromethoxy)aniline C Intermediate (Anilidomethylenemalonate) A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (High Temperature) C->D E Hydrolysis & Decarboxylation D->E F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H Pure this compound G->H

Caption: A flowchart of the key stages in the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product Condensation Poor Condensation? Start->Condensation Cyclization Tar Formation in Cyclization? Start->Cyclization Regioisomers Regioisomer Formation? Start->Regioisomers DifficultPurification Difficult to Purify? Start->DifficultPurification ColumnLoss Product Loss on Column? Start->ColumnLoss Sol_Condensation Check Reagent Purity Optimize Temperature Condensation->Sol_Condensation Sol_Cyclization Precise Temp. Control Inert Atmosphere Optimize Time Cyclization->Sol_Cyclization Sol_Regioisomers Consider Steric/Electronic Effects Alternative Synthesis Regioisomers->Sol_Regioisomers Sol_DifficultPurification Crystallization Salt Formation DifficultPurification->Sol_DifficultPurification Sol_ColumnLoss Deactivate Silica Use Alumina Add Basic Modifier ColumnLoss->Sol_ColumnLoss

Caption: A decision tree to diagnose and solve common problems during synthesis and purification.

VI. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of quinolines. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(10), 1887-1895. --INVALID-LINK--

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. --INVALID-LINK--

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. --INVALID-LINK--

  • Slideshare. (2021). synthesis of quinoline derivatives and its applications. --INVALID-LINK--

  • Wiley Online Library. Gould-Jacobs Reaction. --INVALID-LINK--

  • Universitat de Barcelona. (2016). Design of a batch plant for quinoline derivatives manufacture. --INVALID-LINK--

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. --INVALID-LINK--

  • AFG Bioscience LLC. SAFETY DATA SHEET: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. --INVALID-LINK--

  • Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20677–20697. --INVALID-LINK--

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET: 1-Iodo-4-(trifluoromethoxy)benzene. --INVALID-LINK--

  • BenchChem. Preventing side product formation in quinoline synthesis. --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Quinoline Derivatives. --INVALID-LINK--

  • Synthesis of Quinoline and derivatives. --INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(Trifluoromethoxy)benzonitrile. --INVALID-LINK--

  • Angene Chemical. Safety Data Sheet. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. --INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethyl)benzamide. --INVALID-LINK--

  • Pharmaffiliates. Quinoline-impurities. --INVALID-LINK--

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. --INVALID-LINK--

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. --INVALID-LINK--

  • ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. --INVALID-LINK--

  • BenchChem. troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • Fisher Scientific. 8-(Trifluoromethyl)-4-quinolinol 98.0+%, TCI America™. --INVALID-LINK--

  • Wikipedia. Quinoline. --INVALID-LINK--

  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(15), 5801. --INVALID-LINK--

  • Preparation and Properties of Quinoline. --INVALID-LINK--

  • PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. --INVALID-LINK--

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 261-264. --INVALID-LINK--

  • BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. --INVALID-LINK--

  • Santa Cruz Biotechnology. 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. --INVALID-LINK--

  • Open Access Journals. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry: An Indian Journal, 12(1), 112. --INVALID-LINK--

  • Matrix Scientific. 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. --INVALID-LINK--

  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. --INVALID-LINK--

  • INDOFINE Chemical Company. 8-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE. --INVALID-LINK--

  • SciSpace. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry: An Indian Journal, 12(1). --INVALID-LINK--

References

Technical Support Center: 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Trifluoromethoxy)quinolin-4-ol. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this compound. We provide in-depth, experience-driven answers to common questions, troubleshooting guides for experimental hurdles, and detailed protocols to ensure the integrity of your research.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinolin-4-ol core substituted with a trifluoromethoxy (-OCF3) group. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The -OCF3 group is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] However, the combination of these moieties presents a unique stability profile that requires careful consideration during handling, formulation, and analysis. This guide will elucidate the primary degradation pathways—hydrolytic, oxidative, and photolytic—to help you anticipate and mitigate stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing new, unidentified peaks in my HPLC analysis after storing my stock solution. What's happening?

A1: The appearance of new peaks is a strong indicator of chemical degradation. This compound, while relatively stable in solid form, can degrade in solution depending on the solvent, pH, and exposure to light and oxygen. The most common culprits are hydrolysis and photodegradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the solution stored at the correct temperature and protected from light? Quinoline derivatives are known to be light-sensitive.[4]

    • Check Solvent & pH: If using aqueous buffers, the pH is critical. Both strongly acidic and alkaline conditions can promote hydrolysis.

    • Perform a Forced Degradation Study: To systematically identify the source of the instability, a forced degradation study is the most effective approach. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradants.[5][6] This will not only help identify the unknown peaks but also establish the stability-indicating nature of your analytical method.

Q2: Which part of the this compound molecule is the most susceptible to degradation?

A2: There are two primary sites of potential degradation:

  • The Quinoline Ring System: This aromatic system is a chromophore, meaning it absorbs light (particularly UV). This absorption can lead to a photochemically excited state, making the ring susceptible to oxidation and rearrangement, potentially forming hydroxylated byproducts or undergoing ring cleavage upon prolonged exposure.[7][8]

  • The Trifluoromethoxy (-OCF3) Group: While the C-F bonds are exceptionally strong, the C-O bond can be a point of weakness under harsh hydrolytic conditions (strong acid or base).[9] Hydrolysis of an aryl-OCF3 group, while less common than for a -CF3 group, can lead to the formation of the corresponding 8-hydroxyquinolin-4-ol. This is often observed in related trifluoromethyl-containing aromatics, especially when an ortho hydroxyl group is present.[10]

Q3: My compound shows significant degradation in an alkaline buffer (pH > 9). What is the likely chemical pathway?

A3: Alkaline conditions can promote two potential degradation pathways.

  • Hydrolysis of the Trifluoromethoxy Group: Strong basic conditions can facilitate the nucleophilic attack of a hydroxide ion on the carbon atom of the -OCF3 group. While this group is generally stable, prolonged exposure to high pH can lead to its cleavage, resulting in the formation of 8-hydroxyquinolin-4-ol and fluoride ions.[9]

  • Oxidation of the Phenolic Tautomer: The quinolin-4-ol moiety exists in tautomeric equilibrium with its keto form, 4-quinolone. In basic media, the phenolic proton is readily abstracted, forming a phenoxide ion. This species is highly susceptible to oxidation, which can lead to the formation of colored degradation products through complex radical mechanisms.

Q4: Is this compound sensitive to light? What are the expected photodegradation products?

A4: Yes, high sensitivity to UV light should be anticipated. The quinoline ring is the primary site of photodegradation. Studies on quinoline itself show that UV irradiation in aqueous solutions can generate reactive oxygen species (ROS) and hydroxyl radicals, which then attack the ring.[7][8]

  • Expected Degradation Products: The primary photodegradation products are likely hydroxylated derivatives. Based on studies of similar quinolines, attack by hydroxyl radicals may occur on the benzene ring portion of the molecule, potentially forming products like 5-hydroxy-8-(trifluoromethoxy)quinolin-4-ol.[7] More extensive degradation can lead to the cleavage of the pyridine or benzene ring.[8] The introduction of a methoxy group at the 8-position has been shown to significantly enhance the photostability of some fluoroquinolones, suggesting the trifluoromethoxy group may offer some protection, but this cannot be assumed without experimental validation.[11]

In-Depth Degradation Pathways

To provide a clearer understanding, the probable degradation pathways are visualized below. These pathways are proposed based on established chemical principles and data from related molecular structures.

Proposed Hydrolytic Degradation

Under harsh acidic or basic conditions, the primary point of hydrolytic attack is predicted to be the trifluoromethoxy group.

Parent This compound Hydrolyzed 8-Hydroxyquinolin-4-ol Parent->Hydrolyzed  Strong Acid (H₃O⁺) or  Strong Base (OH⁻)  (Hydrolysis of -OCF₃) RingOpened Ring Cleavage Products Hydrolyzed->RingOpened  Harsh Conditions  (Further Degradation)

Caption: Proposed hydrolytic degradation of this compound.

Proposed Photodegradation Pathway

Exposure to UV light is expected to degrade the quinoline nucleus via radical-mediated hydroxylation or ring cleavage.

Parent This compound Excited Excited State Parent->Excited UV Light (hν) Hydroxylated Hydroxylated Derivatives (e.g., 5-Hydroxy...) Excited->Hydroxylated  Reaction with •OH  (Generated from water) RingOpened Ring Cleavage Products Hydroxylated->RingOpened  Prolonged Exposure

Caption: Proposed photodegradation pathway for this compound.

Experimental Protocols & Data

Conducting a systematic forced degradation study is essential for understanding the stability profile of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to identify potential degradation pathways and products in accordance with ICH guidelines.[5][12]

start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) stress_conditions Subject Aliquots to Stress Conditions (See Table 1) start->stress_conditions sampling Draw Samples at Time Points (e.g., 0, 2, 8, 24, 48h) stress_conditions->sampling neutralize Neutralize/Quench Reaction (If necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc quantify Quantify Parent Peak (% Loss) & Degradant Peaks (% Area) hplc->quantify identify Identify Major Degradants (Using LC-MS/MS) quantify->identify If degradation > 5-10% pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Studies

This table provides starting conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Conditions should be optimized if degradation is too fast or too slow.

Stress ConditionReagent / ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°CUp to 48 hoursNeutralize with equivalent base before injection.
Base Hydrolysis 0.1 M NaOH60°CUp to 48 hoursNeutralize with equivalent acid before injection.
Oxidative 3% H₂O₂Room TempUp to 24 hoursProtect from light to prevent photolytic contribution.
Thermal Solid State & Solution80°CUp to 72 hoursCompare degradation in solid vs. solution form.
Photolytic ICH Option 1 or 2Room TempPer ICH Q1BExpose solid and solution samples to UV/Vis light. Run dark control in parallel.
Protocol 2: Generic Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the degradation of this compound. It must be validated to ensure it can separate all degradation products from the parent peak.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 10% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan from 200-400 nm and select an optimal wavelength (e.g., 225 nm or 280 nm) for monitoring the parent compound.[13]

  • Analysis: Monitor the retention time and peak area of the parent compound. The appearance of new peaks before or after the main peak indicates the formation of more polar or less polar degradants, respectively.

References

Technical Support Center: Enhancing the Biological Activity of 8-(Trifluoromethoxy)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(trifluoromethoxy)quinolin-4-ol derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights to navigate the complexities of enhancing the biological activity of this promising scaffold. The unique properties of the trifluoromethoxy group, including its high lipophilicity and metabolic stability, make this class of compounds particularly interesting for drug discovery.[1][2][3][4]

This resource is designed to be a practical companion in the laboratory, offering not just protocols but also the underlying scientific reasoning to empower your experimental design and interpretation.

Part 1: Synthesis and Core Scaffold Optimization

The journey to enhanced biological activity begins with the synthesis of the core molecule and its initial analogs. The Gould-Jacobs reaction is a common and effective method for preparing the quinolin-4-ol backbone.[5][6]

Troubleshooting the Gould-Jacobs Reaction for this compound Synthesis

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] For the synthesis of this compound, the starting aniline would be 2-amino-1-(trifluoromethoxy)benzene.

Q1: My Gould-Jacobs cyclization is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the Gould-Jacobs reaction are a common challenge and can often be attributed to several factors:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in high-boiling solvents like diphenyl ether.[7] If the temperature is too low or the reaction time too short, the intermediate anilidomethylenemalonic ester will not cyclize efficiently.[8]

    • Optimization Strategy: Carefully monitor the reaction temperature and consider extending the reaction time. Microwave-assisted synthesis can be a powerful tool to achieve the necessary high temperatures for cyclization more efficiently and with shorter reaction times.[7]

  • Side Reactions and Decomposition: At the high temperatures required for cyclization, decomposition of starting materials or the product can occur, leading to tar formation.[9] The trifluoromethoxy group is generally stable, but other sensitive functional groups on your aniline can be problematic.

    • Optimization Strategy: A thorough time-temperature examination is crucial to find the optimal balance between efficient cyclization and minimal degradation.[8] Running a series of small-scale reactions at different temperatures and for varying durations can help identify the ideal conditions.

  • Poor Reactivity of the Aniline: The electronic properties of the starting aniline can influence the initial condensation step. While the trifluoromethoxy group is electron-withdrawing, its position at the ortho-position to the amine might also introduce steric hindrance.

    • Optimization Strategy: Ensure the initial condensation step to form the anilidomethylenemalonic ester is complete before proceeding to the high-temperature cyclization. This can be monitored by TLC or LC-MS.

Experimental Workflow: Gould-Jacobs Synthesis of this compound

cluster_synthesis Synthesis Workflow A Condensation: 2-amino-1-(trifluoromethoxy)benzene + Diethyl ethoxymethylenemalonate B Intermediate: Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate A->B Reflux in Ethanol C Thermal Cyclization (High-Boiling Solvent or Microwave) B->C Heat (>250°C) D Product: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate C->D E Saponification (e.g., NaOH) D->E F Intermediate: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid E->F G Decarboxylation (Heat) F->G H Final Product: This compound G->H

Caption: Workflow for the Gould-Jacobs synthesis of the core scaffold.

Part 2: Strategies for Enhancing Biological Activity

Once the core this compound scaffold is in hand, the next phase involves strategic modifications to enhance its biological activity. This is guided by Structure-Activity Relationship (SAR) principles.

Frequently Asked Questions on SAR and Molecular Modification

Q2: I have synthesized the parent this compound. Where should I start making modifications to improve its potency?

A2: A systematic approach to exploring the SAR is recommended. Key positions on the quinoline ring to consider for modification are C2, C5, C6, and C7.

  • C2 Position: Alkyl groups at the C2 position have been shown to be more advantageous for anticancer activity than aryl groups in some quinolin-4-one series.[6] Introducing small alkyl or substituted alkyl groups at this position would be a logical starting point.

  • C7 Position: In other quinoline series, a large and bulky alkoxy substituent at the C7 position has been found to be beneficial for antiproliferative activity.[10]

  • C5 and C6 Positions: These positions provide opportunities to modulate the electronic and steric properties of the benzene portion of the quinoline ring. Small electron-donating or electron-withdrawing groups could be explored.

Q3: What types of functional groups should I consider introducing to the quinoline scaffold?

A3: The choice of functional groups should be guided by the goal of improving properties like target binding, solubility, and cell permeability.

  • Bioisosteric Replacements: Consider replacing existing hydrogens or functional groups with bioisosteres to fine-tune the molecule's properties without drastic structural changes.[11][12][13] For example, a hydroxyl group could be replaced with a fluorine atom or an O-methyl group.[11]

  • Introduction of Basic Moieties: For many anticancer quinolines, an amino side chain at the C4 position (after converting the hydroxyl group to a leaving group) is crucial for activity.[10] The length of the alkylamino side chain can also significantly impact potency.[10]

  • Heterocyclic Rings: Attaching various heterocyclic rings (e.g., piperazine, morpholine, thiophene) to different positions of the quinoline core can explore new binding interactions and improve pharmacokinetic properties.

Logical Relationship: SAR Exploration

Core_Scaffold 8-( Trifluoromethoxy)quinolin-4-ol C2_Modification C2 Position (Alkyl/Aryl) Core_Scaffold->C2_Modification C4_Modification C4 Position (Amino Side Chains) Core_Scaffold->C4_Modification Benzene_Ring_Mod C5, C6, C7 Positions (Halogens, Alkoxy, etc.) Core_Scaffold->Benzene_Ring_Mod Enhanced_Activity Enhanced Biological Activity C2_Modification->Enhanced_Activity C4_Modification->Enhanced_Activity Benzene_Ring_Mod->Enhanced_Activity

Caption: Key modification sites for SAR studies on the quinolin-4-ol core.

Part 3: Biological Evaluation and Troubleshooting

After synthesizing a library of derivatives, the next critical step is to evaluate their biological activity. For quinoline derivatives, anticancer activity is a frequently explored therapeutic area.[14][15][16][17][18]

Protocols and Troubleshooting for In Vitro Anticancer Assays

Q4: I am ready to test my new derivatives for anticancer activity. What are the standard initial assays I should use?

A4: The initial assessment of anticancer activity typically involves determining the compound's effect on the proliferation and viability of cancer cells. The MTT and Sulforhodamine B (SRB) assays are widely used for this purpose.[16]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of your quinoline derivatives (e.g., from 0.1 µM to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Q5: My MTT assay results are inconsistent or show high variability. What could be the problem?

A5: Inconsistent MTT assay results can arise from several sources:

  • Compound Precipitation: The increased lipophilicity from the trifluoromethoxy group and other modifications might cause your compounds to precipitate in the aqueous cell culture medium, especially at higher concentrations.

    • Troubleshooting: Visually inspect the wells for any precipitate after adding the compounds. If precipitation is observed, consider using a lower top concentration or preparing the stock solution in a different solvent. Ensure the final DMSO concentration in the well is low (typically <0.5%) to avoid solvent toxicity.

  • Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variability.

    • Troubleshooting: Ensure you have a single-cell suspension before plating and that the cells are evenly distributed in each well.

  • Interference with MTT Reduction: Some compounds can directly interfere with the MTT reduction process, leading to false-positive or false-negative results.

    • Troubleshooting: Run a control experiment with your compounds in cell-free medium containing MTT to check for any direct chemical reduction of the dye.

Data Presentation: Comparing Cytotoxicity

Summarize your cytotoxicity data in a table for easy comparison of the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

CompoundModificationCancer Cell Line A IC₅₀ (µM)Cancer Cell Line B IC₅₀ (µM)
Parent 8-(OCF₃)-4-OH>100>100
1a C2-Methyl55.278.4
1b C2-Ethyl42.165.3
2a C7-Chloro38.951.7
2b C7-Methoxy45.662.1

This is example data and does not represent actual experimental results.

This structured approach of synthesis, strategic modification, and systematic biological evaluation, coupled with proactive troubleshooting, will significantly enhance your efforts to optimize the biological activity of this compound derivatives.

References

Validation & Comparative

A Predictive Comparison of 8-(Trifluoromethoxy)quinolin-4-ol and Other Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of the Trifluoromethoxy Group

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and kinase inhibitory properties.[1][2] The versatility of the quinoline core allows for fine-tuning of its pharmacological profile through substitution at various positions. This guide focuses on 8-(trifluoromethoxy)quinolin-4-ol, a derivative that, while not extensively studied, holds significant potential due to the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group.

Given the limited direct experimental data on this compound, this guide will provide a comparative analysis based on established structure-activity relationships (SAR) of other 8-substituted quinoline derivatives. By examining the influence of various substituents at the 8-position on biological activity, we can construct a predictive profile for this compound, offering a scientifically grounded rationale for its potential as a therapeutic candidate and outlining the experimental steps for its validation.

The Physicochemical Impact of the 8-Substituent: A Comparative Overview

The nature of the substituent at the 8-position of the quinoline ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. The trifluoromethoxy group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity.[3][4]

To understand the potential impact of the -OCF₃ group, it is crucial to compare its properties with those of other common substituents. The Hammett constant (σ) quantifies the electronic effect of a substituent, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character. The Hansch lipophilicity parameter (π) measures the contribution of a substituent to the overall lipophilicity of a molecule, with positive values indicating increased lipophilicity.

Substituent (R)Hammett Constant (σp)Hansch Lipophilicity Parameter (π)Key Characteristics
-OCF₃ 0.35 1.04 Strongly electron-withdrawing, highly lipophilic
-H0.000.00Neutral reference
-CH₃-0.170.56Weakly electron-donating, moderately lipophilic
-OCH₃-0.27-0.02Electron-donating, hydrophilic
-Cl0.230.71Electron-withdrawing, lipophilic
-NO₂0.78-0.28Strongly electron-withdrawing, hydrophilic
-CF₃0.540.88Strongly electron-withdrawing, highly lipophilic
-F0.060.14Weakly electron-withdrawing, moderately lipophilic
-NH₂-0.66-1.23Strongly electron-donating, hydrophilic

Data compiled from various sources.[5][6][7][8]

As the table illustrates, the trifluoromethoxy group is a unique substituent, combining strong electron-withdrawing properties, similar to a nitro group, with high lipophilicity, comparable to a trifluoromethyl group. This combination is expected to significantly influence its biological activity.

Comparative Analysis of 8-Substituted Quinoline Derivatives: A Look at the Data

To predict the biological profile of this compound, we will now examine the known structure-activity relationships of other 8-substituted quinolines in three key therapeutic areas: anticancer, kinase inhibition, and antibacterial activity.

Anticancer Activity: The Role of Electron-Withdrawing and Lipophilic Groups

The 8-position of the quinoline ring has been a key target for modification in the development of anticancer agents. Studies have shown that both the electronic nature and the lipophilicity of the substituent at this position can significantly impact cytotoxicity.

8-SubstituentCompound TypeCancer Cell LineIC₅₀ (µM)Reference
-H8-HydroxyquinolineVarious>50[9]
-Cl5,7-dichloro-8-hydroxyquinolineVarious5-15[9]
-Br5,7-dibromo-8-hydroxyquinolineHeLa, HT29, C66.7-25.6 µg/mL
-NO₂5-nitro-8-hydroxyquinoline--[9]
Phenyl6,8-diphenylquinolineHeLa, HT29, C677.6-119.5[10]

This table is a representative summary and not exhaustive.

The available data suggests that the introduction of electron-withdrawing and lipophilic groups at the 8-position (often in conjunction with other substitutions) can enhance anticancer activity. For instance, halogenation at the 5 and 7 positions of 8-hydroxyquinoline significantly increases its cytotoxicity.[9] The strong electron-withdrawing and lipophilic character of the trifluoromethoxy group suggests that this compound could exhibit potent cytotoxic effects against various cancer cell lines.

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

Quinoline derivatives are prominent scaffolds for the design of kinase inhibitors, with several approved drugs targeting kinases in the PI3K/Akt/mTOR and other signaling pathways.[11][12][13][14][15] The substituent at the 8-position can influence the binding affinity and selectivity of these inhibitors.

8-SubstituentTarget KinaseIC₅₀ (nM)Reference
-HPI3K/mTOR-[11][13]
-OCH₃VEGFR-2-[16]
-CF₃CK2-[17]

While a direct comparison of IC₅₀ values for a series of 8-substituted quinolin-4-ols is challenging due to the diversity of kinase targets and assay conditions reported in the literature, it is evident that substitution at the 8-position is a key strategy in the design of potent kinase inhibitors. The electron-withdrawing nature of the trifluoromethoxy group could enhance interactions with the kinase active site, potentially leading to potent inhibition of kinases such as PI3K, Akt, mTOR, or VEGFR-2.

Antibacterial Activity: The Influence of C-8 Substitution

Quinolone antibiotics represent a major class of antibacterial agents, and modifications at the 8-position have been shown to modulate their spectrum of activity.

8-SubstituentOrganismActivityReference
-HGram-negativeBaseline[18]
-FGram-negativeEnhanced[18]
-ClGram-negativeEnhanced[18]
-NO₂Gram-negativeReduced[18]
-NH₂Gram-negativeReduced[18]

Activity trends are based on in vitro and in vivo studies of quinolone-3-carboxylic acids.

Studies on quinolone antibacterial agents have shown that small, electron-withdrawing groups like fluorine and chlorine at the 8-position enhance activity against Gram-negative bacteria.[18] Conversely, larger or electron-donating groups tend to decrease activity. Based on these trends, the strongly electron-withdrawing trifluoromethoxy group could potentially confer significant antibacterial activity to the quinolin-4-ol scaffold, although its larger size compared to fluorine or chlorine may also play a role.

Predicted Biological Profile of this compound

Based on the comparative analysis of physicochemical properties and the established structure-activity relationships of 8-substituted quinolines, we can construct a predictive biological profile for this compound:

  • Anticancer Activity: The combination of high lipophilicity and strong electron-withdrawing character suggests that this compound is likely to possess significant cytotoxic activity against a range of cancer cell lines. Its ability to cross cell membranes may be enhanced, and its electronic properties could favor interactions with various intracellular targets.

  • Kinase Inhibitory Activity: The trifluoromethoxy group's electronic profile makes it a promising substituent for kinase inhibition. It is plausible that this compound could act as an inhibitor of key kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.

  • Antibacterial Activity: The electron-withdrawing nature of the trifluoromethoxy group aligns with the requirements for antibacterial activity in the quinolone class. However, its steric bulk may influence its ability to effectively inhibit bacterial DNA gyrase or topoisomerase IV.

Experimental Protocols for Validation

To empirically validate the predicted biological profile of this compound, a series of well-established in vitro assays should be performed.

MTT Assay for General Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed_cells->adhere add_compound Add Serial Dilutions of Compound adhere->add_compound incubate_treatment Incubate (48-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, in this case, PI3Kα.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant PI3Kα enzyme, the substrate PIP₂, and a buffer containing ATP and MgCl₂.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a known PI3K inhibitor (e.g., Wortmannin) as a positive control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (a byproduct of the kinase reaction) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Measure the luminescence signal, which is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways: A Potential Target for this compound

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Quinoline derivatives have been successfully developed as inhibitors of kinases within this pathway.

PI3K_Pathway cluster_inhibition Potential Inhibition by This compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

The PI3K/Akt/mTOR signaling pathway, a potential target for quinoline derivatives.

Given the predicted activity profile, this compound could potentially inhibit one or more of the key kinases in this pathway, such as PI3K, Akt, or mTOR.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives, in conjunction with the known physicochemical properties of the trifluoromethoxy group, allows for a strong, predictive assessment of its potential. The unique combination of high lipophilicity and potent electron-withdrawing character suggests that this compound is a promising candidate for further investigation as an anticancer, kinase inhibitory, and potentially antibacterial agent. The experimental protocols and pathway analysis provided in this guide offer a clear roadmap for researchers to validate these predictions and unlock the therapeutic potential of this intriguing quinoline derivative.

References

A Comparative Efficacy Analysis of 8-(Trifluoromethoxy)quinolin-4-ol: A Novel Antifungal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of antimicrobial drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, yielding a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This guide delves into a comparative analysis of a novel quinoline derivative, 8-(Trifluoromethoxy)quinolin-4-ol, focusing on its potential antifungal efficacy against existing therapeutic options. While direct clinical data for this specific molecule is nascent, this document synthesizes preclinical findings and extrapolates from the well-established pharmacology of analogous quinoline compounds to provide a forward-looking perspective for researchers and drug development professionals.

The rationale for investigating this compound as an antifungal agent stems from the known activity of related 8-hydroxyquinoline derivatives, which have demonstrated the ability to disrupt fungal cell integrity.[4][5] The introduction of a trifluoromethoxy group at the 8-position is a strategic medicinal chemistry approach aimed at enhancing metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

This guide will compare the hypothetical antifungal profile of this compound with Fluconazole, a widely used triazole antifungal agent, across key preclinical metrics.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of any novel antimicrobial agent lies in its direct in vitro activity against relevant pathogens. The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound and Fluconazole against common fungal isolates.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)This compound MFC (µg/mL)Fluconazole MFC (µg/mL)
Candida albicans (ATCC 90028)244>64
Candida glabrata (ATCC 90030)4168>64
Cryptococcus neoformans (ATCC 66031)18232
Aspergillus fumigatus (ATCC 204305)8>6416>64

Interpretation of In Vitro Data:

The hypothetical data suggests that this compound exhibits potent fungistatic activity against both yeast and filamentous fungi, with MIC values generally lower than or comparable to Fluconazole. Notably, against Aspergillus fumigatus, a pathogen for which Fluconazole has limited utility, the novel compound shows promising activity. Furthermore, the MFC values for this compound indicate a potential for fungicidal activity, a significant advantage over the primarily fungistatic mechanism of azoles like Fluconazole.

Proposed Mechanism of Action: Disrupting Fungal Homeostasis

Based on literature for analogous 8-hydroxyquinolines, the proposed mechanism of action for this compound involves a multi-pronged attack on fungal cell integrity.[4] Unlike azoles, which specifically inhibit ergosterol biosynthesis, this novel quinoline derivative is hypothesized to disrupt the fungal cell wall and plasma membrane, leading to leakage of cellular contents and ultimately, cell death.

G cluster_drug This compound cluster_fungus Fungal Cell drug This compound cell_wall Cell Wall drug->cell_wall Disruption cell_membrane Cell Membrane drug->cell_membrane Increased Permeability cytoplasm Cytoplasm cell_membrane->cytoplasm Leakage of Cellular Contents cell_death Fungal Cell Death cytoplasm->cell_death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

For scientific rigor and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Fluconazole

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (530 nm)

Procedure:

  • Prepare a stock solution of this compound and Fluconazole in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Add the fungal inoculum to each well containing the diluted compounds.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control, as determined visually or spectrophotometrically.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Materials:

  • MIC plates from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Following MIC determination, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no more than a few colonies, representing ≥99.9% killing of the initial inoculum.

G start Start stock Prepare Stock Solutions (Compound & Control) start->stock serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Fungal Inoculum inoculum_prep->inoculate incubate_mic Incubate 24-48h at 35°C inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate SDA Plates 24-48h at 35°C subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc end End read_mfc->end

Caption: Experimental workflow for MIC and MFC determination.

Cytotoxicity Assessment: A Critical Step in Drug Development

An essential aspect of preclinical evaluation is the assessment of a compound's toxicity to mammalian cells. The following table presents hypothetical cytotoxicity data for this compound and Fluconazole against a human hepatocyte cell line (HepG2).

CompoundCC50 (µM) on HepG2 cells
This compound>100
Fluconazole>200

Interpretation of Cytotoxicity Data:

The hypothetical CC50 (50% cytotoxic concentration) values suggest that both this compound and Fluconazole have a low potential for cytotoxicity against human liver cells at concentrations well above their effective antifungal concentrations. This indicates a favorable preliminary safety profile for the novel compound.

Conclusion and Future Directions

While the data presented in this guide is based on a hypothetical profile for this compound, it is grounded in the established pharmacology of the quinoline class of compounds. The illustrative in vitro efficacy and low cytotoxicity suggest that this novel derivative warrants further investigation as a potential antifungal agent. Key future directions for research include:

  • In vivo efficacy studies in animal models of fungal infections to assess the compound's therapeutic potential in a physiological setting.

  • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Detailed mechanism of action studies to confirm the proposed mechanism and identify specific molecular targets.

  • Spectrum of activity studies against a broader panel of clinical fungal isolates, including resistant strains.

The exploration of novel quinoline derivatives like this compound represents a promising avenue for the development of new and effective treatments for fungal diseases, addressing the growing challenge of antimicrobial resistance.

References

A Researcher's Guide to Validating the Mechanism of Action of 8-(Trifluoromethoxy)quinolin-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the quinoline scaffold represents a privileged structure due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] The introduction of various substituents to the quinoline ring can significantly enhance its potency and selectivity. This guide focuses on a specific derivative, 8-(Trifluoromethoxy)quinolin-4-ol, and provides a comprehensive strategy for validating its mechanism of action, comparing it with established alternatives.

The trifluoromethoxy group is of particular interest as it can improve metabolic stability and cell permeability, making this compound a promising candidate for further investigation. While direct studies on this specific molecule are limited, the broader family of quinoline derivatives offers significant clues to its potential biological targets. Many quinoline-based compounds have been shown to exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3]

This guide, therefore, proposes a validation workflow based on the hypothesis that this compound acts as a kinase inhibitor. We will explore the experimental methodologies to test this hypothesis, compare its potential efficacy with known kinase inhibitors, and provide the rationale behind each step of the validation process.

Part 1: The Investigational Compound: this compound

The structure of this compound, with its quinoline core, a hydroxyl group at position 4, and a trifluoromethoxy group at position 8, suggests potential for interactions with ATP-binding sites of kinases. The 4-hydroxyquinoline (or quinolin-4-one) tautomer is a common feature in many bioactive molecules.[4]

Our central hypothesis is that this compound inhibits a specific kinase or a family of kinases involved in cancer cell proliferation and survival. The following experimental plan is designed to rigorously test this hypothesis.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Validation

This workflow is designed as a self-validating system, where each step provides evidence that informs the next, progressively narrowing down the potential mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Cellular Phenotyping cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation A Cell Viability Assays (MTT/CCK8) - Panel of cancer cell lines B Apoptosis & Cell Cycle Analysis - Flow Cytometry (Annexin V/PI) - Western Blot (Caspase-3, PARP) A->B Determine cytotoxic and cytostatic effects C Broad Kinase Panel Screening - In vitro kinase assays (e.g., KinomeScan) A->C If cytotoxic, identify potential targets D Molecular Docking Studies - In silico modeling with top kinase hits C->D Identify potential kinase targets E Specific Kinase Inhibition Assays - IC50 determination for lead targets C->E Validate top hits F Cellular Target Engagement Assays - Western Blot (Phospho-protein levels) - Cellular Thermal Shift Assay (CETSA) E->F Confirm direct inhibition in a cellular context G Phenotypic Rescue Experiments - Overexpression of target kinase F->G Link target inhibition to cellular phenotype

Caption: A multi-phase experimental workflow for validating the mechanism of action of this compound.

Experimental Protocols

1. Cell Viability Assays (MTT/CCK8)

  • Objective: To determine the cytotoxic or cytostatic effect of this compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the observed decrease in cell viability is due to apoptosis or cell cycle arrest.

  • Methodology:

    • Treat cells with this compound at concentrations around the IC50 value.

    • For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry.

    • Confirm apoptosis by Western blotting for cleaved caspase-3 and cleaved PARP.

3. Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound from a large panel of kinases.

  • Methodology:

    • Submit the compound to a commercial service (e.g., DiscoverX's KINOMEscan™) for screening against a comprehensive panel of human kinases at a fixed concentration (e.g., 10 µM).

    • The output will be a list of kinases for which the compound shows significant binding or inhibition.

4. Cellular Target Engagement Assays

  • Objective: To confirm that this compound interacts with and inhibits the candidate kinase(s) within a cellular environment.

  • Methodology (Western Blotting for Phospho-proteins):

    • Identify a downstream substrate of the candidate kinase.

    • Treat cells with this compound for a short period (e.g., 1-2 hours).

    • Lyse the cells and perform Western blotting using antibodies against the phosphorylated and total forms of the substrate protein. A decrease in the phosphorylated form indicates target engagement.

Part 3: Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential of this compound, it is essential to compare it with established kinase inhibitors. We will consider two alternatives: a quinoline-based c-Met inhibitor and a non-quinoline-based multi-kinase inhibitor.

FeatureThis compound (Hypothetical)Crizotinib (Quinoline-based c-Met/ALK inhibitor)Sorafenib (Non-quinoline multi-kinase inhibitor)
Core Scaffold QuinolineAminopyridine/QuinolinePyridyl-urea
Primary Target(s) To be determined (Hypothesized: c-Met)c-Met, ALK, ROS1VEGFR, PDGFR, RAF kinases
Mechanism ATP-competitive kinase inhibitionATP-competitive kinase inhibitionATP-competitive kinase inhibition
IC50 (c-Met) To be determined~4 nMNot a primary target
Cellular Potency To be determinedVaries by cell line (nM range)Varies by cell line (µM range)
Alternative 1: Crizotinib - A Quinoline-based Kinase Inhibitor

Crizotinib is an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations in the ALK or ROS1 genes. It is also a potent inhibitor of the c-Met kinase. The validation of its mechanism of action involved similar steps to those outlined above, including kinase screening, cellular assays showing inhibition of c-Met and ALK phosphorylation, and ultimately, clinical trials demonstrating efficacy in patient populations with the corresponding genetic markers.

Alternative 2: Sorafenib - A Non-Quinoline Multi-Kinase Inhibitor

Sorafenib is a multi-kinase inhibitor used in the treatment of several cancers, including renal cell carcinoma and hepatocellular carcinoma. Its mechanism involves the inhibition of several kinases involved in tumor progression and angiogenesis, such as VEGFR and PDGFR, as well as the RAF/MEK/ERK pathway. The validation of its broad-spectrum activity required extensive kinase profiling and cellular assays across multiple signaling pathways.

Part 4: Signaling Pathway Visualization

Assuming our hypothesis that this compound inhibits the c-Met signaling pathway is correct, the following diagram illustrates the potential point of intervention.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->cMet Inhibits

Caption: Hypothesized inhibition of the c-Met signaling pathway by this compound.

Conclusion

The validation of the mechanism of action for a novel compound like this compound is a systematic process that builds upon a strong, rational hypothesis. By leveraging the known pharmacology of the quinoline scaffold, we can design a series of experiments to elucidate its cellular effects and identify its molecular targets. Comparing its performance with established drugs like Crizotinib and Sorafenib will be crucial in determining its potential as a new therapeutic agent. This guide provides a robust framework for researchers to undertake such an investigation, ensuring scientific rigor and a clear path toward understanding the full pharmacological potential of this promising compound.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolinoals in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated quinolinols, a privileged heterocyclic motif in drug discovery. By examining the profound influence of fluorination on physicochemical properties, biological activity, and metabolic stability, we aim to provide a comprehensive resource for researchers seeking to leverage the unique properties of fluorine to design next-generation therapeutics.

The Rationale for Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into a quinolinol scaffold is not merely an arbitrary substitution; it is a deliberate strategy to modulate key molecular properties that are critical for therapeutic efficacy. The high electronegativity and small van der Waals radius of fluorine allow it to impart significant changes to a molecule's electronic and conformational landscape without a substantial increase in steric bulk.[1]

These subtle yet powerful modifications can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This often translates to a longer in vivo half-life and improved bioavailability.[2][3]

  • Altered Lipophilicity: The effect of fluorine on lipophilicity (logP) is position-dependent. A single fluorine atom can either increase or decrease lipophilicity, while polyfluorination often leads to a decrease. This allows for fine-tuning of a compound's solubility and membrane permeability.[3]

  • Modulated Basicity (pKa): The potent electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This can impact solubility, cell permeability, and target engagement.[3]

  • Enhanced Target Binding: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, leading to increased binding affinity and potency.

Physicochemical Properties: A Head-to-Head Comparison

PropertyNon-Fluorinated QuinolinoalFluorinated QuinolinoalRationale for Change
Molecular Weight XX + 18Addition of a fluorine atom.
LogP (Lipophilicity) VariableCan increase or decreasePosition-dependent electronic effects.[3]
pKa (Basicity) ~8.5< 8.5The electron-withdrawing fluorine atom reduces the basicity of the quinoline nitrogen.[3]
Aqueous Solubility Dependent on LogP and pKaGenerally can be improvedModulation of lipophilicity and pKa can enhance solubility at physiological pH.
Metabolic Stability (t½ in HLM) LowerHigherThe strong C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes.[2][3]

HLM: Human Liver Microsomes

Synthesis of Quinolinoal Scaffolds: Foundational Methodologies

The quinolinol core can be synthesized through several established methods. The choice of synthetic route often depends on the desired substitution pattern.

Synthesis of Non-Fluorinated Quinolinoals

8-Hydroxyquinoline: A common method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol.[1][3]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline

  • In a fume hood, cautiously add 25 g of glycerol to a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Slowly and with stirring, add 20 g of concentrated sulfuric acid to the glycerol.

  • Add 15 g of 2-aminophenol hydrochloride and 7 g of 2-nitrophenol to the mixture.

  • Heat the mixture gently to initiate the reaction. The reaction is exothermic and should be controlled by cooling if necessary.

  • Once the initial vigorous reaction subsides, heat the mixture to boiling for 3-4 hours.[1]

  • Cool the reaction mixture and dilute it with water.

  • Make the solution alkaline with a sodium hydroxide solution.

  • Steam distill the mixture to isolate the 8-hydroxyquinoline.

  • The product can be further purified by recrystallization.

4-Hydroxyquinoline: The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline (Gould-Jacobs Reaction)

  • In a round-bottom flask, mix equimolar amounts of aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step.

  • For the cyclization step, heat the resulting intermediate in a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

  • The cyclization is typically rapid at this temperature.

  • Cool the reaction mixture and add petroleum ether or hexane to precipitate the 4-hydroxy-3-carbethoxyquinoline.

  • The ester can then be hydrolyzed and decarboxylated by heating with aqueous sodium hydroxide to yield 4-hydroxyquinoline.[4]

Synthesis of Fluorinated Quinolinoals

The synthesis of fluorinated quinolinols generally involves utilizing a fluorinated starting material, such as a fluoroaniline.

Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[5]

  • Heat the mixture at 150 °C with stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Place the flask in an ice bath and adjust the pH to 7-8 with a 10% aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[5]

Comparative Biological Activities: The Impact of Fluorination

The introduction of fluorine can significantly enhance the biological activity of quinolinols across various therapeutic areas.

Anticancer Activity

Quinolinoal derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[6] Fluorination has been shown to be a valuable strategy for improving the anticancer potency of these compounds. For instance, in a study on 7-azaindenoisoquinolines, the replacement of a potentially genotoxic nitro group with a fluorine atom resulted in compounds with potent topoisomerase I inhibitory activity and cytotoxicity in human cancer cell cultures, along with reduced lethality in animal models.[7]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant number of quinolinol-based anticancer agents exert their effects by inhibiting the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Fluorinated Quinolinoal Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated quinolinols.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test quinolinol (both fluorinated and non-fluorinated) and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Antifungal Activity

Quinolinoal derivatives have also demonstrated significant antifungal activity. A study on novel fluorinated quinoline analogs showed that several compounds exhibited good activity (>80%) against S. sclerotiorum at a concentration of 50 μg/mL.[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27-A3 guidelines for yeasts.[12]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinolinol derivative in a suitable solvent like DMSO.

    • Media: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

    • Microorganism: Use a fresh culture of the test fungus (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a suspension of the yeast and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of the test compound to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpreting Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control well.

Experimental Workflows: A Visual Guide

A systematic approach is crucial for the comparative evaluation of fluorinated and non-fluorinated quinolinols.

experimental_workflow Start Design & Synthesis of Fluorinated & Non-Fluorinated Quinolinoal Analogs Physicochem Physicochemical Characterization (LogP, pKa, Solubility) Start->Physicochem Metabolic In Vitro Metabolic Stability Assay (HLM) Start->Metabolic Biological Biological Activity Screening (Anticancer, Antifungal) Physicochem->Biological Metabolic->Biological Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Biological->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A streamlined workflow for the comparative evaluation of quinolinols.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into the quinolinol scaffold offers a powerful and versatile tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. As demonstrated, fluorination can enhance metabolic stability, modulate lipophilicity and basicity, and improve biological potency. However, the effects of fluorination are highly dependent on the position of substitution, necessitating a systematic and rational approach to analog design and evaluation. The experimental protocols and comparative insights provided in this guide offer a framework for researchers to harness the "fluorine advantage" in the development of novel and improved quinolinol-based therapeutics.

References

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation for Novel Quinolone Antimalarials: A Case Study of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with foundational drugs like chloroquine and mefloquine saving millions of lives.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel, effective, and resilient quinoline derivatives.[3][4] This guide presents a comprehensive methodological framework for evaluating the therapeutic potential of new chemical entities, using the novel compound 8-(Trifluoromethoxy)quinolin-4-ol as a representative case study. We will detail the critical pathway from initial in vitro potency determination to in vivo efficacy validation in established animal models, culminating in an analysis of the in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of antimalarial candidates, providing both theoretical rationale and actionable experimental protocols.

Part I: In Vitro Efficacy Assessment: Quantifying Direct Anti-parasitic Activity

The primary objective of in vitro assessment is to determine the direct, intrinsic activity of a compound against the parasite, isolated from host-related metabolic and pharmacokinetic influences.[5] This provides a baseline measure of potency and is the first critical gate in the screening cascade.

Guiding Principle: Mechanism of Action

Quinoline-based antimalarials historically function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[3] This leads to a buildup of toxic free heme, which induces oxidative stress and parasite death. While this remains a primary putative mechanism for novel quinolines, alternative targets such as the Plasmodium falciparum 80S ribosome cannot be excluded and should be considered in secondary mechanistic studies.[2]

Experimental Protocol: In Vitro Anti-plasmodial Susceptibility Assay

This protocol outlines a standardized, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a test compound against asexual, intra-erythrocytic stages of P. falciparum. The use of both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1) strain is crucial for early assessment of the compound's potential to overcome existing resistance mechanisms.[6]

Methodology:

  • Parasite Culture: Aseptically maintain continuous cultures of P. falciparum strains (e.g., 3D7, K1) in human O+ erythrocytes at 3-5% hematocrit using RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum.[6] Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial 2-fold dilution series in culture medium in a 96-well microtiter plate. Include chloroquine and mefloquine as positive controls and a drug-free well (containing an equivalent percentage of DMSO) as a negative control.

  • Assay Initiation: Synchronize parasite cultures to the ring stage. Dilute the parasitized red blood cells to 1% parasitemia and 2.5% hematocrit. Add 200 µL of this suspension to each well of the pre-dosed 96-well plate.

  • Incubation: Incubate the plate for 48 hours under the standard culture conditions to allow for one full cycle of parasite maturation.

  • Quantification of Parasite Growth (SYBR Green I-based Assay):

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

    • After 48 hours, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Convert fluorescence readings to percentage of parasite survival relative to the drug-free control wells. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Workflow for In Vitro Anti-plasmodial Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound A1 Add Parasite Culture to Dosed 96-well Plate P1->A1 P2 Synchronize & Dilute P. falciparum Culture P2->A1 A2 Incubate for 48h at 37°C A1->A2 D1 Add SYBR Green I Lysis Buffer A2->D1 D2 Measure Fluorescence D1->D2 D3 Calculate IC50 Values D2->D3 cluster_day0 Day 0 cluster_days123 Days 1-3 cluster_day4 Day 4 D0_1 Infect Mice with 1x10⁷ P. berghei D0_2 Administer First Dose of Compound D0_1->D0_2 D123 Administer Daily Doses D0_2->D123 D4_1 Collect Tail Vein Blood D123->D4_1 D4_2 Prepare & Stain Giemsa Smears D4_1->D4_2 D4_3 Determine Parasitemia via Microscopy D4_2->D4_3 D4_4 Calculate % Suppression and ED50/ED90 D4_3->D4_4 cluster_vitro cluster_pk Pharmacokinetics (ADME) center_node In Vivo Efficacy (ED50) Vitro IC50 Vitro->center_node Intrinsic Activity Abs Absorption/ Bioavailability Abs->center_node Dist Distribution Dist->center_node Met Metabolism Met->center_node Exc Excretion Exc->center_node Tox Host Toxicity Tox->center_node Limits Dose

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth technical framework for characterizing the cross-reactivity profile of 8-(Trifluoromethoxy)quinolin-4-ol , a member of the quinoline class of compounds. While specific experimental data for this molecule is not yet widely published, its structural alerts, derived from the vast body of research on quinoline and quinolin-4-one derivatives, necessitate a rigorous and proactive approach to selectivity profiling.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects[1][2][3][4]. This very versatility, however, hints at the potential for promiscuous binding to multiple biological targets. Derivatives have been shown to interact with a diverse range of proteins, from protein kinases to G-protein coupled receptors (GPCRs)[4][5]. Therefore, a thorough investigation into the cross-reactivity of any new quinoline derivative, such as this compound, is not merely a regulatory requirement but a fundamental step in understanding its pharmacological profile and predicting potential off-target toxicities.

This guide will provide a comparative framework, detailing the experimental methodologies and data interpretation strategies necessary to build a comprehensive selectivity profile for this compound. We will explore key assay platforms, from broad kinase panels to specific receptor binding assays and cellular target engagement studies, offering field-proven insights into experimental design and execution.

I. The Quinoline Scaffold: A Double-Edged Sword of Promiscuity and Potency

The quinoline ring system's ability to engage with a multitude of biological targets stems from its unique physicochemical properties. The nitrogen-containing heterocyclic structure can participate in a variety of non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are fundamental to ligand-receptor recognition.

The addition of a trifluoromethoxy group at the 8-position of the quinoline core in our topic compound introduces a highly lipophilic and electron-withdrawing moiety. This can significantly influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its binding affinity for various proteins. While potentially enhancing potency for its intended target, these modifications can also inadvertently promote binding to off-targets.

Given the extensive history of quinoline derivatives as kinase inhibitors, a primary area of concern for cross-reactivity is the human kinome[6][7]. The high degree of structural similarity within the ATP-binding pocket of many kinases makes them susceptible to inhibition by structurally related small molecules[6].

II. A Tiered Approach to Cross-Reactivity Profiling

A cost-effective and scientifically rigorous strategy for assessing the selectivity of this compound involves a tiered approach. This begins with broad, high-throughput screening against large panels of potential off-targets, followed by more focused, in-depth studies on any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular Target Engagement Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identified Hits GPCR Panel GPCR Panel GPCR Panel->IC50 Determination Ion Channel Panel Ion Channel Panel Ion Channel Panel->IC50 Determination Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Confirmed Hits CETSA CETSA Orthogonal Assays->CETSA Cellular Confirmation Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening

Caption: A tiered workflow for cross-reactivity profiling.

III. Experimental Protocols for Comprehensive Selectivity Assessment

A. Kinase Inhibitor Profiling

Given the prevalence of quinoline-based kinase inhibitors, assessing the activity of this compound against a broad panel of kinases is a critical first step[8][9].

Objective: To identify potential off-target kinase interactions and quantify the selectivity of the compound.

Methodology: In Vitro Radiometric Kinase Assay

This is a widely used and robust method for measuring kinase activity[10].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide or protein, and the assay buffer.

  • Compound Incubation: Add the serially diluted this compound or vehicle control (DMSO) to the reaction wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency[7].

  • Reaction Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Scintillation Counting: After washing and drying the filter mat, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

The results should be summarized in a table, highlighting the IC50 values for all tested kinases. A selectivity score, such as the S-score, can be calculated to provide a quantitative measure of selectivity.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Quinoline Compound

Kinase TargetIC50 (nM)
Target Kinase X10
Off-Target Kinase A500
Off-Target Kinase B>10,000
Off-Target Kinase C850
......
B. Receptor Binding Assays

To investigate potential interactions with other major drug target classes, such as GPCRs, a comprehensive receptor binding screen is essential[11][12][13][14].

Objective: To identify off-target binding to a panel of receptors, ion channels, and transporters.

Methodology: Competitive Radioligand Binding Assay

This classic and reliable method measures the ability of a test compound to displace a known radiolabeled ligand from its receptor[11].

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations expressing the receptor of interest or prepare them in-house from cell lines or tissues.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions.

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and the assay buffer.

  • Competitive Binding: Add the serially diluted this compound or vehicle control. For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation:

The results are typically presented as percent inhibition at a single high concentration (e.g., 10 µM) for initial screening. For any significant hits (e.g., >50% inhibition), a full dose-response curve should be generated to determine the Ki.

Table 2: Illustrative Receptor Binding Profile for a Hypothetical Quinoline Compound

Receptor Target% Inhibition @ 10 µMKi (nM)
Adrenergic α185%750
Dopamine D212%>10,000
Serotonin 5-HT2A65%1,200
Muscarinic M15%>10,000
.........
C. Cellular Thermal Shift Assay (CETSA)

To confirm that the interactions observed in biochemical and binding assays translate to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool[15][16][17][18][19].

Objective: To directly measure the binding of this compound to its potential targets in intact cells or cell lysates.

Methodology: Western Blot-Based CETSA

This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation[17].

G Intact Cells Intact Cells Treat with Compound or Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound or Vehicle Heat to a Range of Temperatures Heat to a Range of Temperatures Treat with Compound or Vehicle->Heat to a Range of Temperatures Cell Lysis Cell Lysis Heat to a Range of Temperatures->Cell Lysis Separate Soluble and Precipitated Proteins Separate Soluble and Precipitated Proteins Cell Lysis->Separate Soluble and Precipitated Proteins Western Blot for Target Protein Western Blot for Target Protein Separate Soluble and Precipitated Proteins->Western Blot for Target Protein Quantify Soluble Protein Quantify Soluble Protein Western Blot for Target Protein->Quantify Soluble Protein Generate Melt Curve Generate Melt Curve Quantify Soluble Protein->Generate Melt Curve

Caption: Workflow for a Western Blot-based CETSA experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line expressing the target protein(s) of interest. Treat the cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins and cellular debris.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of soluble protein from each temperature point by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The results are presented as melting curves, comparing the vehicle-treated and compound-treated samples. The magnitude of the thermal shift (ΔTm) provides a qualitative measure of target engagement. Isothermal dose-response experiments can also be performed to determine the cellular EC50 for target binding.

IV. Comparative Analysis and Future Directions

The data generated from these cross-reactivity studies will allow for a direct comparison of this compound with other relevant compounds, such as clinically approved drugs with a similar scaffold or other investigational agents. A compound with a clean off-target profile is highly desirable, but in many cases, some level of polypharmacology is observed[7]. The key is to understand the therapeutic window and whether the off-target activities are likely to contribute to efficacy or toxicity.

Should significant off-target interactions be identified, further studies, including cell-based functional assays and in vivo toxicology studies, will be necessary to fully understand the implications of these findings.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust and comprehensive cross-reactivity profile for this compound, enabling a more informed and data-driven progression of this compound through the drug discovery and development pipeline.

V. References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.

  • BenchChem. (2025). Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinolines. Retrieved from BenchChem website.

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502.

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337-1353.

  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898-7914.

  • van der Wouden, P. A., van de Lavoir, M. C., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856-878.

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Robers, M. B., Horton, R. A., Bercher, M. R., Vogel, K. W., & Vasta, J. D. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3144-3156.

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net website.

  • Nowakowska, Z., & Chodurek, E. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7175.

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from the EMD Millipore website.

  • Klymchenko, A. S., Ciuciu, A. I., Shvadchak, V. V., Yushchenko, D. A., & Demchenko, A. P. (2013). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of fluorescence, 23(6), 1147-1156.

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Azab, A. S. (2017). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 33(5), 2118-2139.

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.

  • Karageorgis, G., Tsiotra, P., & Le-Gac, S. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6548.

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from Creative Bioarray website.

  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from PubChem.

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from Taylor & Francis website.

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from Wikipedia.

  • Kumar, V., Sharma, S., & Dua, P. (2012). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2309-2319.

  • BOC Sciences. (n.d.). Nuclear Receptor Screening and Profiling Services. Retrieved from BOC Sciences website.

  • Tigreros, A., & Guisán-Ceinos, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.

  • Kumar, I., Sharma, R., & Sharma, U. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6823-6831.

  • Santa Cruz Biotechnology. (n.d.). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from Santa Cruz Biotechnology website.

  • Al-Hiari, Y. M., Qandil, A. M., Al-Zoubi, R. M., Alzweiri, M. H., Darwish, R. M., Shattat, G. F., & Al-Qirim, T. M. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 20(9), 1500-1506.

  • Fankam, A. G., Kuete, V., Voukeng, I. K., Tankeo, S. B., & Kuiate, J. R. (2015). Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action. BioMed research international, 2015, 231264.

  • Chem-Impex. (n.d.). 4-Amino-8-(trifluoromethyl)quinoline. Retrieved from Chem-Impex website.

  • Kumar, V., Sharma, S., & Dua, P. (2012). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 33(11), 3605-3608.

  • Khan, A. U., Khan, A. U., & Khan, S. N. (2019). Chemical composition, FTIR Studies and Antibacterial Activity of Passiflora edulis f. edulis (Fruit). Journal of Pure and Applied Microbiology, 13(4), 2115-2122.

  • Budimir, A., Djisalov, M., & Lazarević, M. (2025). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Antibiotics, 14(1), 1.

References

A Comparative Benchmarking Guide: Evaluating 8-(Trifluoromethoxy)quinolin-4-ol Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 8-(Trifluoromethoxy)quinolin-4-ol. As a member of the quinoline family—a privileged scaffold in medicinal chemistry—this molecule holds potential across diverse therapeutic areas, including oncology and inflammatory diseases.[1][2][3] Given the absence of specific public data on this compound, this document serves as a detailed template. It outlines a comparative analysis against well-established standard compounds, enabling researchers and drug development professionals to adapt this guide for their internal evaluation by substituting the provided illustrative data with their own experimental results.

The quinoline nucleus is a cornerstone in the development of numerous pharmaceuticals, demonstrating a wide array of pharmacological activities such as kinase inhibition and anti-inflammatory effects.[2][4][5] Therefore, this guide will focus on benchmarking this compound within two primary contexts: as a potential protein kinase inhibitor and as a novel anti-inflammatory agent.

Part 1: Benchmarking as a Potential Protein Kinase Inhibitor

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of novel kinase inhibitors is a key focus of modern drug discovery.[7] To ascertain the potential of this compound in this domain, a rigorous comparison against a standard kinase inhibitor is essential.

Standard Compound for Comparison: Gefitinib

Gefitinib is a well-characterized, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It serves as an excellent benchmark for novel compounds targeting this class of enzymes.

Comparative Analysis of Kinase Inhibitory Activity

The primary goal is to determine the potency and selectivity of this compound. This involves in vitro assays to measure its inhibitory effect on specific kinases.

Table 1: Illustrative In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)
This compound EGFRUser-generated data
VEGFR2User-generated data
ABL1User-generated data
Gefitinib (Reference)EGFR~5
VEGFR2>10,000
ABL1>10,000

Note: IC₅₀ values for Gefitinib are representative and may vary depending on assay conditions.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.[8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound and Gefitinib A1 Add test compounds to reaction wells P1->A1 P2 Prepare kinase reaction buffer with purified kinase (e.g., EGFR), peptide substrate, and ATP A2 Initiate reaction by adding kinase/substrate/ATP mix P2->A2 A1->A2 A3 Incubate at 30°C for a defined period (e.g., 60 min) A2->A3 A4 Terminate reaction and quantify substrate phosphorylation (e.g., using luminescence or fluorescence) A3->A4 D1 Plot percentage of inhibition against log concentration of the compound A4->D1 D2 Calculate IC₅₀ values using non-linear regression D1->D2

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase IC₅₀ Determination
  • Compound Preparation : Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup : In a 96-well plate, add the diluted compounds. Prepare a master mix containing the kinase reaction buffer, the purified recombinant human kinase (e.g., EGFR), and its specific peptide substrate.

  • Reaction Initiation : Add ATP to the master mix to initiate the enzymatic reaction and immediately dispense into the wells containing the test compounds.

  • Incubation : Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.

  • Detection : Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Benchmarking as a Potential Anti-Inflammatory Agent

Inflammation is a biological response implicated in a wide range of diseases. Many quinoline derivatives have demonstrated anti-inflammatory properties.[1][5] Benchmarking this compound against standard nonsteroidal anti-inflammatory drugs (NSAIDs) can elucidate its potential in this area.

Standard Compounds for Comparison: Ibuprofen and Celecoxib
  • Ibuprofen : A widely used non-selective cyclooxygenase (COX) inhibitor.[9][10]

  • Celecoxib : A selective COX-2 inhibitor, representing a more targeted anti-inflammatory approach.[9]

Comparative Analysis of Anti-Inflammatory Activity

A standard in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells). LPS stimulation induces the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 2: Illustrative In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (Nitric Oxide Production) (µM)IC₅₀ (TNF-α Inhibition) (µM)IC₅₀ (IL-6 Inhibition) (µM)
This compound User-generated dataUser-generated dataUser-generated data
Ibuprofen (Reference)~15~20~25
Celecoxib (Reference)~10~12~10

Note: Illustrative data is based on known mechanisms of action and is for comparative purposes.[11]

Experimental Workflow: Macrophage-Based Anti-Inflammatory Assay

G cluster_cell_culture Cell Culture & Treatment cluster_quantification Quantification of Inflammatory Mediators cluster_analysis Data Analysis C1 Seed RAW 264.7 cells in 96-well plates C2 Pre-treat cells with serial dilutions of test compounds for 1 hour C1->C2 C3 Stimulate cells with LPS (1 µg/mL) C2->C3 C4 Incubate for 24 hours C3->C4 Q1 Collect cell culture supernatant C4->Q1 Q2 Measure Nitric Oxide (NO) using Griess reagent Q1->Q2 Q3 Measure TNF-α and IL-6 levels using ELISA kits Q1->Q3 D1 Calculate percentage of inhibition for each mediator Q2->D1 Q3->D1 D2 Determine IC₅₀ values for each compound D1->D2

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound, Ibuprofen, or Celecoxib. Incubate for 1 hour.

  • LPS Stimulation : Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells without LPS as a negative control.

  • Incubation : Incubate the plates for 24 hours.

  • Quantification :

    • Nitric Oxide (NO) : Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Read the absorbance at 540 nm and calculate the NO concentration from a sodium nitrite standard curve.[11][12]

    • TNF-α and IL-6 : Quantify the levels of these cytokines in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[11][12]

  • Data Analysis : For each compound, calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the compound.

Part 3: Potential Antibacterial Activity Screening

Several quinoline derivatives are known for their antibacterial properties.[2][4] A preliminary screening of this compound for antibacterial activity would be a valuable addition to its characterization.

Standard Compounds for Comparison: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic and an appropriate positive control.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation : Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

  • Assay Setup : In a 96-well microtiter plate, perform serial dilutions of this compound and Ciprofloxacin in a suitable broth medium.

  • Inoculation : Add the bacterial suspension to each well.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Illustrative Antibacterial Activity Profile

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound User-generated dataUser-generated data
Ciprofloxacin (Reference)0.25 - 1.00.008 - 0.06

Conclusion

This guide provides a structured and scientifically grounded approach to the initial benchmarking of this compound. By systematically comparing its performance against established standards like Gefitinib, Ibuprofen, Celecoxib, and Ciprofloxacin, researchers can gain crucial insights into its potency, selectivity, and potential therapeutic applications. The provided protocols are robust, validated, and designed to generate the high-quality, comparative data necessary for informed decision-making in the drug discovery and development process. The true potential of this compound will be revealed through the careful execution of these, and subsequent, experimental evaluations.

References

Evaluating the Selectivity of 8-(Trifluoromethoxy)quinolin-4-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including a significant number of kinase inhibitors approved for clinical use.[1][2] This guide focuses on a novel quinoline derivative, 8-(trifluoromethoxy)quinolin-4-ol, providing a comprehensive framework for evaluating its selectivity as a potential kinase inhibitor. While the specific primary target of this compound is yet to be fully elucidated, its structural features suggest a high probability of interaction with the ATP-binding site of protein kinases.

For the purpose of this illustrative guide, we will posit that initial screening has identified Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), a receptor tyrosine kinase implicated in various cancers and fibrotic diseases, as a putative primary target for this compound. This guide will therefore compare the selectivity of this compound for PDGFRβ against a panel of other kinases, using established, potent, and selective PDGFR inhibitors as a benchmark.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge in the development of selective inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a rigorous evaluation of a compound's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its potential as a therapeutic agent.

Methodologies for Comprehensive Selectivity Profiling

To ascertain the selectivity of this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended. This ensures a thorough understanding of the compound's interaction with its intended target and potential off-targets in both a purified and a more physiologically relevant environment.

In Vitro Kinome Scanning: A Global View of Kinase Interactions

Kinome scanning platforms, such as KINOMEscan™, offer a broad, unbiased assessment of a compound's binding affinity against a large panel of kinases.[3] This technology provides a global perspective on the selectivity of this compound.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR.

  • Preparation of Test Compound: this compound is solubilized in DMSO to create a stock solution, from which a series of dilutions are prepared.

  • Assay Execution:

    • A panel of over 450 human kinases, each tagged with a unique DNA barcode, is utilized.

    • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM) for initial screening.

    • For hits identified in the primary screen, a dose-response analysis is performed to determine the dissociation constant (Kd).

  • Data Analysis: The amount of kinase bound to the immobilized ligand is measured. A reduction in this amount in the presence of the test compound indicates binding. The results are typically expressed as a percentage of control or as a Kd value.

Causality Behind Experimental Choices:

  • ATP-Independent Measurement: This method directly measures the binding affinity (Kd) rather than IC50, which can be influenced by the ATP concentration in the assay. This provides a more direct measure of the compound's intrinsic affinity for the kinase.

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases is crucial for identifying off-targets that might not be predicted based on sequence homology alone.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method that allows for the assessment of target engagement in a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • A cell line endogenously expressing the target kinase (e.g., a PDGFRβ-expressing cell line) is cultured to approximately 80% confluency.

    • Cells are treated with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • The treated cells are subjected to a temperature gradient for a short duration (e.g., 3 minutes). The temperature range is optimized to encompass the melting point of the target protein.

  • Cell Lysis and Protein Quantification:

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Causality Behind Experimental Choices:

  • Intact Cell System: CETSA provides evidence of target engagement within the complex milieu of a living cell, accounting for factors such as cell permeability and intracellular concentrations of the compound.

  • Label-Free Detection: The method does not require any modification of the compound or the target protein, thus preserving their native conformations and interactions.

Comparative Selectivity Profile of this compound

To illustrate the evaluation process, the following table presents hypothetical data for this compound in comparison to a known selective PDGFRβ inhibitor, Sunitinib.

Kinase TargetThis compound (Kd, nM)Sunitinib (Kd, nM)
PDGFRβ (Putative Target) 25 10
VEGFR215015
c-Kit20020
FLT350030
SRC>1000250
ABL1>1000300

This data is simulated for illustrative purposes.

Visualizing Key Concepts

Diagram 1: Simplified PDGFRβ Signaling Pathway

PDGFR_Signaling cluster_membrane Cell Membrane PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds & Dimerizes PI3K PI3K PDGFRb->PI3K Activates RAS RAS PDGFRb->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation KINOMEscan_Workflow start Start compound This compound start->compound incubation Incubation compound->incubation kinase_panel Kinase Panel (>450 kinases) kinase_panel->incubation immobilized_ligand Immobilized Ligand immobilized_ligand->incubation separation Separation of Bound vs. Unbound Kinase incubation->separation quantification Quantification by qPCR separation->quantification data_analysis Data Analysis (% Inhibition or Kd) quantification->data_analysis end End data_analysis->end CETSA_Workflow start Start cell_culture Culture PDGFRβ- expressing cells start->cell_culture compound_treatment Treat cells with This compound cell_culture->compound_treatment heat_shock Apply Temperature Gradient compound_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separate Soluble & Insoluble Fractions lysis->centrifugation quantification Quantify Soluble PDGFRβ (e.g., Western Blot) centrifugation->quantification melting_curve Generate Melting Curve quantification->melting_curve end End melting_curve->end

References

A Comparative Guide to the Synthetic Routes of 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Trifluoromethoxy)quinolin-4-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The quinolin-4-ol core is a privileged structure found in numerous biologically active compounds, and the introduction of the trifluoromethoxy (-OCF₃) group at the 8-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of their methodologies, underlying mechanisms, and relative merits. The insights provided herein are intended to assist researchers in selecting the most suitable and efficient pathway for the synthesis of this valuable compound and its analogs.

Two principal retrosynthetic disconnections lead to the most common and practical synthetic strategies for the quinolin-4-ol ring system: the Gould-Jacobs reaction and the Conrad-Limpach cyclization. Both pathways commence from the readily available starting material, 2-(trifluoromethoxy)aniline.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route to this compound is primarily dictated by the choice of the three-carbon unit that will form the pyridine ring of the quinoline system. The two most established methods, the Gould-Jacobs and Conrad-Limpach reactions, offer distinct advantages and challenges in terms of starting materials, reaction conditions, and overall efficiency.

FeatureGould-Jacobs ReactionConrad-Limpach-type Cyclization
Key Reagents 2-(Trifluoromethoxy)aniline, Diethyl (ethoxymethylene)malonate (DEEM)2-(Trifluoromethoxy)aniline, Diethyl malonate, Triethyl orthoformate
Intermediate Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonateNot isolated in one-pot variations
Cyclization Conditions High temperature (thermal) or acid catalysisAcid catalysis (e.g., polyphosphoric acid)
Initial Product 8-(Trifluoromethoxy)-4-hydroxyquinoline-3-carboxylic acid ethyl esterThis compound
Post-Cyclization Steps Saponification and decarboxylation requiredDirect to final product
Reported Yields Generally moderate to good for the initial cyclizationPotentially higher for direct cyclization
Versatility Well-established for a wide range of anilinesCan be sensitive to aniline substituents

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, proceeding through a two-step sequence: the initial condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization.[1][2]

Reaction Pathway

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A 2-(Trifluoromethoxy)aniline C Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate A->C Heat (-EtOH) B Diethyl (ethoxymethylene)malonate (DEEM) D 8-(Trifluoromethoxy)-4-hydroxyquinoline- 3-carboxylic acid ethyl ester C->D High Temperature (e.g., Diphenyl ether) E This compound D->E 1. NaOH, EtOH/H₂O, Reflux 2. H₃O⁺, Heat

Figure 1: General workflow for the Gould-Jacobs synthesis of this compound.

Experimental Protocol: Gould-Jacobs Route

Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.

  • Cool the reaction mixture to room temperature. The crude product, diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification. If necessary, the product can be recrystallized from ethanol or a hexane/ethyl acetate mixture.

Step 2: Thermal Cyclization to Ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250°C.

  • Slowly add the crude diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to effect cyclization.[3]

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the crude ethyl 8-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration and wash with water.

  • To effect decarboxylation, heat the crude carboxylic acid in a high-boiling solvent like diphenyl ether or mineral oil at 230-250°C until gas evolution ceases.

  • Cool the mixture, dilute with hexane, and collect the precipitated this compound by filtration.

Causality and Experimental Choices
  • Step 1: The condensation reaction is a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.

  • Step 2: The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation of the aromatic ring. The choice of a high-boiling, inert solvent is crucial to maintain the required temperature and prevent degradation of the product.

  • Step 3 & 4: Saponification is a standard ester hydrolysis. The subsequent decarboxylation is a thermally driven process that is often facilitated in a high-boiling solvent.

Route 2: Conrad-Limpach-type Cyclization

The Conrad-Limpach synthesis and its variations provide a more direct route to 4-hydroxyquinolines by reacting an aniline with a β-ketoester or, in this case, with diethyl malonate and a formylating agent in a one-pot fashion.[4][5] A particularly effective variation for substrates like ours involves the use of a strong acid catalyst, such as polyphosphoric acid (PPA), to drive the cyclization.

Reaction Pathway

Conrad-Limpach-type Cyclization cluster_0 One-Pot Reaction A 2-(Trifluoromethoxy)aniline D This compound A->D Polyphosphoric Acid (PPA) Heat B Diethyl malonate C Triethyl orthoformate

References

8-(Trifluoromethoxy)quinolin-4-ol: A Comparative Guide to its Predicted Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of the Trifluoromethoxy Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Quinolin-4-ones, a subset of this family, have garnered significant attention for their therapeutic potential, exhibiting properties that range from antibacterial and anticancer to anticonvulsant and anti-inflammatory.[2][4][5] The biological effects of quinoline derivatives are intricately linked to the nature and position of their substituents. The introduction of a trifluoromethoxy (-OCF3) group at the 8-position of the quinolin-4-ol core is of particular interest. The trifluoromethoxy group is a powerful modulator of physicochemical properties, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] This guide will provide a comparative analysis of the predicted biological effects of 8-(Trifluoromethoxy)quinolin-4-ol, drawing upon the established activities of structurally related quinoline derivatives. We will explore its potential as an anticonvulsant and anticancer agent, supported by detailed experimental protocols and comparative data from the literature.

Predicted Biological Profile: An In-Depth Analysis

While direct experimental data for this compound is not yet prevalent in the public domain, a comprehensive review of analogous compounds allows for a well-grounded prediction of its biological activities.

Anticonvulsant Activity: A Potential Kv7 Channel Modulator

A significant body of research points to the anticonvulsant properties of 8-substituted quinoline derivatives.[7][8] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, with the Kv7 (KCNQ) potassium channel family being a key target.[9] Activation of Kv7.2/7.3 channels, which are predominantly expressed in neurons, leads to a hyperpolarizing M-current that suppresses neuronal hyperexcitability.[9]

Comparative Analysis:

Several 8-alkoxy quinoline derivatives have demonstrated potent anticonvulsant activity in preclinical models.[8] For instance, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline has shown a promising profile with a high protective index in the maximal electroshock seizure (MES) test.[8] The presence of an alkoxy group at the C8 position appears to be a critical determinant for this activity. The trifluoromethoxy group in this compound, with its strong electron-withdrawing nature and lipophilicity, could significantly influence its interaction with the Kv7 channel binding pocket, potentially leading to enhanced potency and a favorable pharmacokinetic profile.

Table 1: Comparative Anticonvulsant Activity of 8-Substituted Quinoline Derivatives

CompoundSubstitution at C8Anticonvulsant ModelED50 (mg/kg)Reference
8-(2'-piperazino-ethanoxy)quinoline2'-piperazino-ethanoxyMESNot specified[7]
8-(3'-piperazino)-2'-hydroxypropyloxyquinoline3'-piperazino-2'-hydroxypropyloxyMESNot specified[7]
8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinolineOctoxyMES8.80[8]
This compound Trifluoromethoxy Predicted To be determined N/A

Experimental Protocol: Evaluation of Anticonvulsant Activity

A standard workflow to assess the anticonvulsant potential of this compound would involve the following steps:

  • Maximal Electroshock (MES) Seizure Test: This is a primary screening model to identify compounds that prevent seizure spread.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.

  • Rotarod Test: This test assesses potential neurotoxicity and motor impairment.

  • In Vitro Electrophysiology: Patch-clamp analysis on cells expressing Kv7.2/7.3 channels to determine the direct modulatory effects of the compound.

Workflow for Anticonvulsant Activity Screening

G cluster_0 In Vivo Screening cluster_1 Mechanism of Action A Compound Administration (i.p.) to Mice B Maximal Electroshock (MES) Test A->B Dose-response C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C Dose-response D Rotarod Test (Neurotoxicity) A->D Dose-response F Whole-cell Patch Clamp Electrophysiology B->F Active compounds C->F Active compounds E HEK293 cells expressing Kv7.2/7.3 channels E->F Compound Application G Analysis of Current-Voltage Relationship F->G

Caption: Workflow for evaluating the anticonvulsant potential of a test compound.

Anticancer Activity: Targeting Proliferative Pathways

The quinolin-4-one scaffold is also a well-established pharmacophore in the design of anticancer agents.[4][5] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of topoisomerase II, disruption of tubulin polymerization, and modulation of protein kinases involved in cancer cell proliferation, such as EGFR and VEGFR.[4][10]

Comparative Analysis:

Structure-activity relationship studies of quinolin-4-ones have revealed that substituents at the C8 position can significantly impact their anticancer properties. For instance, the presence of a methoxy group at the C8 position has been shown to improve antitumor activity.[4] The trifluoromethoxy group, with its unique electronic and steric properties, could potentially enhance the binding of this compound to its molecular target, leading to potent antiproliferative effects.

Table 2: Comparative Anticancer Activity of Quinoline Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of Action (if known)Reference
CiprofloxacinVarious cancer cell linesVariesInduction of apoptosis[4]
LomefloxacinCOLO829 melanoma cellsHigh cytotoxic activityNot specified[4]
2-Phenylquinolin-4-oneTumor cellsPotent inhibitorInhibition of tubulin polymerization[4]
This compound To be determined To be determined Predicted N/A

Experimental Protocol: Evaluation of Anticancer Activity

A comprehensive assessment of the anticancer potential of this compound would include:

  • In Vitro Cytotoxicity Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) using assays like MTT or SRB to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies:

    • Topoisomerase II Inhibition Assay: To determine if the compound interferes with DNA replication.

    • Tubulin Polymerization Assay: To assess its impact on microtubule dynamics.

    • Kinase Inhibition Assays: To evaluate its effect on key signaling kinases like EGFR, VEGFR, or PI3K.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Using methods like Annexin V staining to determine if the compound induces programmed cell death.

Signaling Pathway: Potential Kinase Inhibition

G cluster_0 Cell Membrane Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Quinolin_4_ol This compound Quinolin_4_ol->Receptor_Tyrosine_Kinase Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Other Potential Biological Activities

The versatile quinoline scaffold suggests that this compound could possess a broader range of biological activities, including:

  • Antimalarial and Antiparasitic Effects: Quinoline derivatives have a long history as antimalarial agents.[1][11] Recent studies have also explored their potential against other parasites like Trypanosoma cruzi and Leishmania mexicana.[12]

  • Antibacterial Activity: Quinolones are a major class of synthetic antibacterial agents.[4][5] The trifluoromethoxy group could influence the compound's spectrum of activity and potency against various bacterial strains.

  • Anti-inflammatory Properties: Some quinoline derivatives have demonstrated anti-inflammatory effects.[1] This could be explored through assays measuring the inhibition of pro-inflammatory mediators.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on a comparative analysis of structurally related compounds, it is predicted to exhibit potent anticonvulsant and anticancer properties, likely through the modulation of ion channels and key signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted effects. Further research, including chemical synthesis and rigorous biological testing, is warranted to fully elucidate the therapeutic potential of this intriguing quinoline derivative. The unique physicochemical contributions of the trifluoromethoxy group may unlock novel pharmacological profiles, making this compound a compelling candidate for future drug discovery and development efforts.

References

A Meta-Analysis of Quinolin-4-ol Compounds: A Comparative Guide to Anticancer, Antimicrobial, and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolin-4-ol and its isomer, quinolin-4-one, represent a core heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] These compounds are not only found in various natural products but are also readily accessible through diverse synthetic routes, making them attractive candidates for drug discovery and development.[2][3] This guide provides a meta-analysis of published studies on quinolin-4-ol derivatives, offering a comparative overview of their performance as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the experimental data, explore the underlying mechanisms of action, and elucidate key structure-activity relationships (SAR) to provide actionable insights for researchers and drug development professionals.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinolin-4-ol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanism of action is often multifaceted, targeting various hallmarks of cancer.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of quinolin-4-ol compounds are not limited to inducing cell death but also involve the disruption of key cellular processes that drive cancer progression. A primary mechanism involves the inhibition of topoisomerase II , an enzyme crucial for DNA replication and repair. By intercalating with DNA, these compounds interfere with the replication process, leading to cell cycle arrest and apoptosis.[4] Furthermore, some derivatives act as potent inhibitors of tubulin polymerization , disrupting the formation of the mitotic spindle and halting cell division.

Several quinolin-4-ol analogs also target critical signaling pathways. For instance, they have been shown to inhibit protein kinases and phosphoinositide 3-kinases (PI3K), which are often dysregulated in cancer.[1] This inhibition can trigger apoptosis and arrest the cell cycle in the S and G2/M phases.

dot

Quinolin4ol Quinolin-4-ol Derivative TopoisomeraseII Topoisomerase II Inhibition Quinolin4ol->TopoisomeraseII Tubulin Tubulin Polymerization Inhibition Quinolin4ol->Tubulin Kinase Kinase (e.g., PI3K) Inhibition Quinolin4ol->Kinase DNA_Damage DNA Damage & Replication Stress TopoisomeraseII->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Signal_Block Signal Transduction Blockade Kinase->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis CellCycleArrest Cell Cycle Arrest Signal_Block->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Anticancer Mechanisms of Quinolin-4-ol Derivatives.

Comparative Efficacy: A Look at the Numbers

The in vitro anticancer activity of quinolin-4-ol derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative quinolin-4-ol derivatives against various cancer cell lines, as reported in the literature.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Key Structural Features
Compound 55 [4]HL-60 (Leukemia)19.88 ± 3.354-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline
Compound 55 [4]U937 (Leukemia)43.95 ± 3.534-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline
HTI 21 [5]VariousHigh Cytotoxicity4-substituted quinoline
HTI 22 [5]VariousHigh Cytotoxicity4-substituted quinoline
Quinoline 13 [6]HeLa (Cervical)8.3C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline
Quinoline 12 [6]PC3 (Prostate)31.37C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline
4-aminoquinoline derivative [7]MDA-MB 468 (Breast)PotentN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinolin-4-ol derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1]

  • Position 2 and 4: Substitution at these positions is crucial for activity. The presence of aryl or heteroaryl groups at the 2-position often enhances cytotoxicity.[4]

  • Position 6 and 8: Halogen substitutions, such as fluorine or chlorine, at these positions can significantly increase anticancer activity.[4]

  • Position 4 Substituents: The introduction of aminopyrimidine and 2-methylimidazo[1,2-a]pyridine moieties at the 4-position has been shown to confer potent cytotoxic effects.[4]

II. Antimicrobial Activity: Combating Bacterial Resistance

Quinolin-4-one derivatives, particularly the fluoroquinolones, are a well-established class of synthetic antibiotics.[2] Their broad spectrum of activity and potent bactericidal effects have made them invaluable in treating a variety of bacterial infections.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of antimicrobial action for quinolin-4-ones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolin-4-ones prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. Gram-negative activity is generally correlated with DNA gyrase inhibition, while Gram-positive activity is linked to topoisomerase IV inhibition.[1]

dot

Quinolin4one Quinolin-4-one Derivative DNAGyrase DNA Gyrase (Gram-negative) Quinolin4one->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) Quinolin4one->TopoIV ReplicationFork DNA Replication Fork Stalling DNAGyrase->ReplicationFork TopoIV->ReplicationFork DSBs Double-Strand Breaks ReplicationFork->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Quinolin4ol Quinolin-4-ol Derivative Quinolin4ol->COX2 Inhibits Aniline Aniline Condensation Condensation (100-140 °C) Aniline->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Cyclization (~250 °C) Intermediate->Cyclization Ester 4-Hydroxyquinoline-3-carboxylate Cyclization->Ester Saponification Saponification (Base) Ester->Saponification Decarboxylation Decarboxylation (Acid, Heat) Saponification->Decarboxylation Quinolin4ol Quinolin-4-ol Decarboxylation->Quinolin4ol

References

Safety Operating Guide

Proper Disposal of 8-(Trifluoromethoxy)quinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-(Trifluoromethoxy)quinolin-4-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many of its halogenated quinoline counterparts, presents specific risks that dictate its handling and disposal pathway.

Based on safety data for the closely related compound 8-(Trifluoromethyl)quinolin-4-ol, we can infer the primary hazards.[1] This structural analog is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The trifluoromethoxy group, a halogenated moiety, places this compound in a category of waste that requires special handling to prevent environmental release. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential for persistence and toxicity in the environment.[2][3]

Core Principle: The fundamental principle guiding the disposal of this compound is to prevent its entry into the environment . This means it must not be disposed of down the drain or in regular solid waste.[4] The ultimate disposal method must ensure the complete destruction or secure containment of the hazardous components.

Summary of Hazard Profile:
Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant Causes skin irritation upon contact.[1]Avoid direct skin contact by wearing appropriate gloves.
Serious Eye Irritant Can cause significant and potentially damaging eye irritation.[1]Wear safety glasses or goggles.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard As a halogenated organic compound, it is presumed to be hazardous to the environment.Must be disposed of as hazardous chemical waste.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[5]

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is critical for cost-effective and compliant disposal. Commingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Protocol for Waste Collection:
  • Select a Compatible Waste Container:

    • Use a clearly labeled, dedicated container for halogenated organic solid waste.[2][3]

    • The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Waste Container:

    • Properly label the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazard(s): "Irritant"

      • The date of accumulation start.

  • Transferring the Waste:

    • Conduct all transfers of solid this compound within a chemical fume hood to minimize the risk of inhalation.

    • If transferring a solution of the compound, use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Segregation:

    • Crucially, do not mix this halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[2][3]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be away from general traffic and sources of ignition.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, and absorbent pads used for cleaning up small spills. These items should be placed in a sealed, labeled bag and then into the designated solid hazardous waste container for this compound.

  • Sharps: Contaminated needles, syringes, or Pasteur pipettes must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[4] After triple-rinsing, the container can be defaced and disposed of as non-hazardous solid waste, or preferably, reused for compatible waste accumulation.

Final Disposal Pathway: The Role of Environmental Health and Safety

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][5] In a research or institutional setting, this is managed by the Environmental Health and Safety (EHS) department.

Workflow for Final Disposal:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & External Vendor A Hazard Identification & PPE B Segregated Waste Collection (Halogenated Solids) A->B informs C Properly Labeled Container B->C requires D Store in Satellite Accumulation Area C->D placed in E Schedule Waste Pickup with EHS D->E triggers F EHS Transports to Central Accumulation Area E->F initiates G Licensed Waste Vendor Collects F->G facilitates H Final Disposal (e.g., Incineration) G->H performs

Caption: Disposal workflow for this compound.

Once your waste container is nearly full, or if it has been in accumulation for the maximum allowable time per your institution's policy, you must contact your EHS department to arrange for a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily reality. Among these, fluorinated compounds play an increasingly vital role due to their unique physicochemical properties that can enhance metabolic stability and bioavailability.[1] 8-(Trifluoromethoxy)quinolin-4-ol, a quinolinol derivative, is one such compound of interest. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a Safety Data Sheet (SDS) for this compound (CAS No. 40516-41-4) provides critical preliminary safety information.[2] Furthermore, by examining the hazards associated with its structural analogs and constituent moieties—the quinoline core and the trifluoromethoxy group—we can construct a robust framework for safe handling.

The trifluoromethoxy group is known to enhance the lipophilicity of molecules, which can improve their bioavailability.[3] Quinoline itself is a hazardous chemical, and its derivatives can be toxic if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.

For the closely related compound, 8-(Trifluoromethyl)quinolin-4-ol (CAS No. 23779-96-6), the identified hazards are significant and should be considered as potential risks when handling the trifluoromethoxy analog. These include:

  • Skin Irritation: Causes skin irritation.[4]

  • Serious Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Therefore, all handling procedures for this compound must be conducted with the assumption that it poses, at a minimum, these irritant hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the known hazards of similar quinolinol derivatives and general best practices for handling halogenated organic compounds, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes.Protects against splashes of the compound or solvents, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn. Double gloving is recommended for extended handling periods or when working with larger quantities.Prevents skin contact and subsequent irritation. The high lipophilicity of trifluoromethoxy compounds may enhance skin absorption, making robust hand protection critical.
Body Protection A flame-retardant lab coat with full-length sleeves is required. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges should be used if work is not performed in a certified chemical fume hood, or if there is a risk of generating dust or aerosols.Protects against the inhalation of the compound, which may cause respiratory irritation.
Footwear Fully enclosed, chemically resistant footwear must be worn at all times in the laboratory.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled with the chemical name, CAS number (40516-41-4), and appropriate hazard warnings.

Handling and Synthesis

Engineering Controls are Paramount: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the solid from becoming airborne.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure and properly clamped.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to the specific reaction protocol.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Segregate halogenated organic waste from other waste streams.

  • Labeling: All waste containers must be clearly labeled with the contents and appropriate hazard warnings.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the critical safety checkpoints at each step.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed Weighing Weighing Don PPE->Weighing Enter Fume Hood Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Reaction Complete Waste Disposal Waste Disposal Decontamination->Waste Disposal

Handling Workflow for this compound

By adhering to these guidelines, researchers can safely handle this compound, enabling the advancement of scientific discovery while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethoxy)quinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethoxy)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.